Linoleoyl-coa
Beschreibung
This compound has been reported in Homo sapiens with data available.
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLLIMZHNYFCK-RRNJGNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420558 | |
| Record name | linoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Linoleoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6709-57-5 | |
| Record name | Linoleoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | linoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linoleoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Linoleoyl-CoA from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Process: The Activation of Linoleic Acid
The initial and rate-limiting step in the metabolism of linoleic acid is its conversion to linoleoyl-CoA.[1] This activation process, also known as thioesterification, is essential for rendering the relatively inert fatty acid metabolically active, thereby allowing its participation in various anabolic and catabolic pathways.[1][2] The synthesis of this compound is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2]
The enzymatic reaction proceeds via a two-step mechanism that requires ATP and coenzyme A (CoA).[2] In the first step, linoleic acid reacts with ATP to form an enzyme-bound linoleoyl-AMP intermediate and pyrophosphate (PPi). The subsequent hydrolysis of PPi drives the reaction forward. In the second step, the thiol group of CoA attacks the acyl-adenylate intermediate, resulting in the formation of this compound and the release of AMP.[2]
Data Presentation: Long-Chain Acyl-CoA Synthetase Isoforms
Mammals express several ACSL isoforms, each with distinct tissue distribution, subcellular localization, and substrate preferences. This diversity allows for the channeling of fatty acids into specific metabolic fates.[3][4][5]
Subcellular Localization of ACSL Isoforms
| Isoform | Subcellular Localization | Key References |
| ACSL1 | Endoplasmic Reticulum (ER), Outer Mitochondrial Membrane (OMM), Plasma Membrane, Lipid Droplets | [6] |
| ACSL3 | ER, Lipid Droplets | [7][8][9] |
| ACSL4 | ER, Peroxisomes, Mitochondria-Associated Membranes | [10][11][12] |
| ACSL5 | OMM, Microsomes | [13][14][15] |
| ACSL6 | Plasma Membrane, Cytosol | [5][16][17] |
Kinetic Parameters of ACSL Isoforms
Obtaining precise kinetic data (Km and Vmax) for each ACSL isoform with linoleic acid as the substrate is challenging, as many studies use other fatty acids like oleic or arachidonic acid. The following table summarizes the available quantitative data for linoleic acid and related fatty acids.
| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System | References |
| ACSL1 | Linoleic Acid | Data not available | Data not available | Mouse | [18][19] |
| Oleic Acid | ~20 | ~1000 | Rat Liver Microsomes | ||
| ACSL3 | Linoleic Acid | Data not available | Data not available | Human A431 cells | [7] |
| Myristate | 4.8 | 150 | Rat Brain | [20] | |
| Arachidonate | 10 | 250 | Rat Brain | [20] | |
| ACSL4 | Linoleic Acid | Data not available | Catalytic activity is 5-6 times lower than for Arachidonic Acid | Not Specified | [8] |
| Arachidonic Acid | ~10-40 | ~200-500 | Various | [21] | |
| ACSL5 | Linoleic Acid | Substrate for ACSL5 | Data not available | Human/Rodent | [14] |
| Palmitic Acid | Data not available | Data not available | Mouse Jejunum | [13] | |
| ACSL6v1 | Linoleic Acid | Preferred substrate over docosapolyenoic acids | Data not available | Human (recombinant) | [16] |
| Oleic Acid | 10.9 | 10.6 | Human (recombinant) | [22] | |
| ACSL6v2 | Linoleic Acid | Less preferred substrate than docosapolyenoic acids | Data not available | Human (recombinant) | [16] |
| Oleic Acid | 4.2 | 100.9 | Human (recombinant) | [22] |
Experimental Protocols
Fluorometric Assay for Acyl-CoA Synthetase Activity
This continuous, enzyme-coupled assay provides a sensitive method for measuring ACSL activity.[22]
Principle: The production of acyl-CoA is coupled to the oxidation of a substrate by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to produce a fluorescent product, which is monitored over time.[22][23]
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Substrate Solution: Linoleic acid complexed to bovine serum albumin (BSA) in a 2:1 molar ratio.
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
CoA Solution: 10 mM Coenzyme A in water.
-
Acyl-CoA Oxidase: Commercially available.
-
Horseradish Peroxidase (HRP): Commercially available.
-
Fluorometric Probe: e.g., Amplex Red or similar.
-
Enzyme Source: Cell or tissue lysate, or purified ACSL enzyme.
Procedure:
-
Prepare a reaction mixture containing assay buffer, acyl-CoA oxidase, HRP, and the fluorometric probe.
-
Add the substrate solution (linoleic acid-BSA complex) and CoA solution to the reaction mixture.
-
Initiate the reaction by adding the enzyme source.
-
Immediately monitor the increase in fluorescence in a microplate reader or fluorometer at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red).
-
The rate of the reaction is proportional to the ACSL activity and can be quantified using a standard curve generated with known concentrations of H₂O₂.
Enzyme-Coupled Spectrophotometric Assay
This method provides an alternative for measuring ACSL activity using a spectrophotometer.[1]
Principle: Similar to the fluorometric assay, the formation of acyl-CoA is coupled to the activity of acyl-CoA oxidase, producing H₂O₂. The H₂O₂ is then used by catalase to oxidize methanol (B129727) to formaldehyde (B43269). The formaldehyde then reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.[1][24]
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 8 mM MgCl₂, 0.2 mM DTT.
-
Substrate Solution: Linoleic acid, 2 mM in 10% Triton X-100.
-
ATP Solution: 100 mM.
-
CoA Solution: 2 mM.
-
Acyl-CoA Oxidase: Commercially available.
-
Catalase: Commercially available.
-
Methanol: 2 M.
-
Chromogen Solution: e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT).
-
Enzyme Source: Cell or tissue lysate, or purified ACSL enzyme.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, linoleic acid, acyl-CoA oxidase, catalase, and methanol.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the chromogen solution and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm for the AHMT product).
-
Quantify the amount of this compound produced using a standard curve generated with known concentrations of formaldehyde.
Signaling Pathways and Regulation
The synthesis of this compound is tightly regulated to meet the cell's metabolic demands. This regulation occurs at both the transcriptional and post-translational levels, involving key metabolic sensors and transcription factors.
Transcriptional Regulation by PPARs and SREBP-1c
The expression of ACSL genes is controlled by several transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[25][26]
-
PPARs: These nuclear receptors are activated by fatty acids and their derivatives. Different PPAR isoforms regulate specific ACSL genes in a tissue-dependent manner. For example, PPARγ enhances the transcription of Acsl1 in adipocytes, while PPARδ activation increases the expression of Acsl4 in the liver.[25][27]
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis and is activated by insulin (B600854).[26][28] SREBP-1c induces the expression of several lipogenic genes, including Acsl1 and Acsl5.[3][29][30]
Regulation by AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[31][32] Once activated, AMPK phosphorylates and regulates the activity of numerous metabolic enzymes to restore energy balance.[31][32]
The relationship between AMPK and ACSL activity is complex. Long-chain acyl-CoAs, the product of the ACSL reaction, can allosterically activate AMPK β1-containing isoforms.[31] This creates a feedback loop where the product of fatty acid activation promotes pathways that will consume it, such as fatty acid oxidation. Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the entry of fatty acyl-CoAs into the mitochondria for β-oxidation.[12]
References
- 1. PPARδ activation induces hepatic long-chain acyl-CoA synthetase 4 expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of AMPK activity by type 10 adenylyl cyclase: contribution to the mitochondrial biology, cellular redox and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the acyl-CoA synthetase ACSL6 isoforms: role of the fatty acid Gate-domains | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic capacity of lipid droplet localized acyl-CoA synthetase 3 is not sufficient to support local triglyceride synthesis independent of the endoplasmic reticulum in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Role of ACSL5 in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI Insight - Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging [insight.jci.org]
- 18. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acsl1 is essential for skin barrier function through the activation of linoleic acid and biosynthesis of ω-O-acylceramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACSL3 acyl-CoA synthetase long chain family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ACSL1 affects Triglyceride Levels through the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. SREBP-1c transcription factor and lipid homeostasis: clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Activation of AMP-activated protein kinase signaling pathway by adiponectin and insulin in mouse adipocytes: requirement of acyl-CoA synthetases FATP1 and Acsl1 and association with an elevation in AMP/ATP ratio - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Pathway of Linoleoyl-CoA Desaturation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the linoleoyl-CoA desaturation pathway, a critical step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). The document covers the core biochemical reaction, regulatory mechanisms, key enzyme kinetics, and detailed experimental protocols relevant to the study of this pathway.
The Core Biochemical Pathway: Delta-6 Desaturation
This compound desaturation is the initial and rate-limiting step in the conversion of essential fatty acids, linoleic acid (LA, an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid), into highly unsaturated fatty acids (HUFAs).[1][2] This reaction is catalyzed by the enzyme Delta-6 Desaturase (D6D), an integral membrane protein located in the endoplasmic reticulum.[3][4] In humans, D6D is encoded by the FADS2 gene.[5][6]
The desaturation reaction introduces a cis double bond at the sixth carbon position from the carboxyl end of the fatty acyl-CoA substrate.[7] This is an oxidative process that requires molecular oxygen (O₂) and a sophisticated electron transport chain.[4] Electrons are transferred from NADH (or NADPH) via NADH-cytochrome b5 reductase to cytochrome b5, which then donates the electrons to the terminal desaturase, D6D.[4][8] The overall reaction involves the three main substrates: the fatty acyl-CoA, an electron acceptor (cytochrome b5), and molecular oxygen.[5]
The primary reactions catalyzed by D6D are:
-
Omega-6 Pathway: The conversion of this compound (18:2n-6) to gamma-linolenoyl-CoA (GLA, 18:3n-6).[5][9]
-
Omega-3 Pathway: The conversion of alpha-linolenoyl-CoA (18:3n-3) to stearidonoyl-CoA (SDA, 18:4n-3).[5][9]
The FADS2 gene product also exhibits broader substrate specificity, acting on other fatty acids such as palmitic acid (16:0) to produce sapienic acid (16:1n-10), and even catalyzing Δ8-desaturation on 20-carbon fatty acids, providing an alternative pathway for PUFA synthesis.[1][10]
Following this initial desaturation, the resulting fatty acids undergo a series of elongation and further desaturation steps, catalyzed by elongase and Delta-5 Desaturase (D5D) enzymes, to produce key HUFAs like arachidonic acid (AA) from the omega-6 pathway and eicosapentaenoic acid (EPA) from the omega-3 pathway.[9][11]
Regulation of this compound Desaturation
The activity and expression of Delta-6 Desaturase are tightly regulated by multiple factors, making it a key control point in lipid metabolism.
-
Dietary Regulation: Polyunsaturated fatty acids, particularly the products of the desaturation pathways, exert feedback inhibition on D6D expression.[11][12] High levels of dietary PUFAs suppress the transcription of the FADS2 gene.[12] Conversely, a high glucose, fat-free diet can stimulate D6D activity, suggesting that the nutritional context is critical for assessing regulation by specific fatty acids.[13]
-
Hormonal Control: Insulin (B600854) is known to upregulate D6D activity. In experimental diabetes, a defect in microsomal fatty acid desaturation is observed, which can be corrected with insulin treatment.[14] Estrogen is also an upregulating factor.[5]
-
Other Factors: D6D activity is known to decrease with age.[5][15] Other inhibiting factors include alcohol consumption and radiation exposure.[5] The ratio of omega-6 to omega-3 essential fatty acids in the diet can also influence D6D expression; a balanced ratio may help normalize its activity.[16]
Quantitative Data Summary
The kinetic parameters of D6D vary depending on the substrate, species, and experimental conditions. Similarly, the efficiency of recombinant protein production is crucial for structural and functional studies.
Table 1: Kinetic Parameters of Delta-6 Desaturase in Rat Liver Microsomes
| Substrate | Km (μM) | Vmax (nmol/min) | Uncorrected Km (μM)* | Uncorrected Vmax (nmol/min)* | Reference |
|---|---|---|---|---|---|
| Linoleic Acid | 1.5 | 0.63 | 10.7 | 0.08 | [17] |
| This compound | 47 | 83 nmol/min/mg protein | - | - | [8] |
| α-Linolenic Acid | Varies (similar in young and senescent rats) | Varies (influenced by aging) | - | - | [15] |
Note: Uncorrected values do not account for endogenous substrate and competing reactions, highlighting the importance of robust assay design.[17]
Table 2: Purification Yield of Recombinant Integral Membrane Desaturases from Mortierella alpina (Expressed in Pichia pastoris)
| Enzyme | Purification Method | Yield (mg/L of culture) | Purity (%) | Reference |
|---|---|---|---|---|
| FADS15 | His Mag Sepharose™ Ni affinity beads | ~4.6 | >95 | [18][19][20] |
| FADS12 | His Mag Sepharose™ Ni affinity beads | ~2.5 | >95 | [18][19][20] |
| FADS9-I | His Mag Sepharose™ Ni affinity beads | ~37.5 | >95 |[18][19][20] |
Experimental Protocols
Detailed and reliable protocols are essential for studying membrane-bound enzymes like D6D. Below are methodologies for a D6D activity assay and a general procedure for the purification of recombinant desaturases.
This method offers higher precision compared to traditional TLC methods for analyzing the desaturation of linoleic acid.[17]
Detailed Steps:
-
Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer and perform differential centrifugation to pellet the microsomal fraction.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, CoA, MgCl₂, and NADH. Add the microsomal suspension and the radiolabeled substrate (e.g., [1-¹⁴C]linoleic acid).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination and Saponification: Stop the reaction by adding methanolic KOH and heat at 80°C to saponify the acyl-CoAs and lipids.
-
Extraction: After cooling, acidify the mixture and extract the free fatty acids with hexane. Evaporate the solvent.
-
Analysis: Resuspend the fatty acid extract in mobile phase and inject it into an HPLC system equipped with a C18 column and a radioactivity detector to separate and quantify the substrate and its desaturated product.[17]
Obtaining pure, active enzyme is often a prerequisite for detailed structural and biochemical characterization. This protocol is based on the successful expression and purification of desaturases from Mortierella alpina in the yeast Pichia pastoris.[18][21]
Detailed Steps:
-
Expression: Grow the transformed P. pastoris culture and induce protein expression for 72-96 hours with daily addition of methanol.[18][21]
-
Membrane Fractionation: Collect cells by centrifugation, resuspend, and lyse. Remove cell debris by low-speed centrifugation, then pellet the membrane fraction by high-speed ultracentrifugation.[19]
-
Solubilization: Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., 0.5-2.0% Fos-Choline, DDM, or Tween) to extract the protein from the lipid bilayer.[18]
-
Purification: Assuming an N-terminal His-tag, incubate the solubilized protein with Ni-affinity resin. Wash the resin extensively with a buffer containing a low concentration of imidazole (e.g., 5-20 mM) to remove non-specifically bound proteins.[18][21]
-
Elution: Elute the purified desaturase using a buffer with a high concentration of imidazole (e.g., 500 mM).[18][21]
-
Verification: Analyze the eluted fractions by SDS-PAGE for purity and confirm the protein's identity by Western blot. The activity of the purified enzyme should be confirmed using an appropriate assay.
Conclusion
The desaturation of this compound by Delta-6 Desaturase is a foundational and highly regulated process in human lipid metabolism. Its role as the rate-limiting enzyme in HUFA biosynthesis makes it a significant target of interest in nutrition, metabolic disease research, and drug development. Understanding the intricate details of its biochemical pathway, kinetic properties, and regulatory network is crucial for developing therapeutic strategies targeting conditions linked to PUFA imbalances, such as metabolic syndrome, inflammatory disorders, and certain cancers.[16][22] The experimental protocols provided herein offer a robust framework for researchers to investigate this vital enzyme and its physiological implications further.
References
- 1. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound desaturase - Wikipedia [en.wikipedia.org]
- 6. FADS2 - Wikipedia [en.wikipedia.org]
- 7. EC 1.14.19.3 - acyl-CoA 6-desaturase. [ebi.ac.uk]
- 8. [Purification and characterization of this compound desaturase from rat liver microsomes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 10. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of hepatic delta-6 desaturase expression and its role in the polyunsaturated fatty acid inhibition of fatty acid synthase gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. Fatty acid desaturation in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Association of Delta-6-Desaturase Expression with Aggressiveness of Cancer, Diabetes Mellitus, and Multiple Sclerosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 22. Fatty acid profile and estimated desaturase activities in whole blood are associated with metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes of Linoleoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the key enzymes involved in the metabolic pathways of linoleoyl-CoA, an essential omega-6 fatty acyl-CoA. Understanding the function, regulation, and experimental analysis of these enzymes is critical for research in metabolic diseases, inflammation, and drug development.
Activation of Linoleic Acid: Acyl-CoA Synthetases
The journey of linoleic acid into cellular metabolism begins with its activation to this compound. This crucial first step is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or long-chain fatty-acid-CoA ligases.[1][2][3] This activation is an ATP-dependent process that renders the fatty acid metabolically active for subsequent pathways.[2]
Function and Substrate Specificity
Acyl-CoA synthetases catalyze the thioesterification of fatty acids with coenzyme A.[3] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to CoA.[3] Different isoforms of ACS exhibit varying substrate specificities for fatty acids of different chain lengths and degrees of saturation.
| Enzyme Family | Substrate Preference | Key Characteristics |
| ACSL (Long-chain acyl-CoA synthetase) | C12-C20 fatty acids | Several isoforms (ACSL1, ACSL3, ACSL4, etc.) with distinct tissue distributions and substrate preferences. |
| ACSVL (Very long-chain acyl-CoA synthetase) | C22 and longer fatty acids | Important for the metabolism of very-long-chain fatty acids. |
Quantitative data on the substrate specificity of various acyl-CoA synthetases is an active area of research, with specific Km and Vmax values varying depending on the enzyme isoform, tissue source, and experimental conditions.
Experimental Protocol: Acyl-CoA Synthetase Activity Assay (Fluorometric)
This protocol outlines a common method for measuring ACS activity based on the detection of the product, acyl-CoA.
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
ATP solution
-
Coenzyme A (CoA) solution
-
Linoleic acid substrate
-
Enzyme Mix (containing acyl-CoA oxidase)
-
Developer Mix
-
Converter Mix
-
Fluorescent Probe (e.g., specific for H₂O₂)
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
-
Tissue or cell lysate
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, prepare wells for standards, samples, and background controls.
-
Standard Curve: Prepare a standard curve using a known concentration of a stable acyl-CoA, such as palmitoyl-CoA.
-
Reaction Initiation: To the sample wells, add the cell lysate, Assay Buffer, ATP, CoA, and linoleic acid. For background wells, omit the linoleic acid.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Add the Enzyme Mix, Developer Mix, and Converter Mix, followed by the fluorescent probe. This cocktail will react with the newly synthesized this compound to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity in a microplate reader.
-
Calculation: Determine the ACS activity by comparing the fluorescence of the samples to the standard curve, after subtracting the background fluorescence.
Experimental Workflow: Acyl-CoA Synthetase Assay
References
The intricate dance of lipids: A technical guide to the synthesis of arachidonic acid from linoleoyl-CoA
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth exploration of the biochemical pathway that converts linoleoyl-CoA into arachidonic acid. This critical metabolic route is not only fundamental to cellular physiology but also presents a landscape of potential therapeutic targets.
This document details the enzymatic cascade responsible for this conversion, presents quantitative data to contextualize the efficiency and regulation of the pathway, and provides detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular processes involved.
The Core Pathway: From Essential Fatty Acid to Inflammatory Precursor
The synthesis of arachidonic acid from the essential fatty acid linoleic acid is a multi-step process occurring primarily in the endoplasmic reticulum of the liver.[1][2] This conversion is catalyzed by a series of desaturase and elongase enzymes that sequentially modify the fatty acyl chain. The initial and rate-limiting step is the desaturation of linoleic acid (18:2n-6) to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase (FADS2).[3][4][5] This is followed by an elongation step, where a two-carbon unit is added to GLA by an elongase enzyme, forming dihomo-γ-linolenic acid (DGLA; 20:3n-6).[1][6] The final step is the desaturation of DGLA to arachidonic acid (AA; 20:4n-6) by the enzyme Δ5-desaturase (FADS1). The same set of enzymes is also involved in the metabolism of α-linolenic acid (ALA), an omega-3 fatty acid, creating a competitive interplay between the two pathways.[7]
The conversion of this compound to arachidonic acid is a crucial metabolic pathway for the production of a key signaling molecule. The following diagram illustrates the sequential enzymatic reactions involved in this process.
Figure 1: The biosynthetic pathway of arachidonic acid from this compound.
Quantitative Insights into the Conversion Process
The efficiency of the conversion of linoleic acid to arachidonic acid is influenced by various factors, including dietary intake of precursor fatty acids and the activity of the involved enzymes. The following tables summarize key quantitative data from studies investigating this pathway.
| Parameter | Value | Species/System | Reference |
| Whole-body synthesis-secretion of AA from LA | |||
| Conversion Coefficient | 5.4 x 10⁻³ min⁻¹ | Rat | [1][8] |
| Conversion Rate | 16.1 µmol/day | Rat | [1][8] |
| Enzyme Activity | |||
| Δ6-Desaturase (D6D) Activity (LA metabolites/LA ratio) | Increased in cancerous vs. non-cancerous breast tissue (p < 0.001) | Human | [3][5] |
| Elongase 2 (Elovl2) Activity (EPA vs. AA) | 4.5-fold higher with EPA (n-3) than AA (n-6) | Rat | [9][10] |
| Cellular Fatty Acid Levels | |||
| Arachidonic Acid Levels in CF cells (supplemented with LA vs. non-supplemented) | 17.31 ± 0.16 mol% vs. 11.01 ± 0.95 mol% (p < 0.001) | Human Airway Cells | [11] |
Table 1: Quantitative data on the conversion of linoleic acid to arachidonic acid.
Regulatory Landscape of Arachidonic Acid Synthesis
The synthesis of arachidonic acid is tightly regulated to maintain cellular homeostasis and control inflammatory responses. Key regulatory mechanisms include substrate availability and the transcriptional regulation of the desaturase and elongase enzymes. For instance, high levels of dietary omega-3 fatty acids can competitively inhibit the conversion of omega-6 fatty acids like linoleic acid.[7] Hormones such as glucagon (B607659) have been shown to reduce the formation of arachidonic acid.[2]
The regulation of arachidonic acid synthesis is a complex process involving hormonal signals and feedback mechanisms that influence the activity of key enzymes in the pathway. This diagram outlines the primary regulatory inputs affecting this metabolic cascade.
Figure 2: Regulation of the arachidonic acid synthesis pathway.
Experimental Protocols for Studying the Pathway
Accurate measurement of the conversion of this compound to arachidonic acid and the activity of the involved enzymes is crucial for research in this field. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Δ6-Desaturase Activity Assay
This protocol is adapted from studies measuring fatty acid desaturase activity in microsomal preparations.
1. Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue in a buffer containing 0.1 M potassium phosphate (B84403) (pH 7.2), 0.33 M sucrose, and protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Desaturase Reaction:
-
Prepare a reaction mixture containing:
-
100 µg of microsomal protein
-
10 nmol of [¹⁴C]-linoleoyl-CoA (substrate)
-
7.2 mM NADH (cofactor)
-
1.8 mg/ml BSA
-
Desaturase assay buffer (0.1 M potassium phosphate pH 7.2, 0.33 M sucrose, 4000 U/ml catalase, protease inhibitor) to a final volume of 200 µl.[12]
-
-
Incubate the reaction mixture at 30°C for 1 hour.[12]
-
Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) to saponify the lipids.
3. Analysis of Fatty Acids:
-
Acidify the saponified mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃ in methanol).
-
Analyze the FAMEs by radio-gas-liquid chromatography (radio-GLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to separate and quantify the substrate ([¹⁴C]-linoleic acid) and the product ([¹⁴C]-γ-linolenic acid).[13][14]
Protocol 2: Fatty Acid Elongase Activity Assay in Cultured Cells
This protocol outlines a method for assessing fatty acid elongation in a cellular context.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., hepatocytes, keratinocytes) in appropriate media.[15][16]
-
Supplement the culture media with a known concentration of [¹⁴C]-γ-linolenic acid.
-
Incubate the cells for a defined period to allow for uptake and metabolism of the labeled fatty acid.
2. Lipid Extraction and Analysis:
-
Wash the cells to remove extracellular labeled fatty acid.
-
Harvest the cells and extract total lipids using a method such as the Folch extraction (chloroform:methanol).
-
Saponify the lipid extract and prepare FAMEs as described in Protocol 1.
-
Analyze the FAMEs by radio-GLC or LC/MS to identify and quantify the substrate ([¹⁴C]-γ-linolenic acid) and the elongated product ([¹⁴C]-dihomo-γ-linolenic acid).[17]
A typical experimental workflow for investigating the conversion of this compound to arachidonic acid involves several key stages, from sample preparation to final analysis. This diagram provides a visual representation of this multi-step process.
Figure 3: A generalized experimental workflow for studying arachidonic acid synthesis.
Conclusion and Future Directions
The synthesis of arachidonic acid from this compound is a well-defined yet complex metabolic pathway with significant implications for health and disease. Its role in producing the precursor for a vast array of pro-inflammatory and anti-inflammatory eicosanoids makes it a compelling area of study for drug development, particularly in the context of inflammatory diseases and cancer.[3][5] Future research will likely focus on the development of specific inhibitors for the key enzymes in this pathway and on further elucidating the intricate regulatory networks that control the flux of fatty acids through this critical metabolic route. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the regulation of arachidonic acid synthesis in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delta-6-desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 10. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mitochondrial Beta-Oxidation of Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mitochondrial beta-oxidation of linoleoyl-CoA, a critical process in cellular energy metabolism. It details the metabolic pathway, provides quantitative data on enzyme kinetics, outlines detailed experimental protocols, and explores the key signaling pathways that regulate this process.
The Metabolic Pathway of this compound Beta-Oxidation
This compound, the activated form of the essential omega-6 polyunsaturated fatty acid linoleic acid, undergoes beta-oxidation within the mitochondrial matrix to yield acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. Due to the presence of cis-double bonds at positions that are not amenable to the standard beta-oxidation enzymes, the degradation of this compound requires the action of two auxiliary enzymes in addition to the core enzymatic quartet.
The 18-carbon this compound molecule initially undergoes three standard cycles of beta-oxidation, each comprising four enzymatic steps: dehydrogenation, hydration, oxidation, and thiolysis. These cycles release three molecules of acetyl-CoA, yielding a 12-carbon intermediate, cis-Δ3,cis-Δ6-dodecenoyl-CoA. The cis-Δ3 double bond of this intermediate is not a substrate for the next enzyme in the sequence, enoyl-CoA hydratase.
At this juncture, the auxiliary enzyme Δ3,Δ2-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-Δ2,cis-Δ6-dodecadienoyl-CoA. This intermediate can then re-enter the beta-oxidation spiral for one more cycle.
Following this cycle, the resulting 10-carbon intermediate is 2-trans,4-cis-decadienoyl-CoA. The conjugated double bond system of this molecule is a poor substrate for enoyl-CoA hydratase. Here, the second auxiliary enzyme, 2,4-dienoyl-CoA reductase , utilizes NADPH to reduce the dienoyl system to a single trans-Δ3 double bond, forming trans-Δ3-decenoyl-CoA.[1][2] Subsequently, Δ3,Δ2-enoyl-CoA isomerase again acts to convert this to trans-Δ2-decenoyl-CoA, a proper substrate for the continuation of beta-oxidation. The remaining five cycles of beta-oxidation then proceed without the need for auxiliary enzymes, ultimately yielding a total of nine molecules of acetyl-CoA from the initial this compound molecule.
Caption: Metabolic pathway for the mitochondrial beta-oxidation of this compound.
Quantitative Data on Enzyme Kinetics
Table 1: Kinetic Parameters of Core Beta-Oxidation Enzymes with Unsaturated Acyl-CoA Substrates
| Enzyme | Substrate | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acyl-CoA Dehydrogenase | Palmitoyl-CoA | Rat Liver Mitochondria | 2.5 | 5.8 | - |
| Oleoyl-CoA | Rat Liver Mitochondria | 3.0 | 4.5 | - | |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | Bovine Liver | 15 | 340,000 (moles/min/mole enzyme) | [3] |
| trans-2-Hexadecenoyl-CoA (C16:1) | Bovine Liver | - | 2,300 (moles/min/mole enzyme) | [3] | |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | Pig Heart | 10 | 150 | [4] |
| 3-Hydroxypalmitoyl-CoA | Pig Heart | 5 | 50 | [4] | |
| 3-Ketoacyl-CoA Thiolase | 3-Keto-octanoyl-CoA | Pig Heart | 8 | 200 | - |
| 3-Keto-palmitoyl-CoA | Pig Heart | 6 | 120 | - |
Note: Data for this compound and its specific intermediates is limited. The provided values are for similar saturated and monounsaturated substrates to give a general indication of enzyme activity.
Table 2: Kinetic Parameters of Auxiliary Enzymes in Unsaturated Fatty Acid Beta-Oxidation
| Enzyme | Substrate | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | Rat Liver | 25 | 1,200 | - |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 10.5 ± 1.2 | 1.8 ± 0.1 | [5][6] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | 3.2 ± 0.4 | 2.5 ± 0.1 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mitochondrial beta-oxidation of this compound.
Isolation of Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.[7][8][9]
Reagents:
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EGTA.
-
Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4).
-
Bovine Serum Albumin (BSA), fatty acid-free.
Procedure:
-
Euthanize a rat according to approved institutional protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I to wash away excess blood.
-
Mince the liver into small pieces using scissors in a petri dish on ice.
-
Homogenize the minced liver in 10 volumes of ice-cold Isolation Buffer I containing 0.1% BSA using a Dounce homogenizer with a loose-fitting pestle (5-6 strokes), followed by a tight-fitting pestle (5-6 strokes).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method such as the Bradford assay.
Caption: Experimental workflow for the isolation of mitochondria.
Spectrophotometric Enzyme Assays
The activities of the individual enzymes of beta-oxidation can be measured using continuous spectrophotometric assays.
3.2.1. Acyl-CoA Dehydrogenase Activity Assay [10][11]
-
Principle: The reduction of a specific electron acceptor, ferricenium hexafluorophosphate, is monitored by the decrease in absorbance at 300 nm.
-
Reagents: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM ferricenium hexafluorophosphate, 100 µM this compound.
-
Procedure:
-
To a quartz cuvette, add the potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add the mitochondrial sample and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 300 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of ferricenium.
-
3.2.2. Enoyl-CoA Hydratase Activity Assay [12][13]
-
Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.
-
Reagents: 50 mM Tris-HCl buffer (pH 8.0), 25 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA).
-
Procedure:
-
To a quartz cuvette, add the Tris-HCl buffer and the enoyl-CoA substrate.
-
Equilibrate to 30°C.
-
Add the enzyme sample to initiate the reaction.
-
Monitor the decrease in absorbance at 263 nm.
-
3.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay [14][15][16]
-
Principle: The reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm. This is a coupled assay where the product, 3-ketoacyl-CoA, is cleaved by thiolase.
-
Reagents: 100 mM potassium phosphate buffer (pH 7.3), 1 mM NAD+, 50 µM Coenzyme A, 1-2 units of 3-ketoacyl-CoA thiolase, and a range of L-3-hydroxyacyl-CoA substrates.
-
Procedure:
-
Combine the assay buffer, NAD+, and thiolase in a cuvette and incubate at 37°C for 5 minutes.
-
Add the L-3-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm.
-
3.2.4. 3-Ketoacyl-CoA Thiolase Activity Assay [5][17][18]
-
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A is monitored. In the reverse reaction, the condensation of two acetyl-CoA molecules can be measured by the decrease in absorbance at 303 nm due to the disappearance of the Mg2+-acetoacetyl-CoA complex.
-
Reagents (Reverse Reaction): 100 mM Tris-HCl buffer (pH 8.1), 20 mM MgCl2, 0.2 mM Coenzyme A, 0.8 mM acetoacetyl-CoA.
-
Procedure:
-
Combine all reagents except the enzyme in a cuvette.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 303 nm.
-
High-Resolution Respirometry
This method measures the overall rate of mitochondrial beta-oxidation by monitoring oxygen consumption.[13][19][20]
-
Principle: Isolated mitochondria are supplied with linoleoylcarnitine (the transport-competent form of this compound) and other necessary co-substrates. The rate of oxygen consumption is measured in a high-resolution respirometer.
-
Reagents: Respiration medium (e.g., MiR05), linoleoylcarnitine, malate (B86768), ADP, and various inhibitors (e.g., oligomycin (B223565), rotenone, antimycin A).
-
Procedure:
-
Calibrate the oxygen electrodes of the high-resolution respirometer.
-
Add isolated mitochondria to the respiration medium in the chamber.
-
Sequentially add malate (to prime the TCA cycle) and then linoleoylcarnitine to initiate fatty acid oxidation (State 2 respiration).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Subsequently, add inhibitors such as oligomycin (to inhibit ATP synthase and measure State 4o respiration), and electron transport chain inhibitors to assess different parts of the respiratory chain.
-
Regulatory Signaling Pathways
The mitochondrial beta-oxidation of this compound is tightly regulated by several key signaling pathways that sense the energetic and nutritional state of the cell.
PPARα: Transcriptional Regulation
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a primary sensor for fatty acids.[7][21][22] Upon binding to fatty acids, including linoleic acid, PPARα heterodimerizes with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of a suite of genes involved in fatty acid catabolism, including enzymes of the beta-oxidation pathway. Notably, PPARα has been shown to upregulate the expression of genes encoding for the auxiliary enzymes enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , which are essential for the oxidation of polyunsaturated fatty acids like this compound.[23]
AMPK: Allosteric and Phosphorylation-Mediated Regulation
AMP-activated protein kinase (AMPK) is a central energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[1][16][24] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria. By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting the uptake and subsequent beta-oxidation of fatty acyl-CoAs, including this compound. Fatty acids themselves can also lead to the activation of AMPK, creating a feed-forward loop that enhances their own oxidation.[25]
SIRT3: Deacetylation-Mediated Enzyme Activation
Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating metabolic enzyme activity.[6][14][26] Several enzymes in the fatty acid oxidation pathway are targets of SIRT3-mediated deacetylation. For instance, long-chain acyl-CoA dehydrogenase (LCAD) activity is increased upon deacetylation by SIRT3.[15][27] During periods of fasting, when fatty acid oxidation is upregulated, SIRT3 expression and activity are increased, leading to the deacetylation and activation of key beta-oxidation enzymes. This post-translational modification provides a rapid mechanism to boost the flux through the fatty acid oxidation pathway in response to metabolic demands.
Caption: Key signaling pathways regulating this compound beta-oxidation.
References
- 1. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 22. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. mdpi.com [mdpi.com]
- 25. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 27. SIRT3 controls brown fat thermogenesis by deacetylation regulation of pathways upstream of UCP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Roles of Long-Chain Acyl-CoA Thioesters: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) thioesters, the activated forms of fatty acids, stand at the crossroads of cellular metabolism, bioenergetics, and signaling. Far from being mere metabolic intermediates, these molecules are potent regulators of a multitude of cellular processes. Their synthesis, degradation, and transport are meticulously controlled, and dysregulation of their homeostasis is intrinsically linked to a host of pathologies, including metabolic syndrome, cardiovascular disease, and cancer. This technical guide provides an in-depth exploration of the foundational research on LC-CoA thioesters, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of their complex roles in cellular pathways.
Biochemical Foundations of Long-Chain Acyl-CoA Thioesters
The journey of a long-chain fatty acid within a cell begins with its activation—a crucial transformation into a high-energy thioester derivative of Coenzyme A. This reaction is the committed step for all subsequent intracellular fatty acid metabolism.
1.1. Synthesis: The Role of Acyl-CoA Synthetases (ACSLs) The activation of long-chain fatty acids (C12-C20) is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). In mammals, this family comprises five main isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions, subcellular localizations, and substrate preferences, which dictates the metabolic fate of the activated fatty acid.[1][2][3] The two-step reaction proceeds as follows:
-
Fatty Acid + ATP ⇌ Acyl-AMP + PPi
-
Acyl-AMP + CoASH ⇌ Acyl-CoA + AMP
This process traps the fatty acid within the cell and primes it for metabolic channeling.[4]
1.2. Degradation and Homeostasis: Acyl-CoA Thioesterases (ACOTs) and Binding Proteins (ACBPs) The intracellular concentration of LC-CoAs is tightly regulated to prevent cellular toxicity and maintain metabolic flexibility. This regulation is achieved through two primary mechanisms:
-
Hydrolysis: Acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of LC-CoAs back to the free fatty acid and Coenzyme A, acting as a rheostat to control the size of the active acyl-CoA pool.[5] Numerous ACOT isoforms exist, with distinct subcellular locations (cytosol, mitochondria, peroxisomes) and substrate specificities.[6]
-
Buffering and Transport: Acyl-CoA binding proteins (ACBPs) are small, highly conserved proteins that bind LC-CoAs with extremely high affinity.[7][8] This binding sequesters LC-CoAs, protecting them from hydrolysis, preventing non-specific detergent effects on membranes, and facilitating their transport between organelles and delivery to specific enzymes.[7][9]
The free cytosolic concentration of unbound LC-CoAs is maintained in the low nanomolar range, preventing metabolic dysregulation.[10]
Quantitative Data on Long-Chain Acyl-CoA Thioesters
Quantitative analysis is critical for understanding the dynamics of LC-CoA metabolism. The following tables summarize key data from the literature regarding cellular concentrations, enzyme kinetics, and binding affinities.
Table 1: Cellular Concentrations of Long-Chain Acyl-CoA Species
| Cell Line | Total LC-Acyl-CoAs (pmol/10⁶ cells) | Predominant Species | Key Observation | Reference |
|---|---|---|---|---|
| RAW264.7 (Macrophage) | 12.0 ± 1.0 | C18:1-CoA, C14:0-CoA | <10% of total acyl-CoAs are very-long-chain (>C20). | [11] |
| MCF7 (Breast Cancer) | 80.4 ± 6.1 | C18:1-CoA, C26:1-CoA, C24:0-CoA, C26:0-CoA | >50% of total acyl-CoAs are very-long-chain (>C20). |[11] |
Table 2: Kinetic Parameters of Key Metabolic Enzymes
| Enzyme (Species) | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
|---|---|---|---|---|
| ACSL (Yeast, Faa1p) | Oleate (18:1) | 71.1 | 158.2 | [12] |
| ACSL (Yeast, Faa1p) | Coenzyme A | 18.3 | - | [12] |
| ACSL (Yeast, Faa1p) | ATP | 51.6 | - | [12] |
| ACSL4 (Rat, purified) | Arachidonic Acid (20:4) | 11.4 | 7180 | [9] |
| ACSL4 (Rat, purified) | Palmitate (16:0) | 14.5 | 1170 | [9] |
| ACOT7 (Mouse, isoform A) | Palmitoyl-CoA (16:0) | 16 | - | [10] |
| ACOT7 (Mouse, isoform D) | Palmitoyl-CoA (16:0) | 12 | - |[10] |
Table 3: Binding Affinities (K_d) of LC-CoAs to Regulatory Proteins
| Protein | Ligand | K_d | Method | Reference |
|---|---|---|---|---|
| ACBP (Bovine) | Palmitoyl-CoA (16:0) | 0.045 pM | Titration Microcalorimetry | [7][9] |
| ACBP (Bovine) | Dodecanoyl-CoA (12:0) | 6.5 nM | Titration Microcalorimetry | [7][9] |
| ACBP (Bovine) | Octanoyl-CoA (8:0) | 0.24 µM | Titration Microcalorimetry | [7][9] |
| HNF-4α | Palmitoyl-CoA (16:0) | 2.6 µM | Not Specified | [13] |
| PPARα | Unsaturated LC-CoAs | 1 - 14 nM | Fluorescence Binding | [8] |
| PPARα | Saturated LC-CoAs | 1 - 13 nM | Fluorescence Binding | [8] |
| PPARα | Very-Long-Chain-CoAs (C20-24) | 3 - 29 nM | Fluorescence Quenching |[14] |
Core Experimental Protocols
The study of LC-CoAs requires specialized techniques for their extraction, quantification, and the characterization of their interactions with cellular machinery.
3.1. Quantification of LC-CoAs by LC-MS/MS This method provides sensitive and specific quantification of individual LC-CoA species from tissues or cells.
-
Objective: To extract and quantify LC-CoA species from biological samples.
-
Principle: Tissues are homogenized and LC-CoAs are extracted using a solvent mixture and often purified via solid-phase extraction (SPE). The extracts are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[14][15]
-
Methodology Outline:
-
Sample Preparation: Flash-freeze tissue samples in liquid nitrogen. For extraction, rapidly homogenize ~100-200 mg of tissue in a cold extraction solvent (e.g., a mixture of potassium phosphate (B84403) buffer and an organic solvent like acetonitrile/isopropanol/methanol).[12][14] An internal standard (e.g., C17:0-CoA) should be added at the start.
-
Extraction: Perform a solid-phase extraction (SPE) to purify the acyl-CoAs from the crude homogenate. This step removes interfering lipids and salts.[16]
-
LC Separation: Inject the purified extract onto a C18 reverse-phase column. Separation is achieved using a binary solvent gradient, often at a high pH (~10.5) to improve peak shape. A typical gradient would involve aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile.[14][15]
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use MRM by monitoring the precursor ion ([M+H]⁺) and a specific fragment ion, often corresponding to the CoA moiety, for each LC-CoA species.[14][15]
-
Quantification: Generate a standard curve using known concentrations of authentic LC-CoA standards and calculate the concentration in the samples relative to the internal standard.
-
3.2. Acyl-CoA Synthetase (ACSL) Activity Assay This assay directly measures the enzymatic activity of ACSL isoforms.
-
Objective: To determine the kinetic parameters (K_m, V_max) of an ACSL enzyme.
-
Principle: The assay measures the rate of formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).
-
Methodology Outline:
-
Enzyme Source: Use purified recombinant ACSL protein or membrane fractions isolated from cells or tissues overexpressing the specific isoform.[12]
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing essential cofactors: ATP (e.g., 10 mM), Coenzyme A (e.g., 0.25 mM), and MgCl₂.[12]
-
Substrate: Add the fatty acid substrate, including a known amount of radiolabeled fatty acid (e.g., 50 µM [1-¹⁴C]palmitic acid). To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated.
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme source (1-4 µg protein). Incubate at 37°C for a defined period (e.g., 10-20 minutes) where the reaction is linear. Terminate the reaction by adding an acidic solution (e.g., Dole's reagent - isopropanol/heptane/H₂SO₄) to stop the enzyme and partition the lipids.[12]
-
Product Quantification: The unreacted radiolabeled fatty acid is extracted into the organic phase, while the water-soluble radiolabeled acyl-CoA product remains in the aqueous phase. The radioactivity in the aqueous phase is measured using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to moles of product formed using the specific activity of the radiolabeled substrate. Plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.[9]
-
3.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.
-
Objective: To quantify the binding interaction between an LC-CoA and a protein (e.g., ACBP, HNF-4α).
-
Principle: A solution of the ligand (LC-CoA) is titrated in small aliquots into a sample cell containing the protein of interest. The instrument measures the minute heat changes that occur upon binding. The resulting data is used to generate a binding isotherm.[8][17]
-
Methodology Outline:
-
Sample Preparation: Prepare highly pure, concentrated solutions of the protein (e.g., 40 µM) and the ligand (e.g., 400 µM). Both must be in the identical, degassed buffer to minimize heat of dilution effects.[18]
-
Instrument Setup: Set the experimental temperature (e.g., 25-30°C). Load the protein into the sample cell and the LC-CoA ligand into the injection syringe.[18]
-
Titration: Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while stirring.[18] The heat change after each injection is measured relative to a reference cell.
-
Data Acquisition: The raw data is a series of heat-flow spikes for each injection. The instrument software integrates these peaks to determine the heat change per injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[8]
-
Visualizing the Centrality of Long-Chain Acyl-CoA
The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal role of LC-CoAs in metabolic and signaling networks.
References
- 1. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - Summary of kinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 4. m.youtube.com [m.youtube.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 11. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]
An In-depth Technical Guide on the Exploratory Studies of Linoleoyl-CoA in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of linoleoyl-CoA in various disease models, with a particular focus on cancer and ferroptosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration in this critical area of research.
Quantitative Data Presentation
| Enzyme/Protein | Role in this compound Metabolism | Observed Impact in Disease Models | Disease Model(s) |
| ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1) | Activates linoleic acid to this compound. | Mediates ferroptotic cell death induced by conjugated linolenic acids by promoting their incorporation into neutral lipids.[1] | Cancer |
| ACSL3 (Acyl-CoA Synthetase Long-Chain Family Member 3) | Activates fatty acids, including monounsaturated fatty acids. | Incorporates monounsaturated fatty acids into phospholipids, protecting cells from ferroptosis.[2] | Cancer, Ferroptosis |
| ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | Preferentially activates arachidonic acid and other polyunsaturated fatty acids. | Essential for the execution of ferroptosis by promoting the incorporation of polyunsaturated fatty acids into phospholipids, making them susceptible to peroxidation.[2][3] | Ferroptosis |
| SCD1 (Stearoyl-CoA Desaturase 1) | Converts saturated fatty acids into monounsaturated fatty acids. | Inhibition of SCD1 can induce ferroptosis by decreasing the levels of monounsaturated fatty acids and increasing the proportion of polyunsaturated fatty acids in cellular membranes.[2][4] High expression of SCD1 is observed in many tumors and may promote tumor survival.[4] | Cancer, Ferroptosis |
| LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) | Transfers fatty acyl-CoAs into phospholipids. | Required for ferroptosis, as it facilitates the incorporation of polyunsaturated fatty acids into membrane phospholipids.[2][3] | Ferroptosis |
| FADS1/FADS2 (Fatty Acid Desaturase 1/2) | Involved in the desaturation of fatty acids. | Identified as enhancers of ferroptosis.[2] | Ferroptosis |
| ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5) | Elongates fatty acids. | Identified as an enhancer of ferroptosis.[2] | Ferroptosis |
Experimental Protocols
A crucial technique for studying this compound is its quantification in biological samples. The following is a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), synthesized from methodologies described in the literature.[5][6][7][8]
Protocol: Quantification of this compound in Biological Tissues by LC-MS/MS
1. Sample Preparation and Extraction:
-
Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.
-
Materials:
-
Frozen tissue sample (100-200 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (pH 4.9)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
-
Procedure:
-
Weigh 100-200 mg of frozen tissue and grind it to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer with the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 2 mL of a 3:1 (v/v) mixture of 2-propanol and acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify this compound using its specific mass-to-charge ratio.
-
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-8.0 min: Linear gradient to 100% B
-
8.0-11.0 min: Hold at 100% B
-
11.0-11.1 min: Return to 20% B
-
11.1-15.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized on the instrument but is typically based on the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.3 m/z).
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for this compound and the internal standard.
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Generate a standard curve using a series of known concentrations of this compound standard.
-
Integrate the peak areas for this compound and the internal standard in both the standards and the samples.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the concentration to the initial tissue weight.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
Caption: this compound's role in initiating ferroptosis.
Caption: A generalized workflow for quantifying this compound.
Caption: Opposing roles of fatty acyl-CoA types in ferroptosis.
References
- 1. Ferroptotic cell death triggered by conjugated linolenic acids is mediated by ACSL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An integrated view of lipid metabolism in ferroptosis revisited via lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Role of Fatty Acids in Cancer Cell Survival - News Center [news.feinberg.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
discovery of linoleoyl-coa metabolic pathways
An In-depth Technical Guide to the Core Metabolic Pathways of Linoleoyl-CoA
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a vital component of cellular membranes and a precursor for a variety of signaling molecules. As a free fatty acid, it is relatively inert. The initial and committing step in its metabolism is the activation to its thioester derivative, linoleoyl-coenzyme A (this compound).[1][2] This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs) and is a prerequisite for its entry into various anabolic and catabolic pathways.[1][3][4] The discovery and elucidation of these metabolic fates have been pivotal in understanding lipid metabolism and its role in health and disease. This guide provides a detailed overview of the core metabolic pathways of this compound, the experimental protocols used to uncover them, and quantitative data on the key enzymes involved.
Core Metabolic Pathways of this compound
Once formed, this compound can be directed towards two primary metabolic routes: (1) a series of desaturation and elongation reactions to produce arachidonic acid and other long-chain polyunsaturated fatty acids, or (2) mitochondrial and peroxisomal beta-oxidation for energy production.
Synthesis of Arachidonic Acid from this compound
The conversion of this compound to arachidonoyl-CoA is a critical pathway, as arachidonic acid is a key precursor for eicosanoids, a group of signaling molecules involved in inflammation and other physiological processes.[5] This biosynthetic pathway occurs in the endoplasmic reticulum and involves a sequence of desaturation and elongation steps.[6]
-
Step 1: Desaturation by Delta-6 Desaturase (FADS2) : The first step is the rate-limiting conversion of this compound to gamma-linolenoyl-CoA (GLA-CoA). This reaction is catalyzed by the enzyme delta-6 desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl end.[6][7][8]
-
Step 2: Elongation : Gamma-linolenoyl-CoA is then elongated by an elongase enzyme, adding a two-carbon unit to yield dihomo-gamma-linolenoyl-CoA.[6]
-
Step 3: Desaturation by Delta-5 Desaturase (FADS1) : The final step in the synthesis of arachidonoyl-CoA is the introduction of a double bond at the fifth carbon of dihomo-gamma-linolenoyl-CoA by the enzyme delta-5 desaturase (FADS1).[6][8]
Beta-Oxidation of this compound
This compound can also be catabolized for energy via beta-oxidation. This process occurs within the mitochondria and involves a modified pathway to handle the cis-double bonds of linoleic acid, which are not substrates for the enzymes of saturated fatty acid beta-oxidation.[9]
The initial cycles of beta-oxidation proceed as for saturated fatty acids until the double bond is encountered.[9] The presence of the cis-double bonds in this compound necessitates the action of auxiliary enzymes:
-
Enoyl-CoA Isomerase : This enzyme converts the cis-Δ3 double bond, which is formed after three rounds of beta-oxidation, to a trans-Δ2 double bond, allowing beta-oxidation to proceed.
-
2,4-Dienoyl-CoA Reductase : After further rounds of beta-oxidation, a conjugated diene is formed. This intermediate is acted upon by 2,4-dienoyl-CoA reductase, which uses NADPH to reduce one of the double bonds. The resulting trans-Δ3-enoyl-CoA is then converted by enoyl-CoA isomerase to the trans-Δ2 form, which can re-enter the beta-oxidation spiral.[9][10][11]
Data Presentation
The following table summarizes the key enzymes involved in the primary metabolic pathways of this compound.
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Pathway |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Linoleic Acid, ATP, CoA | This compound, AMP, PPi | Endoplasmic Reticulum, Outer Mitochondrial Membrane | Activation |
| Delta-6 Desaturase (FADS2) | This compound, O2, NADH | Gamma-Linolenoyl-CoA, H2O, NAD+ | Endoplasmic Reticulum | Arachidonic Acid Synthesis |
| Elongase | Gamma-Linolenoyl-CoA, Malonyl-CoA | Dihomo-gamma-linolenoyl-CoA, CO2 | Endoplasmic Reticulum | Arachidonic Acid Synthesis |
| Delta-5 Desaturase (FADS1) | Dihomo-gamma-linolenoyl-CoA, O2, NADH | Arachidonoyl-CoA, H2O, NAD+ | Endoplasmic Reticulum | Arachidonic Acid Synthesis |
| Enoyl-CoA Isomerase | cis-Δ3-Enoyl-CoA | trans-Δ2-Enoyl-CoA | Mitochondria | Beta-Oxidation |
| 2,4-Dienoyl-CoA Reductase | trans-Δ2,cis-Δ4-Dienoyl-CoA, NADPH | trans-Δ3-Enoyl-CoA, NADP+ | Mitochondria | Beta-Oxidation |
Experimental Protocols
The discovery and characterization of this compound metabolic pathways have been facilitated by a variety of experimental techniques. Below are detailed protocols for key experiments.
Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This radiometric assay quantifies the activity of ACSL by measuring the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.[3][12]
-
Principle : Cell or tissue lysates are incubated with ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [1-14C]linoleic acid) bound to bovine serum albumin (BSA). The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid by differential phase partitioning. The amount of radioactivity in the acyl-CoA-containing phase is then quantified by scintillation counting.[3][12]
-
Protocol :
-
Sample Preparation : Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Reaction Mixture : Prepare a reaction mixture containing ATP, coenzyme A, MgCl2, and [1-14C]linoleic acid complexed with BSA in a buffered solution.
-
Incubation : Initiate the reaction by adding the cell lysate to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination and Phase Separation : Stop the reaction by adding a mixture of isopropanol, heptane (B126788), and sulfuric acid (Dole's solution). Add water and heptane to induce phase separation.
-
Quantification : The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [1-14C]this compound. An aliquot of the aqueous phase is taken for scintillation counting to determine the amount of product formed.
-
Assay for Fatty Acid Desaturase Activity
This assay measures the activity of desaturase enzymes, such as delta-6 and delta-5 desaturases, by monitoring the conversion of a radiolabeled substrate to its desaturated product.[13][14]
-
Principle : Microsomal fractions, which contain the desaturase enzymes, are incubated with a radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]this compound for delta-6 desaturase) in the presence of necessary cofactors like NADH. The lipids are then extracted, saponified, and the resulting fatty acids are separated by chromatography (e.g., thin-layer chromatography or HPLC). The radioactivity in the substrate and product bands is quantified to determine the enzyme activity.[13]
-
Protocol :
-
Microsome Preparation : Isolate microsomal fractions from cells or tissues by differential centrifugation.
-
Reaction Mixture : Prepare a reaction mixture containing the microsomal preparation, [1-14C]this compound, NADH, and a suitable buffer.
-
Incubation : Incubate the reaction mixture at 37°C.
-
Lipid Extraction and Saponification : Stop the reaction and extract the total lipids. Saponify the lipids to release the fatty acids.
-
Chromatographic Separation : Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification : Visualize the fatty acid spots (e.g., by autoradiography) and scrape the corresponding areas from the TLC plate for scintillation counting, or use a radioactivity detector for HPLC.
-
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids in a biological sample.[15][16][17][18]
-
Principle : Total lipids are extracted from the sample. The fatty acids within these lipids are then converted to volatile fatty acid methyl esters (FAMEs) through derivatization. The FAMEs are separated by gas chromatography based on their boiling points and retention times and are subsequently identified and quantified by mass spectrometry.[16][17]
-
Protocol :
-
Lipid Extraction : Extract total lipids from the sample using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method).[18]
-
Derivatization : Convert the fatty acids to FAMEs by transmethylation using a reagent like methanolic HCl or BF3-methanol.
-
Extraction of FAMEs : Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis : Inject the FAMEs into a GC-MS system. The fatty acids are separated on a capillary column and detected by the mass spectrometer. Identification is based on the retention time and the mass spectrum of each FAME compared to known standards.
-
Conclusion
The elucidation of the metabolic pathways of this compound has been a significant achievement in the field of lipid biochemistry. The conversion of linoleic acid to this compound is the gateway to its diverse metabolic fates, including the synthesis of the crucial signaling molecule precursor, arachidonic acid, and its catabolism for energy production. The experimental techniques detailed in this guide have been instrumental in these discoveries and continue to be essential tools for researchers investigating the roles of fatty acid metabolism in health and disease. A thorough understanding of these pathways and the methodologies used to study them is critical for scientists and professionals in drug development aiming to modulate lipid metabolism for therapeutic benefit.
References
- 1. Reactome | Activation of linoleic acid to this compound [reactome.org]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 7. This compound desaturase - Wikipedia [en.wikipedia.org]
- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 9. onlinesciencenotes.com [onlinesciencenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. benchchem.com [benchchem.com]
- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. jfda-online.com [jfda-online.com]
An In-depth Technical Guide on the Core Principles of Acyl-CoA Transport and Utilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation and serving as building blocks for complex lipids. The transport of these activated fatty acids across the membranes of mitochondria and peroxisomes is a tightly regulated process, essential for maintaining cellular homeostasis. Dysregulation of acyl-CoA transport and utilization is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making the proteins involved attractive targets for drug development. This guide provides a detailed overview of the fundamental principles governing acyl-CoA transport and utilization, with a focus on the key molecular players and the experimental methodologies used to study them.
Mitochondrial Acyl-CoA Transport: The Carnitine Shuttle
Long-chain fatty acids (LCFAs) are unable to directly cross the inner mitochondrial membrane. Their entry into the mitochondrial matrix for beta-oxidation is facilitated by the carnitine shuttle, a multi-component system that transports LCFAs in the form of acylcarnitines.
Key Components and Mechanism
The carnitine shuttle consists of three key proteins:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoA to acylcarnitine, utilizing carnitine as the acyl acceptor.[1][2] This is the rate-limiting step of mitochondrial fatty acid oxidation.[3]
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[4][5]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitine back to acyl-CoA and releasing free carnitine into the matrix.[6][7]
The newly formed acyl-CoA in the mitochondrial matrix can then enter the beta-oxidation spiral.
Regulation of the Carnitine Shuttle
The activity of the carnitine shuttle is meticulously regulated to match cellular energy demands.
-
Allosteric Regulation: The primary short-term regulatory mechanism is the allosteric inhibition of CPT1 by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[2][8] This ensures that fatty acid oxidation is inhibited when fatty acid synthesis is active, preventing a futile cycle.[8][9]
-
Transcriptional Regulation: The expression of the genes encoding the components of the carnitine shuttle (CPT1, CPT2, and SLC25A20 for CACT) is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[10][11][12] PPARα is activated by fatty acids and fibrate drugs, leading to increased transcription of genes involved in fatty acid oxidation.
-
Hormonal Regulation: Hormones play a crucial role in the long-term regulation of fatty acid oxidation.
-
Insulin (B600854): In the fed state, high insulin levels promote the synthesis of malonyl-CoA by activating acetyl-CoA carboxylase (ACC), thereby inhibiting CPT1 and fatty acid oxidation.[13][14]
-
Glucagon (B607659) and Epinephrine (B1671497): During fasting or exercise, glucagon and epinephrine signaling leads to the phosphorylation and inactivation of ACC, resulting in lower malonyl-CoA levels and a subsequent increase in CPT1 activity and fatty acid oxidation.[1][15]
-
Peroxisomal Acyl-CoA Transport
Peroxisomes are responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, which cannot be directly metabolized by mitochondria.
Key Components and Mechanism
The transport of these fatty acids into the peroxisome is primarily mediated by ATP-binding cassette (ABC) transporters of the D subfamily. In humans, there are three main peroxisomal ABC transporters:
-
ABCD1 (ALDP): Primarily transports very-long-chain saturated acyl-CoAs (e.g., C24:0-CoA, C26:0-CoA). Mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy (X-ALD).[16][17]
-
ABCD2 (ALDRP): Has overlapping substrate specificity with ABCD1 but shows a preference for polyunsaturated VLCFA-CoAs.[16][17]
-
ABCD3 (PMP70): Transports a broader range of substrates, including long-chain dicarboxylic acyl-CoAs and branched-chain acyl-CoAs.[16][17]
These transporters are thought to function as homodimers and utilize the energy from ATP hydrolysis to translocate their substrates across the peroxisomal membrane.[18] There is evidence suggesting that these transporters may possess an intrinsic acyl-CoA thioesterase activity, cleaving the CoA moiety during or after transport, with the fatty acid being reactivated to its CoA ester within the peroxisome.[3][19]
Regulation of Peroxisomal Acyl-CoA Transport
The expression of ABCD transporter genes is also under the control of PPARα, linking the regulation of peroxisomal and mitochondrial fatty acid oxidation.[17]
Utilization of Acyl-CoA: Beta-Oxidation
Once inside the mitochondrial matrix or the peroxisome, acyl-CoAs are degraded via the beta-oxidation pathway, a cyclical series of four enzymatic reactions that results in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA (or propionyl-CoA for odd-chain fatty acids), FADH₂, and NADH.
Mitochondrial Beta-Oxidation
The four key enzymes of mitochondrial beta-oxidation are:
-
Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase: Adds a water molecule across the double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.
-
β-Ketothiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.
Peroxisomal Beta-Oxidation
Peroxisomal beta-oxidation differs from the mitochondrial pathway in the first step, which is catalyzed by an Acyl-CoA Oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). The subsequent steps are catalyzed by multifunctional enzymes.
Quantitative Data
Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | Notes |
| CPT1 | Rat Heart | L-Carnitine | 0.38 - 1.50 mM | 0.20 - 0.34 nmol/mg·min | [20] |
| CPT2 | Rat Liver Mitochondria | 3-hydroxypalmitoyl-CoA | 20 ± 6 μM | - | K_0.5_ value |
| CPT2 | Rat Liver Mitochondria | 3-oxopalmitoyl-CoA | 65 ± 17 μM | - | K_0.5_ value |
| CACT | Rat Heart | L-Carnitine | - | - | Competitive inhibition by carnitine esters |
| CACT | Rat Heart | Acetylcarnitine | 1.1 mM (K_i_) | - | [20] |
| CACT | Rat Heart | Octanoylcarnitine | 0.10 mM (K_i_) | - | [20] |
Table 2: Substrate Specificity of Human Peroxisomal ABCD Transporters
| Transporter | Preferred Substrates |
| ABCD1 (ALDP) | Saturated very-long-chain acyl-CoAs (C24:0-CoA, C26:0-CoA) |
| ABCD2 (ALDRP) | Polyunsaturated very-long-chain acyl-CoAs (C22:6-CoA, C24:6-CoA) |
| ABCD3 (PMP70) | Long-chain dicarboxylic acyl-CoAs, Branched-chain acyl-CoAs (e.g., pristanoyl-CoA) |
(Data compiled from references[16][17][21])
Experimental Protocols
Carnitine Palmitoyltransferase I (CPT1) Activity Assay
This protocol measures the forward reaction of CPT1, the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay buffer: 116 mM Tris-HCl (pH 7.4), 0.25 mM EDTA, 2.2 mM ATP, 2.2 mM MgCl₂, 8.8 mM NaF, 0.22 mM Sephadex G-25
-
Substrate solution: 50 µM Palmitoyl-CoA, 0.5 mM L-[³H]carnitine (specific activity ~10,000 dpm/nmol), 4 mg/ml BSA
-
Stop solution: 1 M HCl
-
Wash solution: 1 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare tissue homogenates or isolate mitochondria from the tissue of interest.
-
Pre-incubate 50 µl of the enzyme preparation with 400 µl of assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µl of the substrate solution.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding 200 µl of stop solution.
-
Extract the labeled palmitoylcarnitine by adding 1 ml of butanol and vortexing.
-
Centrifuge to separate the phases and transfer the upper butanol phase to a new tube.
-
Wash the butanol phase twice with 1 ml of wash solution.
-
Transfer a known volume of the final butanol phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Calculate the amount of palmitoylcarnitine formed based on the specific activity of the L-[³H]carnitine.
Peroxisomal Acyl-CoA Oxidase Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase.
Materials:
-
Peroxisomal fraction or purified enzyme
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Substrate: 50 µM Palmitoyl-CoA
-
Chromogen solution: 0.5 mg/ml 4-aminoantipyrine, 2% (w/v) phenol
-
Horseradish peroxidase (HRP) solution: 100 units/ml
Procedure:
-
Prepare a reaction mixture containing assay buffer, chromogen solution, and HRP solution.
-
Add the peroxisomal fraction or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding the palmitoyl-CoA substrate.
-
Monitor the increase in absorbance at 500 nm over time at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance is proportional to the acyl-CoA oxidase activity.
Reconstitution of ABCD Transporters for Activity Assays
This protocol describes the reconstitution of purified ABCD transporters into liposomes to measure their transport activity.
Materials:
-
Purified ABCD transporter protein
-
Lipids (e.g., E. coli polar lipids or a defined lipid mixture)
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Bio-Beads SM-2 for detergent removal
-
Internal buffer for liposomes (e.g., 50 mM HEPES-KOH, pH 7.0, 100 mM KCl)
-
External buffer for transport assay
-
Radiolabeled substrate (e.g., [¹⁴C]acyl-CoA)
-
ATP regenerating system (creatine kinase and creatine (B1669601) phosphate)
Procedure:
-
Liposome Preparation:
-
Dry a thin film of lipids from a chloroform (B151607) solution under a stream of nitrogen.
-
Hydrate the lipid film with the internal buffer to form multilamellar vesicles (MLVs).
-
Subject the MLVs to freeze-thaw cycles and extrusion through polycarbonate filters to form large unilamellar vesicles (LUVs).
-
-
Reconstitution:
-
Solubilize the purified ABCD transporter in a detergent-containing buffer.
-
Mix the solubilized protein with the prepared LUVs at a desired protein-to-lipid ratio.
-
Remove the detergent gradually by adding Bio-Beads and incubating for several hours at 4°C.
-
-
Transport Assay:
-
Load the proteoliposomes with an ATP regenerating system.
-
Dilute the proteoliposomes into the external buffer containing the radiolabeled substrate.
-
At various time points, take aliquots of the reaction mixture and filter them through a 0.22 µm filter to separate the proteoliposomes from the external medium.
-
Wash the filter to remove non-transported substrate.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
The rate of uptake of the radiolabeled substrate reflects the transport activity of the reconstituted ABCD transporter.
-
Visualizations
Caption: Overview of Acyl-CoA transport into mitochondria and peroxisomes and its subsequent utilization in beta-oxidation.
Caption: Hormonal regulation of mitochondrial fatty acid oxidation through the modulation of malonyl-CoA levels.
Caption: General experimental workflows for assessing acyl-CoA metabolizing enzyme and transporter activities.
Conclusion
The transport of acyl-CoAs into mitochondria and peroxisomes is a fundamental process in cellular energy metabolism. The intricate regulation of the carnitine shuttle and the peroxisomal ABCD transporters ensures that fatty acid oxidation is finely tuned to the metabolic state of the cell. A thorough understanding of these pathways and the methodologies used to investigate them is crucial for the development of novel therapeutic strategies for a range of metabolic disorders. This guide provides a comprehensive foundation for researchers and drug development professionals working in this critical area of metabolic research.
References
- 1. mdpi.com [mdpi.com]
- 2. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 5. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 8. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of fattyacid metabolism | PPTX [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Peroxisomal ABC transporters: functions and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisomal ABC transporters: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisomal ABC Transporters: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Linoleoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA is the activated form of the essential omega-6 fatty acid, linoleic acid. It serves as a critical intermediate in numerous metabolic pathways, including fatty acid elongation, desaturation, and the synthesis of signaling molecules like eicosanoids. Accurate quantification of this compound in biological matrices is crucial for understanding lipid metabolism in various physiological and pathological states, including metabolic disorders, inflammation, and cancer. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. The protocol involves the extraction of long-chain acyl-CoAs from biological samples, followed by chromatographic separation using reversed-phase liquid chromatography. The separated this compound is then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition is specific for this compound, ensuring accurate quantification even in complex biological matrices.
Experimental Protocols
Sample Preparation (Tissue)
Given the instability of acyl-CoA molecules, careful and rapid sample handling is critical.[1]
Materials:
-
Frozen tissue sample (~40 mg)[1]
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[1]
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)[1]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 20 ng)[1]
-
Homogenizer
-
Sonicator
-
Centrifuge (capable of 16,000 x g at 4°C)[1]
Protocol:
-
Place approximately 40 mg of frozen tissue in a tube on ice.[1]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).[1]
-
Add 0.5 mL of the ACN:IPA:MeOH solvent mixture containing the internal standard.[1]
-
Homogenize the sample twice on ice.[1]
-
Vortex the homogenate for 2 minutes.[1]
-
Sonicate for 3 minutes.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation (Cells)
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol[2]
-
Acetonitrile[2]
-
Internal Standard (IS) solution (e.g., Pentadecanoyl-CoA)[2]
-
Cell scraper
-
Centrifuge (capable of 15,000 x g at 5°C)[2]
-
Vacuum concentrator
Protocol:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract acyl-CoAs using a suitable solvent like methanol.[2]
-
Scrape the cell lysate and transfer it to a tube.[2]
-
Centrifuge at 15,000 x g for 5 minutes at 5°C.[2]
-
Transfer the supernatant to a new tube and add 1 mL of acetonitrile.[2]
-
Evaporate the sample to dryness in a vacuum concentrator at 55°C for 1.5 hours.[2]
-
Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 5°C.[2]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography
Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
LC Parameters:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 reversed-phase, high pH tolerance (e.g., 100 x 2.1 mm, 2.6 µm)[3][4] | C8 reversed-phase (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8[2] or 15 mM Ammonium Hydroxide in water[1] | 15 mM Ammonium Hydroxide in water[1] |
| Mobile Phase B | Acetonitrile[2] | 15 mM Ammonium Hydroxide in Acetonitrile[1] |
| Flow Rate | 0.2 mL/min[2] | 0.4 mL/min[1] |
| Gradient | 20% B to 100% B over 15 min, hold for 7.5 min, then re-equilibrate[2] | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, and re-equilibrate[1] |
| Column Temperature | 32°C[2] | Not specified |
| Injection Volume | 30 µL[2] | Not specified |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3] |
| Capillary Voltage | 3.20 kV[2] |
| Cone Voltage | 45 V[2] |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 500°C[2] |
| Desolvation Gas Flow | 500 L/h (Nitrogen)[2] |
| Collision Gas | Argon[2] |
MRM Transitions for Quantification
Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of this compound. A common fragmentation pattern for acyl-CoAs in positive ESI mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (C18:2) | Varies by adduct, e.g., [M+H]+ | [M-507+H]+ | Optimized empirically |
| Heptadecanoyl-CoA (IS) | e.g., 1020 | 513 | Optimized empirically[5] |
Note: The exact m/z values for the precursor ion may vary depending on the adduct formed (e.g., [M+H]+, [M+Na]+). It is crucial to optimize these parameters on the specific instrument being used.
Data Presentation
Quantitative Performance Characteristics
The following table summarizes typical validation parameters for the LC-MS/MS quantification of long-chain acyl-CoAs.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Accuracy | 94.8% to 110.8% | [3] |
| Inter-run Precision (%RSD) | 2.6% to 12.2% | [3] |
| Intra-run Precision (%RSD) | 1.2% to 4.4% | [3] |
| Limit of Detection (LOD) | 1-5 fmol | [8] |
| Limit of Quantification (LOQ) | 5-100 nM | [4] |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for this compound quantification.
LC-MS/MS Data Acquisition Logic
Caption: Logic of MRM detection for this compound in a triple quadrupole mass spectrometer.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. Careful attention to sample preparation is paramount to ensure the stability of the analyte. The high degree of selectivity offered by MRM analysis allows for accurate quantification in complex matrices, making this technique highly suitable for both basic research and drug development applications. The provided protocols and parameters serve as a strong foundation for establishing this methodology in the laboratory. It is recommended that all parameters be optimized for the specific instrumentation and sample types being analyzed.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Protocol for Linoleoyl-CoA Extraction from Cultured Cells: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of linoleoyl-CoA from cultured mammalian cells. Accurate quantification of this key metabolic intermediate is crucial for understanding cellular lipid metabolism, signaling pathways, and the effects of therapeutic interventions. The protocols described herein are compiled from established methodologies to ensure high recovery and sample purity, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Intracellular Concentrations of Long-Chain Acyl-CoAs
The intracellular concentration of this compound can vary significantly depending on the cell type, culture conditions, and metabolic state. The following table summarizes representative quantitative data for this compound (C18:2-CoA) and other long-chain acyl-CoAs in commonly used cell lines. This data is intended to provide a comparative baseline for researchers.
| Acyl-CoA Species | Cell Line | Concentration (pmol/mg protein) | Reference |
| This compound (C18:2-CoA) | RAW264.7 | ~1.0 | [1] |
| MCF7 | ~0.5 | [1] | |
| Myristoyl-CoA (C14:0-CoA) | RAW264.7 | ~2.5 | [1] |
| MCF7 | ~1.5 | [1] | |
| Oleoyl-CoA (C18:1-CoA) | RAW264.7 | ~3.0 | [1] |
| MCF7 | ~2.0 | [1] |
Note: The absolute amounts of acyl-CoAs can be influenced by factors such as cell density, passage number, and media composition. It is recommended that each laboratory establishes its own baseline values for the specific cell lines and conditions used.
Experimental Protocols
Two primary methods for the extraction of long-chain acyl-CoAs from cultured cells are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the specific downstream application, required sample purity, and available laboratory equipment.
Protocol 1: Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to bind and enrich acyl-CoAs from the cell lysate, providing a clean extract with high recovery.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange (WAX) SPE cartridges
-
SPE manifold
-
Acetonitrile
-
Deionized water
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microfuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in 200 µL of ice-cold deionized water.
-
Add the internal standard to the cell suspension.
-
Add 200 µL of ice-cold 10% TCA or 2.5% SSA. Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition a WAX SPE cartridge by sequentially passing 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 2% ammonium hydroxide. Equilibrate the column with 1 mL of deionized water.
-
Sample Loading: Carefully collect the supernatant from the protein precipitation step and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium formate.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50% methanol in water).
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This classic method utilizes a biphasic solvent system to partition acyl-CoAs into the aqueous phase, separating them from lipids and other hydrophobic molecules.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Water, 3:5:2 v/v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Deionized water
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as described in the SPE protocol.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 500 µL of the ice-cold extraction solvent.
-
Add the internal standard to the cell suspension.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 15 minutes.
-
-
Phase Separation:
-
Add 500 µL of chloroform and 500 µL of deionized water to the cell lysate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Aqueous Phase Collection:
-
Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Avoid disturbing the protein interface and the lower organic layer.
-
-
Sample Concentration:
-
Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system.
-
Mandatory Visualizations
Signaling Pathway of this compound Metabolism
Caption: Metabolic fate of this compound in the cell.
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
References
Application Notes and Protocols for Long-Chain Acyl-CoA Synthetase (LC-FACS) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-CoA synthetases (LC-FACS), also known as fatty acid-CoA ligases, are a family of enzymes crucial for lipid metabolism.[1][2][3] They catalyze the activation of long-chain fatty acids (typically C12-C20) by converting them into their corresponding acyl-CoA thioesters.[2][4][5][6] This activation is a critical first step for their subsequent involvement in various metabolic pathways, including β-oxidation for energy production, incorporation into complex lipids like triacylglycerols and phospholipids (B1166683), and involvement in cell signaling processes.[1][5][7][8] Given their central role in fatty acid metabolism, the dysregulation of LC-FACS activity has been implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, fatty liver disease, and cancer, making them attractive targets for drug development.[2][4][7]
This document provides detailed application notes and protocols for measuring the enzymatic activity of LC-FACS, catering to the needs of researchers, scientists, and professionals in drug development.
Principle of the Enzymatic Reaction
LC-FACS catalyze a two-step reaction to activate long-chain fatty acids:[6][9][10][11]
-
Adenylation: The fatty acid reacts with adenosine (B11128) triphosphate (ATP) to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).
-
Fatty Acid + ATP ⇌ Acyl-AMP + PPi[8]
-
-
Thioesterification: The activated acyl group is then transferred from the acyl-AMP intermediate to coenzyme A (CoA) to form the final product, acyl-CoA, with the release of adenosine monophosphate (AMP).
-
Acyl-AMP + CoA ⇌ Acyl-CoA + AMP[8]
-
The overall irreversible reaction, driven by the hydrolysis of pyrophosphate, is: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi[9]
Signaling and Metabolic Pathways
LC-FACS are integral to cellular fatty acid metabolism, channeling activated fatty acids towards various downstream pathways. The resulting acyl-CoAs can be utilized for energy production via β-oxidation in the mitochondria, stored as neutral lipids (triacylglycerols) in lipid droplets, or incorporated into phospholipids for membrane synthesis and remodeling. Additionally, acyl-CoAs can act as signaling molecules and precursors for inflammatory mediators.[1][3]
Caption: Metabolic fate of long-chain fatty acids activated by LC-FACS.
Experimental Protocols
Several methods are available for assaying LC-FACS activity, each with its own advantages and limitations. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment.
Radiometric Assay
This is a classic and highly sensitive method that directly measures the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.[1]
Principle: A radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-oleic acid) is incubated with the enzyme source, ATP, and CoA. The reaction is stopped, and the unreacted radiolabeled fatty acid is separated from the product, radiolabeled acyl-CoA, typically by liquid-liquid extraction. The amount of radioactivity in the aqueous phase containing the acyl-CoA is then quantified by scintillation counting.[1][3]
Experimental Workflow:
Caption: Workflow for the radiometric LC-FACS activity assay.
Detailed Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM ATP
-
10 mM MgCl₂
-
0.3 mM Dithiothreitol (DTT)
-
0.01% Triton X-100
-
50 µM [³H]oleate (or other radiolabeled fatty acid) complexed with bovine serum albumin (BSA)
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
-
Initiate the Reaction: Start the reaction by adding 200 µM Coenzyme A (CoA).
-
Incubation: Incubate the reaction mixture at 30-37°C for 10-20 minutes.
-
Stop the Reaction: Terminate the reaction by adding an extraction solution, such as 2.5 mL of isopropanol/heptane/1M H₂SO₄ (40:10:1 v/v/v).[12]
-
Phase Separation: Add heptane and water to separate the organic and aqueous phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.
-
Quantification: Carefully collect the aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Determine the amount of product formed based on the specific activity of the radiolabeled substrate.
| Parameter | Typical Value/Range | Reference |
| Substrates | ||
| Radiolabeled Fatty Acid | 20 - 50 µM ([¹⁴C]oleate, [³H]palmitate) | [3][12] |
| ATP | 5 - 10 mM | [3][12] |
| Coenzyme A | 200 µM | [3][12] |
| Cofactors | ||
| MgCl₂ | 5 - 10 mM | [3][12] |
| Assay Conditions | ||
| pH | 7.4 - 8.0 | [3][12] |
| Temperature | 30 - 37°C | [3] |
| Incubation Time | 10 - 20 min | [3] |
| Enzyme Source | Cell lysates, patient biopsies, purified enzyme | [1] |
Colorimetric Assay
This method is generally less sensitive than the radiometric assay but offers the convenience of not requiring radioactive materials.
Principle: This assay is typically a coupled-enzyme assay. The acyl-CoA produced by LC-FACS is used as a substrate in a subsequent reaction that generates a colored product. One common approach involves the use of acyl-CoA oxidase, which oxidizes the acyl-CoA and produces hydrogen peroxide (H₂O₂). The H₂O₂ is then measured using a peroxidase-catalyzed reaction with a chromogenic substrate.[13][14]
Detailed Protocol (based on a coupled-enzyme reaction):
-
Prepare Reaction Mixture: In a 96-well plate, add the sample (cell lysate, purified enzyme).
-
Add Assay Mix: Add the assay mix containing the fatty acid substrate, ATP, CoA, acyl-CoA oxidase, horseradish peroxidase (HRP), and a chromogenic HRP substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 550 nm).[13]
-
Calculate Activity: Determine the LC-FACS activity by comparing the rate of color development to a standard curve generated with a known amount of H₂O₂ or acyl-CoA.
| Parameter | Typical Value/Range | Reference |
| Substrates | ||
| Fatty Acid | Varies by kit | [15] |
| ATP | Varies by kit | |
| Coenzyme A | Varies by kit | |
| Assay Conditions | ||
| pH | 7.5 | [16] |
| Temperature | 37°C | [16] |
| Incubation Time | 30 - 60 min | |
| Detection Wavelength | 555 nm | [15] |
| Enzyme Source | Animal tissues, cell cultures, purified enzyme | [16] |
Fluorometric Assay
Fluorometric assays offer higher sensitivity than colorimetric assays and are well-suited for high-throughput screening.
Principle: Similar to colorimetric assays, fluorometric methods are often coupled-enzyme assays. The acyl-CoA produced by LC-FACS is utilized in a series of reactions that ultimately generate a fluorescent product.[16][17] For instance, the hydrogen peroxide produced by acyl-CoA oxidase can react with a probe to yield a fluorescent signal.[16][18]
Detailed Protocol (based on a commercial kit):
-
Prepare Reagents: Reconstitute kit components as per the manufacturer's instructions.
-
Sample Preparation: Prepare cell or tissue lysates according to the provided protocol.
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., H₂O₂).
-
Assay Reaction: In a 96-well plate, add the sample and the reaction mix containing the substrate, enzyme mix, developer, and probe.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence in a kinetic mode (e.g., every 1-2 minutes for 30 minutes) at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[16][18]
-
Calculate Activity: Determine the rate of fluorescence increase and calculate the LC-FACS activity based on the standard curve.
| Parameter | Typical Value/Range | Reference |
| Substrates | ||
| Fatty Acid | Provided in kit | [18] |
| ATP | Provided in kit | |
| Coenzyme A | Provided in kit | |
| Assay Conditions | ||
| pH | 7.5 | [16] |
| Temperature | 37°C | [16][18] |
| Incubation Time | 30 min (kinetic) | [18] |
| Detection Wavelength | Ex/Em = 535/587 nm | [16][18] |
| Enzyme Source | Animal tissues, cell cultures, purified enzyme | [16] |
| Sensitivity | As low as 5 mU/µl | [16][18] |
LC-MS/MS-Based Assay
This is a highly specific and sensitive method that directly measures the formation of the acyl-CoA product.
Principle: The enzymatic reaction is performed, and then the reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acyl-CoA product is separated from other components by LC and then detected and quantified by MS/MS based on its specific mass-to-charge ratio and fragmentation pattern.[19][20][21][22]
Detailed Protocol:
-
Enzymatic Reaction: Perform the LC-FACS reaction as described in the radiometric assay protocol (using non-radiolabeled substrates).
-
Reaction Quenching: Stop the reaction by adding a solvent such as acetonitrile.[19]
-
Sample Preparation: Centrifuge the sample to remove precipitated protein. The supernatant is then diluted or directly injected for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoA using a suitable column (e.g., C8 or C18).
-
Mass Spectrometry: Detect and quantify the acyl-CoA using multiple reaction monitoring (MRM) mode.
-
-
Quantification: Use a standard curve of the specific acyl-CoA being measured to quantify the amount produced in the enzymatic reaction.
| Parameter | Typical Value/Range | Reference |
| Substrates | ||
| Fatty Acid | Varies depending on the specific isoform and research question | |
| ATP | 10 mM | [19] |
| Coenzyme A | 0.7 mM (dephospho-CoA in this example) | [19] |
| Assay Conditions | ||
| pH | 7.4 | [19] |
| Temperature | 37°C | [19] |
| Incubation Time | 60 min | [19] |
| Detection | ||
| Method | LC-MS/MS (MRM mode) | [19] |
| Enzyme Source | Cell/tissue extracts, purified enzyme | |
| Limit of Detection | 2 to 133 nM | [19] |
Quantitative Data Summary
The kinetic parameters of LC-FACS can vary depending on the specific isoform, the fatty acid substrate, and the experimental conditions. The following table summarizes some reported kinetic values.
| Enzyme/Isoform | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source | Reference |
| Faa1p | Oleate | 71.1 | 158.2 | Saccharomyces cerevisiae | [23] |
| Faa1p | CoA (at 50 µM oleate) | 18.3 | - | Saccharomyces cerevisiae | [23] |
| Faa1p | ATP (at 50 µM oleate) | 51.6 | - | Saccharomyces cerevisiae | [23] |
| Nuclear LC-FACS | Palmitic acid (16:0) | ~2.5 (lowest apparent Km) | - | Rat Liver | [24] |
| Nuclear LC-FACS | Linoleic acid (18:2n-6) | Higher than palmitic acid | - | Rat Liver | [24] |
| Nuclear LC-FACS | Eicosatrienoic acid (20:3n-6) | Highest apparent Km | - | Rat Liver | [24] |
Troubleshooting and Considerations
-
Substrate Solubility: Long-chain fatty acids have low aqueous solubility. It is crucial to complex them with fatty acid-free BSA to ensure their availability to the enzyme.
-
Enzyme Stability: LC-FACS are often membrane-associated proteins and may require detergents for solubilization and stability.
-
Background Activity: Cell lysates may contain other enzymes that can interfere with the assay. It is important to run appropriate controls, such as reactions without CoA or without ATP, to account for background signals.
-
Linearity: Ensure that the reaction is within the linear range with respect to time and enzyme concentration. This may require optimization of incubation time and the amount of enzyme used.
Conclusion
The choice of assay for measuring LC-FACS activity depends on the specific research question and available resources. Radiometric assays offer high sensitivity, while colorimetric and fluorometric assays provide convenient and higher-throughput alternatives. LC-MS/MS-based methods provide the highest specificity and can be used for detailed kinetic studies and profiling of multiple acyl-CoA species. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results. These detailed protocols and application notes provide a solid foundation for researchers to successfully measure LC-FACS activity and advance their studies in lipid metabolism and drug discovery.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 10. aocs.org [aocs.org]
- 11. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA Synthetase (ACS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 16. store.genprice.com [store.genprice.com]
- 17. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 18. abcam.cn [abcam.cn]
- 19. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mechanistic studies of the long chain acyl-CoA synthetase Faa1p from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Enzymatic Synthesis of Linoleoyl-CoA
Introduction
Linoleoyl-CoA is the activated form of linoleic acid, a crucial intermediate in lipid metabolism. It serves as a substrate for a variety of enzymatic reactions, including desaturation, elongation, and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols.[1][2] The in vitro synthesis of high-purity this compound is essential for researchers studying lipid signaling, enzyme kinetics, and metabolic pathways, as well as for professionals in drug development targeting lipid-modifying enzymes. This document provides a detailed protocol for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase (ACSL), followed by its purification and quantification.
Principle of Synthesis
The synthesis of this compound is an ATP-dependent enzymatic reaction that proceeds in two steps, catalyzed by a long-chain acyl-CoA synthetase (ACSL).[1] First, linoleic acid reacts with ATP to form an acyl-adenylate intermediate (linoleoyl-AMP) and pyrophosphate (PPi). In the second step, Coenzyme A (CoA-SH) displaces the AMP to form the final thioester product, this compound.[1]
Overall Reaction: Linoleic Acid + CoA + ATP → this compound + AMP + PPi[1]
Several ACSL isoforms can activate long-chain fatty acids.[2] For linoleic acid, isoforms such as ACSL1 and ACSL6V1 have shown a notable preference, making them suitable candidates for this synthesis.[3][4] Commercially available acyl-CoA synthetases, for instance from Pseudomonas species, are also effective.[5]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the enzymatic reaction to produce this compound from linoleic acid.
1.1 Materials and Reagents
-
Enzyme: Recombinant human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) or a commercially available Acyl-CoA Synthetase (e.g., from Pseudomonas sp.).
-
Substrates:
-
Linoleic Acid (≥99% purity)
-
Coenzyme A, trilithium salt (CoA-SH) (≥98% purity)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
-
Buffer and Reagents:
-
Tris-HCl
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium Hydroxide (KOH)
-
Ultrapure water
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Water bath or incubator set to 37°C
-
Vortex mixer
-
1.2 Reagent Preparation
-
1 M Tris-HCl, pH 8.1: Dissolve 121.14 g of Tris base in 800 mL of water, adjust pH to 8.1 with HCl, and bring the final volume to 1 L.
-
1 M MgCl₂: Dissolve 95.21 g of MgCl₂ in 1 L of water.
-
1 M DTT: Dissolve 1.54 g of DTT in 10 mL of water. Prepare fresh and keep on ice.
-
100 mM ATP Stock: Dissolve 551 mg of ATP disodium salt in 10 mL of water. Adjust pH to ~7.0. Aliquot and store at -20°C.
-
100 mM CoA Stock: Dissolve 809 mg of CoA trilithium salt in 10 mL of water. Aliquot and store at -20°C.
-
10 mM Linoleic Acid Stock: Dissolve 28 mg of linoleic acid in 10 mL of ethanol containing 100 µL of 1 M KOH. This creates the potassium salt for better solubility.
-
Reaction Buffer (10X): 1 M Tris-HCl (pH 8.1), 100 mM MgCl₂, 20 mM DTT.
1.3 Synthesis Procedure
-
Set up the reaction in a 1.5 mL microcentrifuge tube on ice. For a final reaction volume of 200 µL, add the components in the following order:
Component Stock Conc. Volume for 200 µL Rxn Final Conc. Ultrapure Water - 139 µL - 10X Reaction Buffer 10X 20 µL 1X ATP 100 mM 10 µL 5 mM CoA-SH 100 mM 10 µL 5 mM Linoleic Acid 10 mM 5 µL 250 µM | Triton X-100 | 10% (w/v) | 4 µL | 0.2% |
-
Mix gently by pipetting. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of Acyl-CoA Synthetase (e.g., 1 U/µL). The final enzyme concentration should be ~10 units per mL.[5]
-
Vortex briefly and incubate at 37°C for 2 hours.[5]
-
Terminate the reaction by adding 50 µL of a 1:1 (v/v) solution of glacial acetic acid and ethanol.[5]
-
Place the tube on ice. The sample is now ready for purification.
Protocol 2: Purification of this compound by HPLC
This protocol describes the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
2.1 Materials and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Centrifugal vacuum evaporator
-
0.22 µm syringe filters
2.2 Purification Procedure
-
Clarify the terminated reaction mixture by centrifugation at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Set up the HPLC system. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the UV detector to monitor absorbance at 254 nm (for the adenine (B156593) base of CoA).
-
Inject the filtered sample onto the column.
-
Elute the compounds using a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-55 min: 5% B (re-equilibration)
-
-
Collect the fraction corresponding to the this compound peak. The retention time will be longer than that of free CoA and ATP due to the hydrophobic acyl chain.
-
Combine the collected fractions and evaporate the solvent using a centrifugal vacuum evaporator.
-
Resuspend the purified this compound in an appropriate buffer (e.g., water or PBS) and determine its concentration spectrophotometrically using an extinction coefficient (ε) at 259 nm of 15,400 M⁻¹cm⁻¹.
-
Store the purified product at -80°C for long-term stability.
Data Presentation
Quantitative Data Summary
The efficiency of the enzymatic synthesis is dependent on the enzyme's kinetic properties and the reaction conditions.
| Parameter | Value | Substrate / Enzyme | Reference |
| Reaction Conditions | |||
| pH | 8.1 | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| Temperature | 37°C | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| Incubation Time | 2 hours | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| ATP Concentration | 5 mM | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| CoA Concentration | 5 mM | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| MgCl₂ Concentration | 10 mM | Linoleic Acid / Acyl-CoA Synthetase | [5] |
| Enzyme Kinetics | |||
| Vmax/Km (Relative Value) | 1.00 | Linoleic Acid (18:2) / ACSL6V1 | [3] |
| Vmax/Km (Relative Value) | 0.81 | Oleic Acid (18:1) / ACSL6V1 | [3] |
| Vmax/Km (Relative Value) | 0.11 | Linoleic Acid (18:2) / ACSL6V2 | [3] |
| Vmax/Km (Relative Value) | 0.35 | Oleic Acid (18:1) / ACSL6V2 | [3] |
Note: The Vmax/Km values for ACSL6 variants are relative to the activity with linoleic acid for ACSL6V1, demonstrating its preference for this substrate over oleic acid. ACSL6V2, in contrast, shows a lower preference for linoleic acid.[3]
Visualizations
Diagrams of Pathways and Workflows
Caption: Enzymatic reaction pathway for the synthesis of this compound.
Caption: Step-by-step workflow for this compound synthesis and purification.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Acyl-CoA Pool Size in Tissues: A Guide for Researchers
Application Notes and Protocols for the accurate quantification of acyl-CoA species in biological tissues, crucial for understanding metabolic regulation in health and disease.
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and post-translational modifications of proteins. The precise measurement of acyl-CoA pool sizes in tissues is fundamental for researchers, scientists, and drug development professionals investigating metabolic pathways and their dysregulation in various pathological conditions. However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the diverse physicochemical properties of their acyl chains.
This document provides a detailed overview of the primary methods for acyl-CoA quantification, complete with experimental protocols and data presentation guidelines to ensure robust and reproducible results.
Core Methodologies for Acyl-CoA Quantification
The principal techniques for measuring acyl-CoA levels in tissues include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays. Each method offers distinct advantages and is suited for different research applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard, LC-MS/MS provides unparalleled sensitivity and specificity, enabling the comprehensive profiling of a wide array of acyl-CoA species within a complex biological sample.[1][2] This technique allows for the simultaneous detection and quantification of short-, medium-, and long-chain acyl-CoAs.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS, HPLC-UV can reliably quantify the more abundant acyl-CoA species.[2] While less sensitive, it is a robust method for targeted analysis.[5]
Enzymatic and Fluorometric Assays: These commercially available kits offer a high-throughput and straightforward approach for quantifying total or specific acyl-CoAs.[2][6][7] They are particularly useful for rapid screening and for laboratories without access to specialized chromatography equipment.[2]
Experimental Protocols
I. Tissue Sample Preparation: The Critical First Step
The accuracy of acyl-CoA measurement heavily relies on the initial sample handling to prevent enzymatic degradation and preserve the in vivo metabolic profile.
1. Metabolic Quenching: Immediate freeze-clamping of tissues in liquid nitrogen is the gold standard to halt enzymatic activity.[8]
2. Tissue Pulverization: The frozen tissue must be ground to a fine powder under liquid nitrogen to ensure efficient extraction.[8][9]
II. Acyl-CoA Extraction Protocols
The choice of extraction method is critical and depends on the acyl-CoA chain length and the downstream analytical platform.
Protocol 1: Organic Solvent Extraction for Broad-Range Acyl-CoA Analysis
This method is suitable for a wide range of acyl-CoAs and is compatible with LC-MS/MS analysis.[8]
Materials:
-
Pulverized frozen tissue (~20-50 mg)[10]
-
Ice-cold extraction solvent (e.g., Acetonitrile/Methanol/Water 2:2:1 v/v/v or 5% (w/v) 5-sulfosalicylic acid (SSA))[10][11]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)[8]
-
Refrigerated centrifuge
-
Vacuum concentrator
Procedure:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add a 20-fold excess (v/w) of ice-cold extraction solvent containing internal standards.[8]
-
Homogenize the sample thoroughly on ice using a bead beater or ultrasonic homogenizer.[10]
-
Incubate on ice for 10-15 minutes to precipitate proteins.[10]
-
Carefully collect the supernatant containing the acyl-CoAs.[8][9]
-
Dry the supernatant completely in a vacuum concentrator.[8]
-
Store the dried pellet at -80°C until analysis.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
SPE is often used following solvent extraction to remove interfering substances and concentrate the acyl-CoAs.[3][8]
Materials:
-
Dried acyl-CoA extract
-
SPE cartridges (e.g., Oasis HLB, C18, or weak anion-exchange)[8][9]
-
SPE manifold
-
Reconstitution Solution (e.g., 100 mM KH2PO4, pH 4.9)[8]
-
Wash Solution (e.g., Water)
-
Elution Solution (e.g., Methanol or Acetonitrile/Isopropanol)[8]
-
Vacuum concentrator
Procedure:
-
Reconstitute the dried acyl-CoA extract in the Reconstitution Solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the conditioned cartridge.
-
Wash the cartridge with the Wash Solution to remove contaminants.
-
Elute the acyl-CoAs using the Elution Solution.[8]
-
Dry the eluate completely in a vacuum concentrator.[8]
-
The purified, dried acyl-CoA pellet is ready for reconstitution and analysis.
III. Analytical Methods
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[12]
Chromatographic Conditions (Example for Long-Chain Acyl-CoAs):
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.[12]
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.[12]
-
Gradient: A binary gradient is used to separate the different acyl-CoA species.[12]
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[12]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[2][12]
Data Analysis:
-
Quantify acyl-CoAs by comparing the peak areas of the analytes to their corresponding stable isotope-labeled internal standards.
Protocol 4: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Buffered aqueous solution (e.g., 75 mM KH2PO4, pH 4.9).[5]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[5]
-
Detection: UV absorbance at 260 nm.[5]
Data Analysis:
-
Calculate the concentration of each acyl-CoA based on the peak area relative to a standard curve generated with authentic standards.[2]
Protocol 5: Enzymatic Assay for Total or Specific Acyl-CoAs
Commercially available kits provide a simplified protocol. The general principle involves a coupled enzyme reaction that leads to the production of a fluorescent or colorimetric product.[6][7]
General Procedure:
-
Prepare tissue lysates according to the kit's instructions.
-
Add the reaction mix containing enzymes and substrates to the sample.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence (e.g., λex = 535 nm, λem = 587 nm) or absorbance (e.g., 570 nm).[6][13]
-
Determine the acyl-CoA concentration by comparing the signal to a standard curve.
Data Presentation: Quantitative Comparison
The following tables summarize reported recovery rates and typical concentrations of various acyl-CoAs in different tissues.
Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[10][14] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
| Octanoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
| Oleoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
| Palmitoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[14] |
| Data compiled from studies comparing various extraction methods.[10] |
Table 2: Typical Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight)
| Acyl-CoA Species | Heart | Kidney | Liver | Skeletal Muscle |
| Acetyl-CoA | 5 - 15 | 10 - 20 | 50 - 100[11][15] | 2 - 8 |
| Malonyl-CoA | 0.5 - 2 | 0.1 - 0.5 | 2 - 5 | 0.2 - 1 |
| Succinyl-CoA | 20 - 50 | 30 - 60 | 50 - 150 | 10 - 30 |
| Palmitoyl-CoA | 2 - 6 | 1 - 4 | 5 - 15 | 1 - 3 |
| Oleoyl-CoA | 1 - 4 | 0.5 - 2 | 3 - 10 | 0.5 - 2 |
| Values are approximate and can vary based on the physiological state and analytical method used. |
Signaling Pathway and Logical Relationships
Acyl-CoAs are at the crossroads of major metabolic pathways.
Conclusion
The accurate measurement of acyl-CoA pool sizes is essential for advancing our understanding of cellular metabolism and its role in disease. The choice of analytical method should be carefully considered based on the specific research question, available resources, and the desired level of detail. For comprehensive profiling, LC-MS/MS is the method of choice, while HPLC-UV and enzymatic assays offer viable alternatives for more targeted or high-throughput applications. Adherence to rigorous sample preparation protocols is paramount to ensure the integrity and accuracy of the results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
Application of Stable Isotope Labeling for Tracing Linoleoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 fatty acid, plays a crucial role in numerous physiological and pathological processes. Upon entering the cell, it is rapidly activated to its coenzyme A (CoA) thioester, linoleoyl-CoA, which stands at a critical juncture of metabolic pathways. The fate of this compound is tightly regulated and includes its incorporation into complex lipids, desaturation and elongation to produce signaling molecules like arachidonic acid, or its β-oxidation for energy production. Understanding the dynamics of this compound metabolism is paramount for elucidating the mechanisms of various diseases, including inflammatory disorders, cardiovascular diseases, and cancer, and for the development of novel therapeutic interventions.
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of this compound in a dynamic and quantitative manner. By introducing linoleic acid enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track its conversion into various downstream metabolites and measure the flux through specific metabolic pathways. This application note provides detailed protocols for tracing this compound metabolism using stable isotope labeling and showcases how to present the resulting quantitative data.
Core Concepts in Tracing this compound Metabolism
The fundamental principle behind stable isotope tracing of this compound metabolism involves the introduction of a labeled precursor, typically ¹³C- or deuterium-labeled linoleic acid, into a biological system (e.g., cultured cells, animal models). The labeled linoleic acid is then metabolized, and the isotopic label is incorporated into downstream products. Mass spectrometry is used to detect and quantify the labeled and unlabeled forms of these metabolites, allowing for the determination of their turnover and the flux through the metabolic pathways.
A key aspect of this methodology is the ability to distinguish between pre-existing pools of metabolites and newly synthesized molecules derived from the labeled precursor. This provides a dynamic view of metabolic processes that cannot be obtained from static measurements of metabolite concentrations.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with [U-¹³C₁₈]-Linoleic Acid
This protocol describes the labeling of cultured mammalian cells with uniformly ¹³C-labeled linoleic acid to trace its conversion to this compound and downstream metabolites.
Materials:
-
Adherent mammalian cell line of interest (e.g., hepatocytes, macrophages)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₈]-Linoleic acid
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Acetonitrile (LC-MS grade)
-
Solid Phase Extraction (SPE) columns for acyl-CoA enrichment
-
Cell scrapers
-
Glass centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C₁₈]-Linoleic acid complexed to fatty acid-free BSA.
-
Supplement the base cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 10-50 µM).
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
-
Cell Harvest and Acyl-CoA Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to each well and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
The supernatant contains the acyl-CoA thioesters.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Equilibrate an SPE column.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water/acetic acid).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Evaporate the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines the analysis of labeled and unlabeled acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled this compound and its expected metabolites (e.g., γ-linolenoyl-CoA, dihomo-γ-linolenoyl-CoA, arachidonoyl-CoA). A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1]
-
Example Transitions:
-
This compound (¹²C): Precursor ion -> Product ion
-
This compound (¹³C₁₈): Precursor ion + 18 -> Product ion
-
Arachidonoyl-CoA (¹²C): Precursor ion -> Product ion
-
Arachidonoyl-CoA (¹³C₁₈): Precursor ion + 18 -> Product ion
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of each acyl-CoA.
-
Calculate the isotopic enrichment as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.
-
Determine the concentration of each acyl-CoA using a standard curve generated with known amounts of unlabeled standards.
-
Calculate the metabolic flux by analyzing the rate of incorporation of the stable isotope into the downstream metabolites over time.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of this compound and Downstream Metabolites in Hepatocytes Following Incubation with [U-¹³C₁₈]-Linoleic Acid.
| Time (hours) | This compound (% ¹³C Enrichment) | γ-Linolenoyl-CoA (% ¹³C Enrichment) | Dihomo-γ-linolenoyl-CoA (% ¹³C Enrichment) | Arachidonoyl-CoA (% ¹³C Enrichment) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 45.2 ± 3.1 | 10.5 ± 1.2 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| 4 | 85.7 ± 5.6 | 42.8 ± 4.5 | 15.3 ± 2.1 | 7.9 ± 1.1 |
| 8 | 92.1 ± 4.9 | 68.3 ± 6.2 | 35.7 ± 3.8 | 20.4 ± 2.5 |
| 24 | 95.3 ± 3.7 | 85.1 ± 7.1 | 60.2 ± 5.9 | 45.8 ± 4.7 |
Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on experimental conditions.
Table 2: Calculated Metabolic Flux of this compound to Arachidonoyl-CoA.
| Treatment Group | Flux (pmol/mg protein/hour) |
| Control | 15.4 ± 2.1 |
| Drug X | 8.2 ± 1.5 |
| Drug Y | 25.9 ± 3.4 |
Flux calculations are based on the rate of ¹³C incorporation into arachidonoyl-CoA over the linear range of the time course. This is representative data.
Visualization of Pathways and Workflows
Caption: Metabolic pathway of this compound.
References
Solid-Phase Extraction Protocol for Acyl-CoA Purification: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification and analysis of acyl-CoAs are crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the solid-phase extraction of acyl-CoAs.
Principle of Solid-Phase Extraction for Acyl-CoA Purification
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For acyl-CoA purification, the sample containing the analytes is loaded onto an SPE cartridge. The acyl-CoAs are retained on the solid-phase sorbent while impurities are washed away. Finally, the purified acyl-CoAs are eluted from the cartridge using an appropriate solvent. The choice of sorbent is critical and often depends on the specific properties of the acyl-CoAs being isolated. Common sorbents include reversed-phase (e.g., C18, Oasis HLB), and anion-exchange materials.[1][2]
Data Presentation: Acyl-CoA Recovery Rates
The recovery of acyl-CoAs can be influenced by the SPE sorbent, the chain length of the acyl group, and the specific protocol used.[3][4] The following table summarizes representative recovery data from various published methods.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95%[3] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90%[3] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92%[3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90%[3] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80%[3][4] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88%[3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of acyl-CoAs from biological samples.
Caption: General workflow for acyl-CoA extraction and purification.
Detailed Experimental Protocols
This section provides two detailed protocols for the solid-phase extraction of acyl-CoAs from biological tissues and cell cultures.
Protocol 1: Acyl-CoA Purification from Tissues using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs.[2][3]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][4]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[2][3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)[3]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)[1]
-
Glass homogenizer
-
Centrifuge capable of >12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[3]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
Protocol 2: Purification of Long-Chain Acyl-CoAs from Cell Cultures using Weak Anion Exchange SPE
This protocol is designed for the purification of long-chain acyl-CoAs from cultured cells.[6]
Materials:
-
Cell culture plates or pellets
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis and Extraction Buffer: 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.[6]
-
Acetonitrile (ACN) and 2-propanol (3:1)
-
Weak anion exchange solid-phase extraction (SPE) columns[6]
-
Methanol
-
Wash Buffers: 100 mM KH2PO4 buffer (pH 4.9) and Methanol[6]
-
Elution Buffers: 2% Ammonium Hydroxide (B78521) (NH4OH) and 5% Ammonium Hydroxide (NH4OH)[6]
-
Cell scraper (for adherent cells)
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of the Lysis and Extraction Buffer and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of the Lysis and Extraction Buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction and Protein Precipitation:
-
Add 1 mL of ACN:2-propanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[6]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[6]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[6]
-
Elution: Elute the acyl-CoAs sequentially with 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide, collecting both fractions.[7]
-
-
Sample Concentration and Reconstitution:
-
Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Store the dried pellet at -80°C.
-
Reconstitute the sample in an appropriate solvent for downstream analysis.
-
Troubleshooting
Common issues during acyl-CoA purification include low recovery and poor purity. The following diagram provides a systematic approach to troubleshooting low analyte recovery.
Caption: Troubleshooting logic for low analyte recovery.[8]
Further Optimization:
-
pH Adjustment: The pH of buffers can significantly impact the binding and elution of acyl-CoAs, especially when using ion-exchange sorbents.
-
Solvent Strength: The organic solvent concentration in the wash and elution steps may need to be optimized to improve purity and recovery.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to account for variability during sample preparation and analysis.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Desaturase Activity Assays Using Linoleoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid desaturases are critical enzymes in lipid metabolism that introduce double bonds into fatty acyl-CoA molecules. The activity of these enzymes, particularly delta-6 desaturase (D6D), encoded by the FADS2 gene, is a rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs).[1][2][3] These PUFAs, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), are precursors to a wide array of signaling molecules and are integral components of cellular membranes. Given their role in various physiological and pathological processes, including inflammation and metabolic disorders, FADS enzymes are significant targets for research and drug development.[4]
This document provides detailed protocols for measuring desaturase activity, specifically focusing on the conversion of linoleoyl-CoA to γ-linolenoyl-CoA (GLA) by delta-6 desaturase. These assays are essential for characterizing enzyme kinetics, screening for inhibitors, and understanding the regulation of PUFA biosynthesis.
Polyunsaturated Fatty Acid (PUFA) Biosynthesis Pathway
The synthesis of ω-3 and ω-6 long-chain PUFAs from their essential fatty acid precursors, α-linolenic acid (ALA) and linoleic acid (LA) respectively, involves a series of alternating desaturation and elongation steps. The initial and rate-limiting step is the introduction of a double bond at the delta-6 position by FADS2.
Experimental Workflow Overview
The general workflow for an in vitro desaturase activity assay involves the preparation of an enzyme source, execution of the enzymatic reaction with this compound, and subsequent analysis of the product, γ-linolenoyl-CoA. A common source for the enzyme is microsomes prepared from yeast (e.g., Saccharomyces cerevisiae) heterologously expressing the desaturase of interest.
Application Notes
Principle of the Assay
The assay quantifies the activity of a desaturase enzyme by measuring the conversion of a specific substrate to its desaturated product. In this case, this compound (18:2n-6) is converted to γ-linolenoyl-CoA (18:3n-6). The reaction is dependent on the enzyme, the acyl-CoA substrate, molecular oxygen, and a reduced cofactor, typically NADH or NADPH, which provides electrons via an electron transport chain involving cytochrome b5.[5]
Enzyme Source
While liver microsomes can be used, a more controlled system involves heterologous expression of the target desaturase (e.g., human FADS2) in an organism that lacks endogenous PUFA synthesis, such as Saccharomyces cerevisiae.[6] This ensures that the observed activity is solely attributable to the expressed enzyme. Microsomal fractions isolated from these yeast cultures provide a concentrated source of the membrane-bound desaturase.
Substrate and Cofactors
This compound is the direct substrate for the delta-6 desaturase in the ω-6 pathway. The reaction requires a reduced cofactor, typically NADH, which donates electrons. The assay buffer should be optimized for pH (typically around 7.0-7.4) and may include components like BSA to bind free fatty acids and catalase to remove reactive oxygen species.[5]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method. It requires a multi-step sample preparation involving saponification (hydrolysis of the CoA ester), extraction of total fatty acids, and derivatization into more volatile Fatty Acid Methyl Esters (FAMEs).[7][8] GC separates the FAMEs, and MS provides identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach offers higher throughput and can potentially measure the acyl-CoA species directly, bypassing the need for hydrolysis and derivatization.[9][10] It provides excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Experimental Protocols
Protocol 1: Preparation of Yeast Microsomes Expressing Desaturase
This protocol is adapted from standard yeast fractionation procedures.[11]
-
Yeast Culture: Inoculate a suitable volume of YPD medium with a yeast strain engineered to express the target desaturase. Grow the culture at 28-30°C with shaking (160-180 rpm) until it reaches an optical density (OD600) of 2.0-2.5.
-
Cell Harvest: Centrifuge the culture at 8,000 rpm for 10 minutes at 4°C to pellet the cells. Wash the pellet once with ice-cold 1x PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose, with protease inhibitors like 1 mM PMSF). Add an equal volume of acid-washed glass beads. Lyse the cells by vigorous vortexing for 1-minute intervals, with 1 minute of cooling on ice in between, for a total of 10-12 cycles.
-
Low-Speed Centrifugation: Transfer the lysate to a new tube and centrifuge at 4,000 x g for 10 minutes at 4°C to remove cell debris and glass beads.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Final Preparation: Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of fresh lysis buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C.
Protocol 2: In Vitro Desaturase Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the following reaction mixture to a final volume of 200 µL:
-
Desaturase Assay Buffer (0.1 M potassium phosphate pH 7.2, 0.33 M sucrose, 4000 U/mL catalase)
-
Bovine Serum Albumin (BSA, to a final concentration of 1.8 mg/mL)
-
Yeast Microsomes (100 µg of total protein)
-
This compound (to a final concentration of 10-50 µM)
-
-
Initiate Reaction: Add NADH to a final concentration of 1-7.2 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes in a shaking water bath.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1N KOH in methanol (B129727) to begin saponification.
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol details the steps to convert acyl-CoAs from the reaction mixture into FAMEs for analysis.[7][8]
-
Saponification: After stopping the reaction with methanolic KOH, add an internal standard (e.g., heptadecanoic acid, C17:0) to each sample for quantification. Vortex and incubate at 60°C for 1 hour to hydrolyze the acyl-CoA and other lipids.
-
Acidification: Cool the samples and acidify to a pH < 3 by adding 1N HCl.
-
Fatty Acid Extraction: Extract the free fatty acids by adding 1 mL of hexane (B92381) or an iso-octane/methanol mixture, vortexing vigorously, and centrifuging to separate the phases.[12] Collect the upper organic phase. Repeat the extraction twice more and pool the organic phases.
-
Derivatization to FAMEs: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Add 1-2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[8] Cap the tube tightly and heat at 80-100°C for 30-60 minutes.
-
FAME Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC-MS analysis.
Data Presentation and Analysis
Desaturase activity is typically expressed as the rate of product formation over time per amount of enzyme. A key metric is the desaturation index, calculated as the ratio of the product to the sum of the product and remaining substrate.
Desaturase Activity (%) = [Product Area] / ([Product Area] + [Substrate Area]) x 100
Kinetic parameters can be determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Table 1: Representative Quantitative Data for Delta-6 Desaturase (FADS2)
| Parameter | Value | Conditions / Notes | Source |
| Km for this compound | 1.5 µM | Calculated from computer modeling of a multi-enzyme system using rat liver microsomes. | [13] |
| Vmax | 0.63 nmol/min | Calculated from the same multi-enzyme system. | [13] |
| Optimal pH | 7.0 | Determined in a reconstituted system from rat liver microsomes. | [5] |
| Cofactor | NADH or NADPH | NADH is typically used. The electron transport chain involves cytochrome b5. | [5] |
| Inhibitors | Cyanide, Iron Chelators | These inhibit the enzyme activity in reconstituted systems. | [5] |
References
- 1. Biosynthetic pathway of ω3 and ω6 polyunsaturated fatty acids (PUFAs) [pfocr.wikipathways.org]
- 2. This compound desaturase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. FADS2 fatty acid desaturase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsome preparation [protocols.io]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Flow-Injection Tandem Mass Spectrometry Method for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, fatty acid metabolism, and the biosynthesis of complex lipids.[1][2] The accurate quantification of the acyl-CoA pool within biological tissues is therefore essential for understanding metabolic regulation in both healthy and diseased states, and for the development of novel therapeutics targeting metabolic pathways.[1] This document provides detailed application notes and protocols for the development and implementation of a flow-injection tandem mass spectrometry (FI-MS/MS) method for the rapid and sensitive profiling of acyl-CoAs.
Flow-injection analysis coupled with tandem mass spectrometry offers a high-throughput approach for the analysis of acyl-CoAs by eliminating the need for chromatographic separation, which can be time-consuming.[3][4] This method relies on the characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety of the CoA molecule upon collision-induced dissociation, allowing for the specific detection of a wide range of acyl-CoA species.[3][5][6]
Data Presentation
The following tables summarize quantitative data for various acyl-CoA species as determined by mass spectrometry in different biological matrices.
Table 1: Acyl-CoA Concentrations in Wild Type Mouse Liver.
| Acyl-CoA Species | Concentration (nmol/g wet weight) |
| Acetyl-CoA (C2) | 50 - 100 |
| Propionyl-CoA (C3) | 5 - 15 |
| Butyryl-CoA (C4) | 2 - 8 |
| Hexanoyl-CoA (C6) | 1 - 5 |
| Octanoyl-CoA (C8) | 1 - 4 |
| Decanoyl-CoA (C10) | 1 - 3 |
| Lauroyl-CoA (C12) | 1 - 3 |
| Myristoyl-CoA (C14) | 2 - 6 |
| Palmitoyl-CoA (C16) | 15 - 30 |
| Stearoyl-CoA (C18) | 5 - 15 |
| Oleoyl-CoA (C18:1) | 10 - 25 |
| Linoleoyl-CoA (C18:2) | 5 - 15 |
Data compiled from multiple sources.[4]
Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
[7]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Animal Tissues
This protocol details a robust method for the extraction of a broad range of acyl-CoA species from animal tissues.
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Methanol-chloroform (2:1, v/v), pre-chilled to -20°C
-
Chloroform
-
Internal Standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA, [C₁₇] heptadecanoyl-CoA)[3]
-
Power homogenizer
-
Refrigerated centrifuge
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE vacuum manifold
-
2% Formic acid
-
2% Ammonium hydroxide
-
5% Ammonium hydroxide
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Preparation: Approximately 100 mg of frozen tissue is weighed in a pre-chilled polypropylene (B1209903) tube.[3]
-
Internal Standard Spiking: A mixture of internal standards is added to the tube. For example, 30 nmol of [¹³C₂] acetyl-CoA and 14.4 nmol of [¹³C₈] octanoyl-CoA and heptadecanoyl-CoA can be used.[3]
-
Homogenization: Add 3 ml of ice-cold methanol-chloroform (2:1) to the tissue.[3] Homogenize the sample twice using a power homogenizer, keeping the tube on ice to minimize enzymatic degradation.[3]
-
Phase Separation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[3] Transfer the supernatant to a new tube. Add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform, vortex for 10 seconds, and centrifuge again under the same conditions to separate the aqueous and organic phases.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 3 ml of methanol, followed by 3 ml of water.[3]
-
Load the upper aqueous layer from the phase separation step onto the SPE column.[3]
-
Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol to remove interfering substances.[3]
-
Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[3]
-
-
Drying and Reconstitution: Combine the eluates and dry them completely using a vacuum concentrator. The dried extract can be stored at -80°C. Before analysis, reconstitute the sample in a suitable volume of the FI-MS/MS running buffer (e.g., 5 mM ammonium formate in methanol).
Protocol 2: Flow-Injection Tandem Mass Spectrometry (FI-MS/MS) Analysis
This protocol outlines the parameters for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer.
Instrumentation and Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[8]
-
Capillary Voltage: 3.40 kV[8]
-
Cone Voltage: 40 V[8]
-
Source Temperature: 120°C[8]
-
Desolvation Temperature: 400°C[8]
-
Desolvation Gas Flow: 800 L/h (Nitrogen)[8]
-
Collision Gas: Argon
-
Collision Energy: 35 V[8]
-
Flow Injection Rate: 0.15 ml/minute[8]
-
Running Buffer: 5 mM ammonium formate in methanol.[8]
Data Acquisition:
-
Neutral Loss Scan: A neutral loss scan of m/z 507 is used to identify all potential acyl-CoA species in the sample. This corresponds to the loss of the 3'-phosphoadenosine diphosphate group.[3]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific MRM transitions for each acyl-CoA of interest are monitored. The precursor ion is the [M+H]⁺ of the acyl-CoA, and the product ion is the acyl-pantetheine fragment.[3][9] Example MRM transitions are provided in Table 3.
Table 3: Example MRM Transitions for Acyl-CoA Analysis.
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810 | 303 |
| Propionyl-CoA (C3) | 824 | 317 |
| Butyryl-CoA (C4) | 838 | 331 |
| Hexanoyl-CoA (C6) | 866 | 359 |
| Octanoyl-CoA (C8) | 894 | 387 |
| Decanoyl-CoA (C10) | 922 | 415 |
| Lauroyl-CoA (C12) | 950 | 443 |
| Myristoyl-CoA (C14) | 978 | 471 |
| Palmitoyl-CoA (C16) | 1006 | 499 |
| Stearoyl-CoA (C18) | 1034 | 527 |
| Oleoyl-CoA (C18:1) | 1032 | 525 |
| This compound (C18:2) | 1030 | 523 |
Based on data from Palladino et al., 2013.[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key metabolic pathway involving acyl-CoAs.
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Overview of fatty acid beta-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA is the activated form of linoleic acid, a crucial omega-6 polyunsaturated fatty acid involved in numerous physiological and pathological processes. As a key metabolic intermediate, it serves as a substrate for the synthesis of various bioactive lipids, including eicosanoids, and is integral to lipid metabolism and cellular signaling. The use of radiolabeled this compound, particularly with isotopes like Carbon-14 (¹⁴C), is indispensable for in vitro and in vivo tracer studies aimed at elucidating metabolic pathways, quantifying enzyme kinetics, and assessing the pharmacodynamics of novel therapeutics targeting lipid metabolism.
These application notes provide a detailed protocol for the enzymatic synthesis of [1-¹⁴C]this compound from [1-¹⁴C]linoleic acid. The method leverages the activity of a commercially available long-chain acyl-CoA synthetase (LACS) to ensure high specificity and yield. This document also outlines the purification and characterization of the final product, offering a complete workflow for researchers in metabolic diseases, oncology, and drug development.
Data Presentation
Table 1: Summary of Reaction Components for Enzymatic Synthesis of [1-¹⁴C]this compound
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 10 | 100 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| ATP | 100 mM | 1 | 1 mM |
| Coenzyme A (CoA) | 10 mM | 2 | 200 µM |
| Dithiothreitol (DTT) | 100 mM | 1 | 1 mM |
| [1-¹⁴C]Linoleic Acid | 1 mCi/mL (in ethanol) | 5 | 5 µCi (approx. 86 µM) |
| Triton X-100 | 10% (v/v) | 1 | 0.1% |
| Recombinant ACSL1 | 1 mg/mL | 2 | 20 µg/mL |
| Nuclease-free H₂O | - | to 100 µL | - |
Table 2: Representative HPLC Purification Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 32 | 95 | 5 |
| 40 | 95 | 5 |
Mobile Phase A: 50 mM Potassium Phosphate (B84403), pH 5.3 Mobile Phase B: Acetonitrile
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [1-¹⁴C]this compound
This protocol describes the synthesis of [1-¹⁴C]this compound using recombinant human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1), which has broad substrate specificity for C16-C20 unsaturated fatty acids.[1]
Materials:
-
[1-¹⁴C]Linoleic acid (specific activity ~50-60 mCi/mmol)
-
Recombinant human ACSL1 (commercially available)
-
Coenzyme A lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Tris-HCl
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube on ice, combine the components in the order listed in Table 1. It is crucial to add the enzyme last.
-
Solubilization of Radiolabeled Linoleic Acid: Prior to adding to the reaction mixture, briefly vortex the [1-¹⁴C]linoleic acid with the Triton X-100 to aid in its dispersion in the aqueous reaction buffer.
-
Enzyme Addition and Incubation: Add the recombinant ACSL1 to the reaction mixture. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes. The optimal incubation time may vary depending on the specific activity of the enzyme lot.
-
Reaction Termination: Terminate the reaction by placing the tube on ice. For immediate purification, proceed to Protocol 2. For storage, the reaction mixture can be stored at -80°C.
Protocol 2: Purification of [1-¹⁴C]this compound by HPLC
This protocol outlines the purification of the synthesized radiolabeled this compound using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector and a radiodetector (or fraction collector for subsequent scintillation counting)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the reaction mixture from Protocol 1 with a small volume of 1 M HCl to a final pH of ~5.0 to ensure protonation of any unreacted fatty acid. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min. Set the UV detector to monitor at 260 nm, the characteristic absorbance wavelength of the adenine (B156593) ring in Coenzyme A.
-
Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution as described in Table 2.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the run, paying close attention to the peaks detected by the UV and/or radiodetector. This compound is expected to elute later than the more polar components like ATP and free CoA.
-
Product Identification: Identify the fractions containing the [1-¹⁴C]this compound peak based on the radiodetector signal and a corresponding UV peak. The retention time can be confirmed by running an authentic, non-radiolabeled this compound standard.
-
Lyophilization: Pool the fractions containing the purified [1-¹⁴C]this compound and lyophilize to remove the mobile phase.
-
Storage: Store the lyophilized product at -80°C.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
A quick assessment of the purity of the final product can be performed using TLC.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing chamber
-
Mobile Phase: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v)
-
Phosphorimager or autoradiography film
-
Iodine chamber (for visualizing non-radiolabeled standards)
Procedure:
-
Spotting: Dissolve a small aliquot of the purified [1-¹⁴C]this compound in a suitable solvent (e.g., methanol). Spot the sample onto the baseline of a silica gel TLC plate. Also spot standards of [1-¹⁴C]linoleic acid and non-radiolabeled this compound.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate to near the top of the plate.
-
Visualization: Remove the plate and allow it to dry. Visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film. The Rf value of this compound will be lower than that of free linoleic acid. Non-radiolabeled standards can be visualized in an iodine chamber.
-
Purity Calculation: The radiochemical purity can be estimated by quantifying the radioactivity in the this compound spot relative to the total radioactivity on the lane.
Protocol 4: Determination of Specific Activity
The specific activity of the [1-¹⁴C]this compound is determined by measuring its concentration via UV spectrophotometry and its radioactivity via liquid scintillation counting.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Liquid scintillation counter
-
Scintillation vials and cocktail
Procedure:
-
Concentration Determination:
-
Dissolve the lyophilized [1-¹⁴C]this compound in a known volume of 50 mM potassium phosphate buffer (pH 7.0).
-
Measure the absorbance of the solution at 260 nm.
-
Calculate the concentration using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
-
Radioactivity Measurement:
-
Take a known aliquot of the dissolved [1-¹⁴C]this compound and add it to a scintillation vial containing scintillation cocktail.
-
Measure the disintegrations per minute (DPM) using a liquid scintillation counter.
-
-
Specific Activity Calculation:
-
Calculate the total radioactivity in the sample (DPM).
-
Calculate the total moles of this compound in the sample.
-
Specific Activity (DPM/mol) = Total DPM / Total moles.
-
Convert DPM to Curies (1 Ci = 2.22 x 10¹² DPM) to express the specific activity in Ci/mol or mCi/mmol.
-
Mandatory Visualization
Caption: Workflow for the enzymatic synthesis of radiolabeled this compound.
Caption: Enzymatic reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Handling and Storage of Unstable Long-Chain Acyl-CoAs in the Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A esters (LC-CoAs) are pivotal intermediates in numerous metabolic and signaling pathways, including fatty acid β-oxidation, lipid synthesis, and gene regulation.[1][2] Their central role in cellular physiology and pathophysiology makes them critical molecules for study in metabolic research and drug development. However, LC-CoAs are notoriously unstable molecules, susceptible to both chemical and enzymatic degradation, which can compromise experimental outcomes.[3][4] Proper handling and storage are therefore paramount to ensure the integrity and reliability of experimental results. These application notes provide a comprehensive guide to best practices for the handling and storage of unstable long-chain acyl-CoAs.
Key Stability Concerns
The inherent instability of LC-CoAs stems from two primary chemical vulnerabilities:
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, which yields a free fatty acid and Coenzyme A. This degradation is accelerated in aqueous solutions, particularly at neutral to alkaline pH.[3]
-
Oxidation: The unsaturated acyl chains of many LC-CoAs are prone to oxidation, especially upon exposure to air and light.[3]
Improper handling can introduce contaminants or create conditions that accelerate these degradation pathways, leading to inaccurate experimental results.
General Handling and Storage Recommendations
To mitigate degradation, it is crucial to adhere to the following handling and storage protocols.
Table 1: Recommended Storage Conditions for Long-Chain Acyl-CoAs
| Form | Storage Temperature | Atmosphere | Duration | Key Considerations |
| Powder (Lyophilized) | -20°C or -80°C | Desiccated | Long-term | Minimize exposure to moisture. Allow to warm to room temperature before opening to prevent condensation.[3] |
| Organic Solvent Stock | -80°C | Inert Gas (Argon/Nitrogen) | Up to 6 months (verify stability) | Prepare single-use aliquots to avoid freeze-thaw cycles.[3] Use high-purity solvents. |
| Aqueous Solution | -80°C (short-term) | Inert Gas (Argon/Nitrogen) | Very short-term (hours to days) | Highly discouraged for long-term storage due to rapid hydrolysis. Use a slightly acidic buffer (pH 4-6) if necessary.[3] |
General Handling Precautions:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of LC-CoA solutions significantly accelerates degradation. It is highly recommended to prepare and store single-use aliquots.[3]
-
Use High-Purity Solents: Employ the highest purity solvents available (e.g., HPLC or LC-MS grade) to prevent the introduction of contaminants that could catalyze degradation.[3]
-
Work Quickly and on Ice: When handling solutions or samples containing LC-CoAs, work efficiently and keep all materials on ice to minimize thermal degradation.[3][5]
-
Inert Atmosphere: For unsaturated LC-CoAs, it is best to handle them under an inert atmosphere, such as in a glove box, to prevent oxidation. If a glove box is unavailable, overlaying solutions with argon or nitrogen before sealing the container is a viable alternative.[3]
-
Avoid Contamination: Use clean, dedicated glassware and equipment to prevent cross-contamination.
Experimental Protocols
Protocol 1: Preparation of a Long-Chain Acyl-CoA Stock Solution
This protocol describes the preparation of a stock solution from a powdered form of a long-chain acyl-CoA ester.
Materials:
-
Long-chain acyl-CoA ester (powder)
-
High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or purified, deoxygenated water/buffer (pH 4-6)[3]
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Before opening, allow the container of the powdered LC-CoA to warm to room temperature to prevent moisture condensation on the powder.[3]
-
Weigh: In a clean, dry glass vial, accurately weigh the desired amount of the LC-CoA powder.
-
Dissolve:
-
For organic solutions: Add the appropriate volume of organic solvent and gently swirl or vortex to dissolve the powder. Brief sonication in a water bath may aid dissolution.
-
For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve. Avoid vigorous shaking to minimize oxidation.[3]
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.[3]
-
Seal and Store: Immediately and tightly seal the vial with the Teflon-lined cap. Store at -80°C in single-use aliquots.
Protocol 2: Assessment of Long-Chain Acyl-CoA Stability by HPLC
This protocol outlines a method to assess the stability of a prepared LC-CoA solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared stock solution of the long-chain acyl-CoA ester
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution program to separate the intact LC-CoA from its potential degradation products (free fatty acid and Coenzyme A). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B[3]
-
-
Monitor the elution at 254 nm.
-
Record the peak area of the intact LC-CoA. This will serve as the baseline (100% integrity).
-
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), thaw an aliquot of the stored solution.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact LC-CoA.
-
-
Data Analysis:
-
Calculate the percentage of intact LC-CoA remaining at each time point relative to the initial (Time 0) peak area.
-
Plot the percentage of intact LC-CoA versus time to determine the stability under the tested conditions.
-
Table 2: Representative Quantitative Data for LC-MS/MS Methods for Long-Chain Acyl-CoA Analysis[3]
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | |
| Mobile Phase A | 15 mM ammonium (B1175870) hydroxide (B78521) in water | |
| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min | |
| Ionization Mode | Electrospray Ionization (ESI) | [6] |
Visualizations
Experimental Workflow for LC-CoA Stability Assessment
Caption: Workflow for assessing the stability of long-chain acyl-CoA solutions.
Degradation Pathway of Long-Chain Acyl-CoAs
Caption: Primary degradation pathways for unstable long-chain acyl-CoAs.
Central Role of Long-Chain Acyl-CoAs in Metabolism
Caption: Simplified overview of the metabolic fate of long-chain acyl-CoAs.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of linoleoyl-CoA from other acyl-CoAs. The methodologies described herein are essential for researchers in lipid metabolism, drug discovery, and diagnostics who require accurate quantification and identification of this critical lipid intermediate.
Introduction
Linoleoyl-coenzyme A (this compound) is a key metabolite in fatty acid metabolism, serving as an activated form of linoleic acid. It is a substrate for various enzymatic reactions, including elongation, desaturation, and incorporation into complex lipids. The ability to accurately measure this compound levels, distinct from other structurally similar acyl-CoAs, is crucial for understanding its role in cellular physiology and pathology. This document outlines robust methods for the extraction, separation, and detection of this compound from biological samples using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices
The accurate analysis of this compound begins with a meticulous extraction process to isolate acyl-CoAs from complex biological samples while minimizing degradation.[1] The following protocol is a widely used method for tissues and cells.
Protocol: Tissue and Cell Acyl-CoA Extraction
Materials:
-
Frozen tissue sample or cell pellet
-
Ice-cold 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[2]
-
Acetonitrile (ACN):Isopropanol:Methanol (B129727) (3:1:1) solvent mixture[1]
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)[1]
-
Homogenizer
-
Centrifuge capable of reaching 16,000 x g at 4°C[1]
Procedure:
-
Homogenization: Weigh approximately 40 mg of frozen tissue or use a cell pellet. Place the sample in a pre-chilled tube on ice.[1]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and the internal standard.[1]
-
Add 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture.[1]
-
Homogenize the sample twice on ice using a suitable homogenizer.[1]
-
Extraction: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[1]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a clean tube for analysis.
Optional: Solid-Phase Extraction (SPE) for Sample Cleanup
For samples with high lipid content or other interfering substances, an additional SPE cleanup step can improve the quality of the analysis.[2]
Materials:
-
Oligonucleotide purification cartridge or C18 cartridge[2][3]
-
Methanol (for conditioning)
-
Water or equilibration buffer
-
2-Propanol (for elution)[2]
Procedure:
-
Cartridge Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.
-
Cartridge Equilibration: Pass 1-2 column volumes of water or equilibration buffer.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge to remove unbound impurities.
-
Elution: Elute the acyl-CoAs using 2-propanol.[2]
-
The eluent can then be concentrated and reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.[2]
II. Analytical Techniques for Separation and Detection
Reversed-phase HPLC is the most common technique for separating long-chain acyl-CoAs.[3] Detection can be achieved using UV absorbance or, for higher sensitivity and specificity, tandem mass spectrometry.
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the relative quantification of acyl-CoAs.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm particle size).[4]
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[2]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 30 µL.[4]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 44 |
| 80 | 50 |
This is an example gradient; optimization may be required based on the specific acyl-CoAs of interest.[3]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, allowing for the absolute quantification of this compound and other acyl-CoAs.[1][4]
Experimental Protocol:
-
Column: C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 6.8.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 32°C.[4]
-
Injection Volume: 30 µL.[4]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 100 |
| 22.5 | 100 |
| 22.51 | 20 |
| 30 | 20 |
This gradient is designed for a broad range of acyl-CoAs and can be adjusted for specific applications.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
MS Parameters: Optimized by direct infusion of acyl-CoA standards.[4] The major fragmentation mechanism for acyl-CoAs involves a neutral loss of 507 Da.[4]
MRM Transitions for Selected Acyl-CoAs:
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.4 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.4 |
| This compound (C18:2) | 1030.5 | 523.4 |
| Arachidonoyl-CoA (C20:4) | 1052.5 | 545.4 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
III. Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[4]
Table 1: Representative Retention Times of Long-Chain Acyl-CoAs using LC-MS/MS
| Acyl-CoA | Retention Time (min) |
| Myristoyl-CoA (C14:0) | ~9.0 |
| Palmitoyl-CoA (C16:0) | ~10.5 |
| Stearoyl-CoA (C18:0) | ~12.0 |
| Oleoyl-CoA (C18:1) | ~11.5 |
| This compound (C18:2) | ~11.0 |
Retention times are approximate and will vary depending on the specific chromatographic conditions.
IV. Visualizing the Workflow
Diagrams created using Graphviz can help to visualize the experimental workflow.
Caption: Workflow for the extraction and analysis of this compound.
V. Troubleshooting Common Issues
Poor chromatographic peak shape is a common issue when analyzing long-chain acyl-CoAs.[5]
Table 2: Troubleshooting Guide for Acyl-CoA Chromatography
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silica-based columns. | Operate at a lower pH or use a highly deactivated, end-capped column.[5] |
| Peak Fronting | Column overload. | Reduce the sample concentration or injection volume.[5] |
| Peak Splitting or Tailing | Column contamination or degradation. | Regularly flush the column and ensure proper storage.[5] |
| Peak Distortion | Sample solvent mismatch. | Dissolve the sample in the initial mobile phase whenever possible.[5] |
VI. Signaling Pathway Context
The separation and quantification of this compound are often performed in the context of studying fatty acid metabolism pathways.
Caption: Simplified metabolic pathway involving this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
application of linoleoyl-coa in cell-free phospholipid synthesis systems
Application Notes: Linoleoyl-CoA in Cell-Free Phospholipid Synthesis
Introduction
This compound is a critical precursor in the biosynthesis of polyunsaturated phospholipids (B1166683), which are essential components of biological membranes influencing fluidity, signal transduction, and the function of membrane-bound proteins. Cell-free phospholipid synthesis systems offer a powerful platform for studying the enzymes involved in this process under precisely controlled conditions, devoid of the complexity of cellular regulation. These systems are invaluable for applications ranging from basic research in lipid metabolism to the development of novel drug delivery vehicles and synthetic cells.
The primary pathway for the incorporation of this compound into phospholipids is the de novo synthesis pathway, also known as the Kennedy pathway. In this pathway, the enzyme lysophosphatidic acid acyltransferase (LPAAT) catalyzes the acylation of lysophosphatidic acid (LPA) at the sn-2 position, using this compound as the acyl donor, to form phosphatidic acid (PA).[1][2][3] PA is a central intermediate that can be further metabolized to form various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI).[1][4]
The specificity of LPAAT enzymes for different acyl-CoA substrates is a key determinant of the final fatty acid composition of the synthesized phospholipids.[1][2][5] Several LPAATs exhibit a preference for unsaturated acyl-CoAs like this compound.[2] For instance, the LPAAT enzyme PtATS2a from the diatom Phaeodactylum tricornutum shows a high preference for this compound (18:2-CoA n-6).[1] Cell-free systems enable the detailed characterization of such enzyme kinetics and substrate specificities.
Principle of the Method
Cell-free phospholipid synthesis can be achieved using two primary approaches:
-
Reconstituted Enzyme System: This method involves the use of purified acyltransferase enzymes, such as glycerol-3-phosphate acyltransferase (GPAT) and LPAAT, which are often reconstituted into liposomes that serve as both a reaction scaffold and a membrane environment for the enzymes.[6][7] The synthesis is initiated by providing the necessary substrates, including glycerol-3-phosphate (G3P), this compound, and any other required acyl-CoAs.
-
Cell-Free Transcription-Translation (TX-TL) System: In this approach, the genes encoding the necessary enzymes (e.g., GPAT, LPAAT) are added to a cell-free expression system, such as the PURE system.[8][9] The enzymes are synthesized in situ and can be co-translationally inserted into liposomes present in the reaction mixture.[6][7] This method allows for the rapid production and assembly of the entire enzymatic pathway from DNA templates.
The resulting phospholipids are typically extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different molecular species produced.[6][8][10]
Signaling and Metabolic Pathways
The synthesis of phospholipids from this compound in a cell-free system primarily follows the de novo (Kennedy) pathway. The key steps involving this compound are outlined in the diagram below.
Caption: De novo phospholipid synthesis pathway showing the incorporation of this compound.
Experimental Workflow
The general workflow for conducting cell-free phospholipid synthesis with this compound is depicted below. This process includes system setup, the synthesis reaction, and subsequent analysis of the lipid products.
Caption: General experimental workflow for cell-free phospholipid synthesis.
Data Presentation
Table 1: Substrate Specificity of LPAAT Enzymes
This table summarizes the relative activity of LPAAT enzymes with various acyl-CoA donors, highlighting the preference for this compound where data is available.
| Enzyme Source | LPAAT Enzyme | Preferred Acyl-CoA Substrate(s) | Relative Activity with this compound (18:2) | Reference |
| Phaeodactylum tricornutum | PtATS2a | 18:4-CoA (n-3) | High (second highest preference) | [1] |
| Escherichia coli | EcPlsC | Unsaturated fatty acyl-CoAs (e.g., palmitoleoyl-CoA) | High (expected) | [2] |
| Camelina sativa (seeds) | LPAATs | 18:1-CoA and 18:2-CoA | High | [5] |
Table 2: Quantitative Yields from Cell-Free Phospholipid Synthesis
This table presents example quantitative data from published cell-free synthesis experiments. Note that these values can vary significantly based on the specific system and conditions used.
| Cell-Free System | Precursors | Synthesized Phospholipid | Final Concentration (µM) | Substrate Consumption (%) | Reference |
| Reconstituted E. coli enzymes in liposomes | 500 µM G3P, 100 µM Palmitoyl-CoA | Dipalmitoyl-PA (DPPA) | ~21 | ~40 | [6] |
| Reconstituted E. coli enzymes in liposomes | 500 µM G3P, 100 µM Oleoyl-CoA | Dioleoyl-PA (DOPA) | Not specified, but synthesis confirmed | Not specified | [6] |
| Combined FAS and TX-TL System | Acetyl-CoA, Malonyl-CoA | Phosphatidic Acids (various) | Up to 400 | Not specified | [9] |
Experimental Protocols
Protocol 1: Phospholipid Synthesis Using a Reconstituted Enzyme System
This protocol is adapted from methodologies involving purified enzymes reconstituted into liposomes.[6][11][12]
1. Materials and Reagents
-
Enzymes: Purified GPAT and LPAAT enzymes.
-
Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or a desired lipid mixture for liposome (B1194612) preparation.
-
Substrates:
-
Glycerol-3-phosphate (G3P) solution (50 mM stock).
-
This compound (10 mM stock in water).
-
Other acyl-CoAs as required (e.g., Palmitoyl-CoA, 10 mM stock).
-
-
Buffers and Solutions:
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Chloroform (B151607), Methanol (B129727), Water for lipid extraction.
-
2. Procedure
-
Liposome Preparation: a. Prepare a lipid film by evaporating the solvent from a lipid solution under a stream of nitrogen. b. Hydrate the lipid film with Reaction Buffer to a final lipid concentration of 5-10 mM to form multilamellar vesicles. c. Create small unilamellar vesicles (SUVs) by sonicating the vesicle suspension on ice or by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
Enzyme Reconstitution (if necessary): a. Co-translationally reconstitute enzymes into liposomes during cell-free expression or add purified enzymes to pre-formed liposomes. The presence of the lipid bilayer is often crucial for enzyme activity.[11][12]
-
Reaction Setup: a. In a microcentrifuge tube, prepare the final reaction mixture (e.g., 100 µL final volume). b. Add the components in the following order:
- Reaction Buffer.
- Liposome/Enzyme suspension (to a final lipid concentration of 1-2 mM).
- G3P (to a final concentration of 500 µM).
- Acyl-CoA 1 (e.g., Palmitoyl-CoA, to a final concentration of 50-100 µM).
- This compound (to a final concentration of 50-100 µM).
-
Incubation: a. Incubate the reaction mixture at 37°C for a time course ranging from 30 minutes to 16 hours.[6]
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. b. Vortex thoroughly. c. Add 125 µL of chloroform and vortex again. d. Add 125 µL of water and vortex. e. Centrifuge at 14,000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids.
-
Analysis: a. Dry the extracted lipid sample under nitrogen. b. Resuspend the lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol). c. Analyze the sample by LC-MS to identify and quantify the newly synthesized phospholipids containing linoleate.
Protocol 2: Phospholipid Synthesis Using a Cell-Free TX-TL System
This protocol is based on methods that use a cell-free gene expression system to synthesize the necessary enzymes in situ.[6][8][9]
1. Materials and Reagents
-
Cell-Free Expression Kit: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or similar.
-
DNA Templates: Plasmids or linear DNA encoding the acyltransferase genes (e.g., E. coli PlsB for GPAT and PlsC for LPAAT).
-
Liposomes: SUVs prepared as described in Protocol 1.
-
Substrates:
-
Glycerol-3-phosphate (G3P) solution (50 mM stock).
-
This compound (10 mM stock).
-
Other acyl-CoAs as required.
-
-
Buffers and Solutions: As required for the TX-TL kit and lipid extraction.
2. Procedure
-
Reaction Setup (One-Pot Reaction): a. In a microcentrifuge tube on ice, combine the components of the TX-TL system according to the manufacturer's instructions. b. Add the DNA templates for the acyltransferase genes (e.g., 1-5 nM final concentration). c. Add the pre-formed SUVs to the reaction mixture (final lipid concentration ~1-2 mM). d. Add the phospholipid precursors:
- G3P (final concentration 500 µM).
- This compound (final concentration 100 µM).
- Other Acyl-CoAs if desired (final concentration 100 µM).
-
Incubation: a. Incubate the reaction at 37°C for 4-16 hours to allow for both gene expression and enzymatic synthesis of phospholipids.[6]
-
Lipid Extraction and Analysis: a. Follow steps 5 and 6 from Protocol 1 to terminate the reaction, extract the lipids, and analyze the products by LC-MS.
Note on Analysis: For quantitative analysis, it is crucial to include an internal lipid standard (not naturally present in the reaction) during the extraction step to normalize for variations in extraction efficiency and instrument response.
References
- 1. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the de novo synthetic pathway in forming molecular species of phospholipids in resting lymphocytes from human tonsils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Free Phospholipid Biosynthesis by Gene-Encoded Enzymes Reconstituted in Liposomes | PLOS One [journals.plos.org]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Growing Membranes In Vitro by Continuous Phospholipid Biosynthesis from Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Linoleoyl-CoA Metabolism in Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linoleoyl-CoA is a central intermediate in lipid metabolism, formed from the essential fatty acid linoleic acid. It serves as a precursor for the synthesis of longer, more unsaturated fatty acids like arachidonic acid, and its metabolism is crucial for cellular signaling, membrane structure, and energy homeostasis.[1][2] Dysregulation of this compound and other acyl-CoA thioesters is implicated in metabolic syndromes such as obesity and non-alcoholic fatty liver disease (NAFLD).[3] Knockout (KO) mouse models, where specific genes involved in fatty acid metabolism are inactivated, are invaluable tools for dissecting the roles of individual enzymes and pathways.[4][5] These models allow researchers to study the in vivo consequences of metabolic disruption and evaluate potential therapeutic interventions.[5]
This document provides detailed protocols and application notes for studying this compound metabolism in knockout mouse models, focusing on sample preparation, analytical techniques, and data interpretation.
This compound Metabolic Pathways
Linoleic acid, obtained from the diet, is the starting point. The first committed step in its metabolism is the conversion to this compound by long-chain acyl-CoA synthetases (ACSLs).[1] From there, it undergoes a series of desaturation and elongation reactions primarily in the endoplasmic reticulum to produce other critical polyunsaturated fatty acids (PUFAs).[2]
Caption: Key metabolic pathways of this compound.
Experimental Design: Knockout Mouse Models
The choice of knockout mouse model is critical and depends on the specific enzyme or pathway being investigated. Many KO models for fatty acid oxidation disorders (FAODs) have been developed and recapitulate human phenotypes.[5] Conditional knockouts are often necessary if a systemic knockout is embryonically lethal.[6]
Table 1: Common Knockout Mouse Models for Fatty Acid Metabolism Research
| Gene Knockout | Enzyme/Protein | Key Phenotypes Observed | Reference(s) |
| Acadvl | Very long-chain acyl-CoA dehydrogenase (VLCAD) | Milder phenotype than humans, decreased viability in some models, lipid accumulation in liver. | [5] |
| Acadm | Medium-chain acyl-CoA dehydrogenase (MCAD) | Elevated acylcarnitine levels, hypoglycemia upon fasting, cold intolerance. | [5] |
| Acads | Short-chain acyl-CoA dehydrogenase (SCAD) | Significant increase in butyryl-CoA (C4) in liver tissue. | [7] |
| **Aox (Acox1) ** | Straight-chain acyl-CoA oxidase | Accumulation of extremely long-chain fatty acids, impaired peroxisomal beta-oxidation. | [8] |
| Cpt1a | Carnitine palmitoyltransferase 1a (Liver isoform) | Homozygous knockout is embryonic lethal; heterozygous mice show hypoglycemia and fatty liver. | [5] |
| Hadhb | Trifunctional protein subunit beta (TFPβ) | Decreased body weight, fasting hypoglycemia, cardiac conduction defects, lipid accumulation in liver and heart. | [5] |
| Ldlr | Low-density lipoprotein receptor | Develops sustained hepatic inflammation, apoptosis, and fibrosis on a high-fat/cholesterol diet. | [9][10] |
Experimental Workflow
A typical workflow for studying this compound metabolism involves several stages, from animal handling to multi-omics data integration.
References
- 1. Reactome | Activation of linoleic acid to this compound [reactome.org]
- 2. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 3. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 4. Modeling disorders of fatty acid metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straight-chain acyl-CoA oxidase knockout mouse accumulates extremely long chain fatty acids from alpha-linolenic acid: evidence for runaway carousel-type enzyme kinetics in peroxisomal beta-oxidation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetically modified mouse models for the study of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDL receptor knock-out mice are a physiological model particularly vulnerable to study the onset of inflammation in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Linoleoyl-CoA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA is a critical intermediate in lipid metabolism, playing a central role in fatty acid beta-oxidation and the synthesis of various lipid signaling molecules. Accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the calibration of a mass spectrometer and subsequent quantification of this compound using a stable isotope-labeled internal standard, leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification in complex biological samples. These standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, chromatographic separation, and matrix effects, which can suppress or enhance the analyte signal.[1] By normalizing the analyte response to the internal standard response, a highly accurate, precise, and robust quantification can be achieved.[1]
Experimental Protocols
Materials and Reagents
-
This compound sodium salt (≥98% purity)
-
This compound-(¹³C₁₈) sodium salt (isotopic purity ≥98%) or other suitable stable isotope-labeled standard
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile
-
LC-MS grade Isopropanol
-
LC-MS grade Water
-
Ammonium Acetate (B1210297)
-
Formic Acid
-
Triethylamine (B128534) (TEA)
-
Biological matrix (e.g., cell lysates, tissue homogenates, plasma)
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
This compound Stock: Accurately weigh and dissolve an appropriate amount of this compound in a solution of 2:1 (v/v) methanol/chloroform (B151607) containing 30 mM triethylamine acetate (TEAA) to prepare a 1 mg/mL stock solution.[2]
-
This compound-(¹³C₁₈) Internal Standard (IS) Stock: Similarly, prepare a 1 mg/mL stock solution of the stable isotope-labeled this compound.
Store stock solutions at -80°C in amber vials to prevent degradation.
Working Solutions:
-
This compound Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to prepare a 10 µg/mL working solution. This will be used to spike the calibration curve standards.
-
This compound IS Working Solution (1 µg/mL): Dilute the this compound IS stock solution with methanol to prepare a 1 µg/mL internal standard working solution. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.
Calibration Curve Preparation
Prepare calibration standards by spiking the appropriate amount of the this compound Standard Working Solution into a blank biological matrix. A constant amount of the this compound IS Working Solution is added to each standard. A typical calibration curve might range from 1.56 ng to 100 ng per 50 µl injection.[3]
Sample Preparation (from Cell Culture)
-
Aspirate the culture medium and wash the cells (approximately 1-10 million cells) with ice-cold phosphate-buffered saline (PBS).[2]
-
Add 500 µL of methanol containing 1 mM EDTA.[2]
-
Add 10 µL of the this compound IS Working Solution (1 µg/mL).
-
Briefly sonicate the mixture (e.g., for 30 seconds).[2]
-
Add 250 µL of chloroform and sonicate again briefly.[2]
-
Incubate the mixture for 30 minutes at 50°C.[2]
-
After cooling to room temperature, add 250 µL each of chloroform and water, vortexing after each addition.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.[3]
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) methanol:water solution.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2 mm, 3 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 30 µL[4] |
| Column Temperature | 32°C[4] |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3.5 - 5.5 kV[2][3] |
| Capillary Temp. | 275°C[3] |
| Collision Gas | Argon |
| Collision Energy | ~30 eV (optimize for specific instrument)[3] |
MRM Transitions:
The specific MRM transitions for this compound and its internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[2][5][6][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 1030.6 | 523.1[3] |
| This compound-(¹³C₁₈) IS | 1048.6 | 541.1 |
Data Analysis
-
Integrate the peak areas for both this compound and the internal standard in each sample and standard.
-
Calculate the peak area ratio (this compound / this compound IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the best fit. The correlation coefficient (r²) should be ≥ 0.99.[1]
-
Use the regression equation to calculate the concentration of this compound in the unknown samples.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of long-chain acyl-CoAs, including this compound, by LC-MS/MS.
| Parameter | This compound (C18:2-CoA) | Reference |
| Precursor Ion (m/z) | 1030.6 | [3] |
| Product Ion (m/z) | 523.1 | [3] |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | Sub-picomole levels | [2] |
| Limit of Quantification (LOQ) | Sub-picomole levels | [2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the stability of linoleoyl-coa during sample preparation
Welcome to the technical support center for improving the stability of linoleoyl-CoA during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
This compound is susceptible to two primary degradation pathways during sample preparation:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to alkaline pH conditions, yielding linoleic acid and Coenzyme A.
-
Oxidation: The two double bonds in the linoleoyl chain are highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, heat, and the presence of trace metal ions.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored as a dry powder or in an organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (days to weeks), -20°C is acceptable. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots.
Q3: What solvents are recommended for dissolving and storing this compound?
High-purity, peroxide-free organic solvents are recommended. Commonly used solvents include:
-
Ethanol
-
A mixture of chloroform (B151607) and methanol
Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis. If an aqueous buffer is necessary, it should be slightly acidic (pH 4-6).
Q4: Can I use plastic tubes for handling this compound samples?
It is highly recommended to use glass vials with Teflon-lined caps (B75204). Plastic tubes can leach plasticizers that may contaminate the sample and interfere with downstream analysis.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes:
-
Enzymatic Degradation: Endogenous thioesterases in the sample can rapidly degrade this compound.
-
Chemical Hydrolysis: Suboptimal pH of buffers and solvents can lead to the breakdown of the thioester bond.
-
Oxidation: Exposure to air and light can oxidize the unsaturated linoleoyl chain.
-
Adsorption to Surfaces: this compound can adsorb to the surfaces of plasticware.
-
Inefficient Extraction: The chosen extraction protocol may not be optimal for the sample type.
-
Problems with Solid-Phase Extraction (SPE): Issues such as incorrect sorbent choice, improper column conditioning, or inefficient elution can lead to low recovery.[1][2][3][4][5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Inhibit Enzymatic Activity | Immediately quench enzymatic activity by flash-freezing the sample in liquid nitrogen or by homogenizing in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9). | To prevent enzymatic degradation by thioesterases. |
| 2. Control pH | Ensure all buffers and solvents are within a pH range of 4-6. | To minimize chemical hydrolysis of the thioester bond. |
| 3. Prevent Oxidation | Handle samples under an inert atmosphere (argon or nitrogen) and protect from light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents. | To prevent oxidative degradation of the polyunsaturated fatty acid chain. |
| 4. Use Appropriate Labware | Use glass vials with Teflon-lined caps for all sample handling and storage. | To prevent adsorption of this compound to plastic surfaces. |
| 5. Optimize Extraction | For tissues, homogenize in an acidic buffer followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile. For cells, a common method is the Bligh-Dyer extraction using a chloroform:methanol mixture. | To ensure efficient extraction from the sample matrix. |
| 6. Troubleshoot SPE | If using SPE, ensure the sorbent is appropriate for retaining this compound (e.g., C18). Check that the column is properly conditioned and that the elution solvent is strong enough to desorb the analyte. | To optimize the purification and concentration step.[1][2][3][4][5] |
Issue 2: Inconsistent or Unreliable Analytical Results (e.g., in LC-MS)
Possible Causes:
-
Sample Degradation in Autosampler: this compound can degrade in the autosampler, even at 4°C, especially in aqueous solutions.
-
Poor Peak Shape in Chromatography: This can be due to co-elution with other lipids, column overload, or a mismatch between the sample solvent and the mobile phase.
-
Ion Suppression in Mass Spectrometry: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Minimize Autosampler Degradation | Analyze samples as quickly as possible after preparation. Reconstitute dried extracts in an organic solvent like methanol or a methanol/acidic buffer mixture rather than purely aqueous solutions. | To maintain sample integrity during the analytical run. |
| 2. Optimize Chromatography | Adjust the mobile phase gradient to improve separation. Consider using a different column chemistry (e.g., a C30 column for better separation of unsaturated lipids). Inject a dilution series to check for column overload. | To achieve good chromatographic resolution and peak shape. |
| 3. Address Ion Suppression | Improve sample cleanup using techniques like SPE. Modify the chromatographic method to separate this compound from interfering matrix components. | To enhance the sensitivity and accuracy of the mass spectrometry analysis. |
Quantitative Data Summary
While specific degradation rate constants for this compound under various conditions are not extensively documented in a single source, the following table summarizes the key principles for maintaining its stability based on the available literature for long-chain acyl-CoAs.
| Parameter | Condition for Optimal Stability | Reasoning |
| Temperature | -80°C for long-term storage; -20°C for short-term storage; Keep on ice during preparation. | Minimizes the rates of both chemical and enzymatic degradation. |
| pH | 4.0 - 6.0 | The thioester bond is more stable in a slightly acidic environment, reducing the rate of hydrolysis. |
| Solvent | High-purity organic solvents (e.g., methanol, ethanol, acetonitrile). | Minimizes hydrolysis and can improve stability compared to aqueous solutions. |
| Atmosphere | Inert gas (e.g., argon, nitrogen). | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Light | Protected from light (e.g., amber vials). | Light can catalyze the oxidation process. |
| Freeze-Thaw Cycles | Minimize by aliquoting into single-use volumes. | Repeated freezing and thawing can accelerate degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a modification of the Bligh-Dyer method for lipid extraction.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Chloroform (high purity)
-
Methanol (high purity)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet or scraped cells in a glass centrifuge tube.
-
Add 2 mL of a cold (-20°C) chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile).
-
Store at -80°C until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is a general guideline for using a C18 SPE column for sample cleanup.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE vacuum manifold
Procedure:
-
Column Conditioning:
-
Wash the C18 SPE column with 3-5 mL of the elution solvent.
-
Equilibrate the column with 3-5 mL of deionized water. Do not let the column run dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the column.
-
-
Washing:
-
Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
-
Elution:
-
Elute the this compound with an appropriate volume of the elution solvent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the desired solvent for analysis.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Linoleoyl-CoA Recovery During Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of linoleoyl-CoA during extraction experiments.
Troubleshooting Guide
Low recovery of this compound can arise from a variety of factors, from initial sample handling to the final extraction steps. This section provides a systematic approach to identifying and resolving common issues.
Q1: What are the most common causes of low this compound recovery?
Low recovery is typically traced back to one or more of the following critical areas:
-
Analyte Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to enzymatic and chemical degradation.[1] Immediate and effective quenching of metabolic activity is crucial.[2]
-
Inefficient Extraction: The chosen solvent system may not be optimal for extracting a long-chain, hydrophobic molecule like this compound from the sample matrix.[3][4]
-
Suboptimal Solid-Phase Extraction (SPE): Issues with the SPE procedure, such as incorrect sorbent choice, improper column conditioning, or inefficient elution, are a frequent source of analyte loss.[5]
-
Improper Sample Handling and Storage: Repeated freeze-thaw cycles and storage at inappropriate temperatures can lead to significant degradation of this compound.[3][6]
Q2: How can I determine at which stage of my extraction process the this compound is being lost?
To pinpoint the source of analyte loss, it is recommended to analyze each fraction of your extraction process separately.[5] This includes the initial sample homogenate, the post-extraction supernatant, the SPE flow-through, wash fractions, and the final eluate. This systematic approach will reveal whether the issue lies in the initial extraction, binding to the SPE column, premature elution during washing, or incomplete elution.
A logical workflow for troubleshooting based on where the analyte is lost is presented below.
Caption: Troubleshooting workflow for low SPE recovery.
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q3: What is the best way to quench metabolic activity in my tissue samples?
The gold standard for halting enzymatic activity is immediate freeze-clamping of tissues in liquid nitrogen.[2] It is critical to keep the tissues frozen during homogenization to prevent degradation.[2] Grinding the frozen tissue into a fine powder is an effective method.[2]
Q4: Can repeated freeze-thaw cycles affect my results?
Yes, repeatedly freezing and thawing samples can lead to the degradation of lipids like this compound.[3] It is highly advisable to aliquot samples into smaller, single-use volumes to avoid this.[7]
Q5: What are the recommended storage conditions for samples and extracts?
For long-term storage, -80°C is preferable for both tissue samples and purified extracts.[2][7] Stock solutions are often stored at -20°C.[7] Lipid extracts should be stored under an inert gas (like nitrogen) and in the absence of light to prevent oxidation.[6]
Extraction Solvents and Procedures
Q6: What is an effective solvent system for extracting long-chain acyl-CoAs like this compound?
A mixture of polar and non-polar solvents is generally required.[7] For instance, homogenizing tissue in a phosphate (B84403) buffer followed by the addition of 2-propanol and then acetonitrile (B52724) has been shown to be effective.[8] An 80% methanol (B129727) solution has also been reported to yield high mass spectrometry intensities for acyl-CoAs.[7] The choice of solvent is critical, and using solvents containing formic acid or acetonitrile in the initial extraction can lead to poor or no signal for most acyl-CoAs.[7]
Q7: Should I be concerned about the pH of my extraction buffer?
Yes, the pH of the extraction solvent can influence the ionization state and solubility of this compound.[3] A slightly acidic pH, such as 4.9, has been used in homogenization buffers for long-chain acyl-CoA extraction.[8]
Solid-Phase Extraction (SPE) Purification
Q8: Which type of SPE sorbent is most appropriate for this compound?
Due to its nonpolar nature, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are commonly used for long-chain acyl-CoAs.[5] 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges have also been shown to provide good recovery for a broad range of acyl-CoAs.[9]
Q9: My this compound is not binding to the SPE column (breakthrough). What should I do?
Analyte breakthrough during the loading step can occur if the sample solvent is too strong or the sorbent is not appropriate.[5] To address this, you can try decreasing the strength of your sample solvent, ensuring the column is properly conditioned according to the manufacturer's protocol, or switching to a more retentive sorbent.[5]
Q10: I am not able to elute my this compound from the SPE column. What are the potential solutions?
Incomplete elution happens when the analyte binds too strongly to the sorbent.[5] To improve recovery, you can increase the strength or volume of your elution solvent.[5] Testing different solvent mixtures, such as chloroform/methanol, may also be effective.[5] Adding a "soak" step, where the elution solvent is left on the column for a period before collection, can also enhance recovery.[5]
Data Presentation
The recovery of acyl-CoAs can differ based on the extraction method, tissue type, and the specific acyl-CoA chain length. The following tables provide a summary of reported recovery rates from various studies.
Table 1: Recovery of Acyl-CoAs Using a 2-(2-pyridyl)ethyl SPE Column
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95 | [9] |
| Malonyl-CoA | Short (C3) | 83-90 | [9] |
| Octanoyl-CoA | Medium (C8) | 88-92 | [9] |
| Oleoyl-CoA | Long (C18:1) | 85-90 | [9] |
| Arachidonyl-CoA | Long (C20:4) | 83-88 | [9] |
Table 2: Recovery of Long-Chain Acyl-CoAs Using a Modified Extraction and SPE Method
| Tissue Type | Average Recovery (%) |
| Rat Heart | 70-80 |
| Rat Kidney | 70-80 |
| Rat Muscle | 70-80 |
Data adapted from a study that reported a modified method for extraction and solid-phase purification that increased recovery to 70-80% depending on the tissue.[8]
Experimental Protocols
This section provides a detailed methodology for a common this compound extraction and purification procedure.
Protocol: Extraction and Solid-Phase Extraction of this compound from Tissue
This protocol is a synthesized example based on established methods for long-chain acyl-CoA extraction.[8][9]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[9]
-
Extraction Solvents: 2-Propanol, Acetonitrile (ACN)[9]
-
SPE Columns: e.g., 2-(2-pyridyl)ethyl functionalized silica gel or C18[5][9]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[9]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[9]
-
Internal Standard (e.g., C17:0-CoA)
-
Centrifuge capable of operating at 4°C
-
Vacuum concentrator or nitrogen evaporator
Workflow Diagram:
Caption: Experimental workflow for acyl-CoA enrichment.
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing an appropriate internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.[9]
-
Add 1 mL of 2-Propanol and homogenize again.[9]
-
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by the wash solution.[2][9]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[2][9]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[9]
-
Elution: Elute the acyl-CoAs from the column with 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[9]
-
-
Sample Concentration and Reconstitution:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of LC-MS/MS Parameters for Acyl-CoA Analysis
Welcome to the technical support center for the LC-MS/MS analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of acyl-CoAs, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the potential causes and how can I resolve this?
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often originate from sample preparation, matrix effects, or suboptimal instrument settings.[1]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sample Quality and Preparation | Acyl-CoAs are prone to degradation at non-optimal pH and temperatures.[1] Biological samples are also complex and contain interfering molecules like salts, lipids, and proteins that can cause ion suppression.[1] | Ensure samples are processed rapidly on ice and stored at -80°C.[1] Implement a robust sample cleanup procedure such as Solid-Phase Extraction (SPE) to remove interfering substances.[1][2][3] Protein precipitation is a simpler alternative but may be less effective at removing all matrix components.[1] Reconstitute dried extracts in a suitable solvent, like 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297), just before analysis.[1] |
| Chromatographic Conditions | Co-elution of acyl-CoAs with matrix components can lead to ion suppression. The use of ion-pairing reagents can also contribute to background noise.[1] | Optimize the liquid chromatography (LC) method to ensure good separation of analytes from the matrix bulk. A C18 reversed-phase column is commonly effective.[1][2] Adjusting the mobile phase composition and gradient can significantly enhance resolution.[1][4] If ion-pairing reagents are necessary, use the lowest effective concentration and ensure regular cleaning of the MS source.[1] |
| Mass Spectrometer Settings | The choice of ionization mode and source parameters can dramatically affect signal intensity.[1] Incorrect collision energy during tandem MS (MS/MS) will lead to poor fragmentation and low signal for product ions.[1] | Positive ion mode electrospray ionization (ESI) is generally more sensitive for detecting short-chain acyl-CoAs.[1][4][5] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument and analytes.[1] For each acyl-CoA, optimize the collision energy for each MRM transition to maximize the signal of the product ions.[6] |
Issue 2: Poor Chromatographic Resolution and Peak Shape
Question: My chromatogram shows poor resolution between acyl-CoA peaks, or the peaks are tailing or broad. How can I improve this?
Answer: Achieving good chromatographic separation is crucial for accurate quantification and to minimize ion suppression.[7] Poor peak shape and resolution are often related to the mobile phase, column, or interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase Composition | The pH of the mobile phase is critical as it influences the ionization state of the phosphate (B84403) groups on acyl-CoAs.[8] Inadequate buffer strength can also lead to peak tailing.[8] | Adjusting the mobile phase pH can improve peak shape. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can be effective.[2][3][8] Increasing the buffer concentration, such as ammonium acetate, can reduce peak tailing.[8] The use of an ion-pairing agent can neutralize the charge on the phosphate moiety, improving retention and resolution.[8] |
| Column and System Parameters | The choice of column chemistry and physical parameters like flow rate can significantly impact resolution. Column contamination can also lead to peak distortion.[8] | For short- to long-chain acyl-CoAs, a C18 column is a common choice.[2][8] Consider a column with a smaller particle size for better resolution. Lowering the flow rate can also enhance separation, though it will increase analysis time.[8] If contamination is suspected, backflushing the column or replacing the inlet frit may be necessary.[8] |
| Gradient Elution | A steep gradient may not provide sufficient separation for closely eluting compounds. | Optimize the gradient slope. A shallower gradient can improve the separation between peaks that are close together.[8] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Biological Tissues
This protocol provides a general workflow for the extraction of acyl-CoAs from tissue samples.
-
Homogenization: Homogenize approximately 20-100 mg of frozen tissue in an ice-cold extraction solvent. A common solvent is 80% methanol in water.[6] For immediate quenching of metabolic activity, homogenization in 0.5 M perchloric acid can be used.[9]
-
Deproteinization: Precipitate proteins by adding a deproteinizing agent like 5-sulfosalicylic acid (SSA) or perchloric acid.[5][9] Centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Purification (SPE): Solid-phase extraction is highly recommended for cleaning up the sample and concentrating the acyl-CoAs.[1][2][3]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and then with water.
-
Load the supernatant from the deproteinization step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a stronger solvent, such as methanol or acetonitrile.
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water containing a low concentration of ammonium acetate.[1]
Protocol 2: LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)
This protocol outlines the setup for a typical LC-MS/MS analysis of acyl-CoAs.
-
Liquid Chromatography:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted as needed.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Develop a gradient that provides good separation of the target acyl-CoAs. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[7]
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.[1][4][5]
-
MRM Transitions: For each acyl-CoA, set up at least two MRM transitions for reliable identification and quantification.
-
Quantitative Transition: A common fragmentation pattern for all acyl-CoAs is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety. The transition would be [M+H]⁺ → [M-507+H]⁺.[5][6][10]
-
Qualitative Transition: Another characteristic fragment ion has an m/z of 428. The transition would be [M+H]⁺ → 428.[5][6][10]
-
-
Parameter Optimization: Optimize the collision energy (CE) for each MRM transition to obtain the maximum signal for each product ion.[6] Also, optimize source parameters such as desolvation temperature and gas flows.[6]
-
Quantitative Data Summary
The following table summarizes typical MRM transitions for selected short-chain acyl-CoAs. Note that the exact m/z values may vary slightly depending on the instrument and calibration.
| Compound Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 |
| Isovaleryl-CoA | 852.1 | 345.1 | 428.1 |
Data compiled from a representative study.[5]
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting workflow for low signal of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of long-chain acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Handling and Stability
Q1: What are the primary reasons for the degradation of my long-chain acyl-CoA samples?
Long-chain acyl-CoAs are unstable molecules prone to both chemical and enzymatic degradation.[1] The most critical factors leading to their degradation are:
-
Temperature and pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a reaction accelerated by non-optimal pH conditions and high temperatures.[1]
-
Enzymatic Activity: Endogenous acyl-CoA thioesterases can rapidly hydrolyze long-chain acyl-CoAs.[1]
Q2: How can I effectively prevent enzymatic degradation during sample collection?
Immediate quenching of enzymatic activity upon sample collection is crucial.[2] The most effective method is to flash-freeze tissue samples in liquid nitrogen right after collection.[1][3] This rapidly stops all enzymatic activity. Storing these flash-frozen samples at -80°C ensures enzymes remain inactive until acidic extraction buffer is added for homogenization.[1]
Q3: What is the optimal pH for maintaining the stability of long-chain acyl-CoAs during sample preparation?
Long-chain acyl-CoAs are more stable in acidic conditions. It is recommended to use acidic buffers, around pH 4.9 to 6.0, during sample preparation to minimize chemical hydrolysis and enzymatic activity.[2][3][4]
Extraction
Q4: I am experiencing low recovery of my long-chain acyl-CoA analytes. What are the potential causes?
Low recovery of long-chain acyl-CoAs is a frequent issue and can often be attributed to:
-
Improper Sample Quenching: Failure to immediately flash-freeze tissue can lead to enzymatic degradation of acyl-CoAs.[1]
-
Inefficient Extraction: The choice of extraction solvent and method significantly impacts recovery.
-
Analyte Instability: Acyl-CoAs can degrade in the final extract if not handled properly.[1]
Q5: What are some common issues with extraction protocols and how can I optimize them?
A widely used protocol involves a combination of solvent extraction and solid-phase extraction (SPE) to enhance purity and recovery.[3] Incomplete cell lysis or homogenization can result in low yields.[5] It is also important to work quickly and keep samples on ice throughout the extraction process.[5] The addition of an internal standard, such as heptadecanoyl-CoA, early in the procedure is vital for monitoring and correcting for recovery losses.[5][6]
LC-MS/MS Analysis
Q6: I'm observing poor chromatographic peak shape for my long-chain acyl-CoAs. What could be the reason?
Poor peak shape, including tailing and signal deterioration, is a common challenge in the LC-MS/MS analysis of long-chain acyl-CoAs.[1][7] This is often due to:
-
Interactions with the Analytical Column: The hydrophobic nature of long-chain acyl-CoAs can lead to strong interactions with the column.
-
Column Contamination: Buildup of biological material from repeated injections of tissue extracts can distort peak shape.[1][7] A robust column washing procedure between runs is recommended.[1]
-
Mobile Phase Issues: The composition of the mobile phase can significantly affect peak shape.
Q7: How can I mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects, such as ion suppression, can decrease sensitivity and lead to inaccurate quantification.[1] To minimize these effects:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to remove interfering substances from the sample matrix.
-
Stable Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards can help to correct for matrix effects.
-
Chromatographic Separation: Good chromatographic separation can help to distinguish analytes from co-eluting matrix components.[8]
Quantitative Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs with a Modified Extraction Method
| Acyl-CoA Species | Average Recovery (%) |
| C14-CoA | 75.3 |
| C16-CoA | 78.1 |
| C16:1-CoA | 76.5 |
| C18-CoA | 80.2 |
| C18:1-CoA | 79.4 |
| C18:2-CoA | 77.9 |
| C20-CoA | 72.8 |
Data adapted from a study demonstrating improved recovery with a modified extraction protocol. The recovery of the extraction procedure was reported to be 70-80%, depending on the tissue.[4]
Table 2: Inter- and Intra-Assay Precision for LC-MS/MS Quantification
| Acyl-CoA Species | Inter-Assay CV (%) | Intra-Assay CV (%) |
| C14-CoA | 5-6 | 5-10 |
| C16-CoA | 5-6 | 5-10 |
| C16:1-CoA | 5-6 | 5-10 |
| C18-CoA | 5-6 | 5-10 |
| C18:1-CoA | 5-6 | 5-10 |
| C18:2-CoA | 5-6 | 5-10 |
| C20-CoA | 5-6 | 5-10 |
This table shows the analytical precision for seven individual fatty acyl-CoA esters. The inter-assay coefficient of variation (CV) was 5-6% for each component. The intra-assay CV ranged from an average of 5% for C18:1-CoA to 10% for C16:1-CoA.[6]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[3]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the long-chain acyl-CoAs with 1 mL of methanol containing 5% NH4OH.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).
-
Visual Guides
Caption: Workflow for the extraction and analysis of long-chain acyl-CoAs.
Caption: Troubleshooting guide for low recovery of long-chain acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Separation of Linoleoyl-CoA Isomers by HPLC
Welcome to the technical support center for resolving linoleoyl-CoA and its isomers using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC technique for separating this compound from its isomers?
A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for separating fatty acyl-CoA isomers like this compound.[1][2] This method separates molecules based on their hydrophobicity. For enhanced retention and resolution of these anionic compounds, ion-pairing RP-HPLC is often employed.[3][4]
Q2: Why is it challenging to separate this compound isomers?
A2: this compound isomers, such as conjugated linoleic acid (CLA) isomers, possess very similar physical and chemical properties, including molecular weight and overall hydrophobicity.[5][6] This makes their separation difficult, often resulting in co-elution or poor resolution with standard HPLC methods.[1]
Q3: Can I use a standard C18 column for this separation?
A3: A standard C18 column can provide fair separation for some positional and geometric isomers of fatty acids.[1][5] However, achieving baseline resolution of closely related this compound isomers often requires method optimization or specialized columns.[1]
Q4: What is ion-pairing chromatography and why is it useful for acyl-CoA analysis?
A4: Ion-pairing chromatography is a technique used in reversed-phase HPLC to separate charged analytes.[3][7] An ion-pairing reagent, such as tetrabutylammonium (B224687), is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte (like the phosphate (B84403) groups on CoA), increasing its hydrophobicity and retention on the non-polar stationary phase, leading to improved separation.[3]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While HPLC can analyze underivatized fatty acids, derivatization is often performed to improve detection sensitivity, especially with UV detectors.[8][9][10] Common derivatizing agents for fatty acids include p-bromophenacyl bromide and 9-anthrylmethyl esters, which introduce a strong chromophore.[8] However, for this compound itself, which has a UV absorbance at around 260 nm due to the adenine (B156593) moiety of Coenzyme A, derivatization is not always necessary for detection.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers and provides systematic solutions.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Potential Causes:
-
Inadequate mobile phase composition.
-
Suboptimal column chemistry.
-
Inappropriate gradient profile.
-
Column temperature fluctuations.[1]
-
High flow rate.[1]
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selection: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity, as acetonitrile can interact with the π electrons of the double bonds in unsaturated fatty acids.[1]
-
Aqueous Phase pH: Adjusting the pH of the aqueous buffer is critical for controlling the ionization state of the molecule and improving peak shape.[2]
-
Ion-Pairing Reagent: Introduce or adjust the concentration of an ion-pairing reagent like tetrabutylammonium bisulfate to enhance the retention and separation of these anionic molecules.[3]
-
-
Select an Appropriate Column:
-
While C18 columns are common, consider columns with different selectivities, such as those with phenyl or cholesteryl stationary phases, which can offer better separation of geometric isomers due to shape selectivity.[2][5]
-
Using columns with smaller particle sizes can increase efficiency and improve resolution.[11]
-
-
Refine the Gradient Profile:
-
Control Column Temperature:
-
Adjust the Flow Rate:
Issue 2: Broad or Tailing Peaks
Potential Causes:
-
Secondary interactions with the stationary phase.
-
Sample overload.[1]
-
Poor sample solubility.
-
Column degradation.
Solutions:
-
Minimize Secondary Interactions:
-
Adding a small amount of acid (e.g., 0.05% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress the ionization of free silanol (B1196071) groups on the silica (B1680970) backbone of the column, reducing peak tailing.[1]
-
-
Optimize Sample Injection:
-
Dilute the sample to avoid column overload.[1]
-
Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
-
-
Column Maintenance:
-
If peak shape deteriorates over time, flush the column or consider replacing it.[2]
-
Issue 3: Inconsistent Retention Times
Potential Causes:
-
Inadequate column equilibration between runs.[1]
-
Mobile phase instability (e.g., evaporation of a volatile component).[1]
-
Fluctuations in column temperature.[1]
-
Pump or system leaks.
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient duration (e.g., 10-15 column volumes) before each injection, especially when running gradients.[1]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the reservoirs capped to prevent compositional changes.[1]
-
Maintain Stable Temperature: Use a column oven to ensure a constant temperature throughout the analysis.[1]
-
System Check: Regularly inspect the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound Isomers
This protocol is a generalized method based on established principles for separating acyl-CoA esters.[3]
1. Materials and Reagents:
-
HPLC or UPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[3][4]
-
Mobile Phase A: 100 mM Sodium Phosphate, pH 6.4, with 5 mM Tetrabutylammonium bisulfate.[3]
-
Mobile Phase B: 100 mM Sodium Phosphate with 20% Acetonitrile, pH 6.4, with 5 mM Tetrabutylammonium bisulfate.[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound isomer standards.
2. Sample Preparation:
-
Dissolve this compound standards or extracted samples in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
3. HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 30.1 | 100 | 0 |
| 35.0 | 100 | 0 |
4. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify peaks by integrating the peak area.
Data Presentation
Table 1: HPLC Method Parameters for Acyl-CoA Separation
| Parameter | Recommended Setting | Rationale for this compound Isomer Separation |
| Stationary Phase | C18, Phenyl-Hexyl | C18 provides good hydrophobic retention. Phenyl-Hexyl can offer alternative selectivity for aromatic or unsaturated compounds. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water or 100 mM Sodium Phosphate, pH 6.4 | Buffering is crucial for consistent ionization and peak shape. The choice of buffer depends on MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity for unsaturated isomers. Methanol offers a different selectivity profile.[1] |
| Ion-Pair Reagent | 5 mM Tetrabutylammonium bisulfate | Increases retention of anionic acyl-CoAs on the reversed-phase column.[3] |
| Gradient | Shallow gradient (e.g., 0-100% B over 30-60 min) | A slow gradient is crucial for resolving closely eluting isomers.[1] |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates generally improve resolution.[1] |
| Column Temp. | 25 - 40°C | Temperature affects retention and selectivity; stable temperature is key for reproducibility.[1] |
| Detection | UV at 260 nm or Mass Spectrometry (MS) | 260 nm is the absorbance maximum for the adenine moiety of CoA.[2] MS provides mass information for peak identification. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Navigating the Instability of Acyl-CoAs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism and signaling, making their accurate study critical for advancements in various scientific fields. However, their inherent instability in aqueous solutions presents a significant challenge for researchers. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for acyl-CoA instability in aqueous solutions?
A1: The instability of acyl-CoAs in aqueous environments stems from two main chemical processes:
-
Hydrolysis: The thioester bond that links the fatty acid to Coenzyme A is susceptible to cleavage by water, a reaction that is significantly accelerated under neutral to alkaline pH conditions. This results in the formation of a free fatty acid and Coenzyme A.[1]
-
Oxidation: The unsaturated acyl chains of some acyl-CoAs are prone to oxidation, particularly when exposed to atmospheric oxygen and light.[1]
Q2: How does pH affect the stability of acyl-CoAs?
A2: The stability of the thioester bond in acyl-CoAs is highly dependent on pH. It is most stable in slightly acidic conditions, typically within a pH range of 4.0 to 6.8.[2] As the pH becomes neutral and moves towards alkaline conditions (pH > 7.5), the rate of hydrolysis increases substantially.[3]
Q3: What is the impact of temperature on acyl-CoA stability?
A3: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[3] Therefore, it is crucial to keep all solutions containing acyl-CoAs on ice during preparation and experiments to minimize thermal degradation.[1] For long-term storage, temperatures of -80°C are recommended.[4]
Q4: How should I prepare and store acyl-CoA stock solutions to maximize stability?
A4: To ensure the longevity of your acyl-CoA stocks, follow these guidelines:
-
Solvent Selection: Reconstituting acyl-CoAs in methanol (B129727) or a methanol/buffer mixture can enhance stability compared to purely aqueous solutions.[5] For aqueous stocks, use a slightly acidic buffer, such as 50 mM sodium acetate (B1210297) (pH 5.0).[1]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing will accelerate degradation. It is highly recommended to prepare single-use aliquots of your stock solutions.[1]
-
Storage Conditions: Store aliquots at -80°C for long-term stability.[4] If storing as a powder, -20°C is acceptable for at least a year.[6]
Q5: Are there any specific handling precautions I should take during my experiments?
A5: Yes, meticulous handling is key to preserving acyl-CoA integrity:
-
Work Quickly and on Ice: Always keep your acyl-CoA solutions and reaction mixtures on ice to slow down degradation.[1]
-
Use High-Purity Solvents: To avoid introducing contaminants that could catalyze degradation, use high-purity solvents (e.g., HPLC or LC-MS grade).[1]
-
Inert Atmosphere for Unsaturated Acyl-CoAs: For acyl-CoAs with unsaturated chains, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Avoid Contamination: Use clean, dedicated glassware and equipment.
Troubleshooting Guide
Low signal or inconsistent results in your acyl-CoA experiments are often attributable to degradation. This guide will help you troubleshoot common issues.
Issue: Low or No Acyl-CoA Signal Detected in Analysis (HPLC, LC-MS)
This is a frequent problem that can arise from issues during sample preparation, storage, or the analytical process itself.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
optimization of homogenization techniques for acyl-coa extraction from tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of homogenization techniques for acyl-CoA extraction from tissues. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in acyl-CoA extraction from tissues?
A1: The most critical initial step is to immediately freeze-clamp the tissue in liquid nitrogen upon collection.[1] This process, known as "freeze-clamping," instantly halts enzymatic activity, particularly from endogenous acyl-CoA thioesterases, which can rapidly degrade acyl-CoAs and alter the metabolic snapshot of the tissue.[1][2] Maintaining the tissue at -80°C until homogenization is essential for accurate quantification.[2]
Q2: Which homogenization method is best for acyl-CoA extraction?
A2: The choice of homogenization method depends on the tissue type and the subsequent extraction protocol. A common and effective approach is to keep the tissue frozen during homogenization to prevent enzymatic degradation.[3] Grinding the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen is a widely used and effective technique.[1][3] For extraction, methods like solvent precipitation with an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:1:0.8 methanol:chloroform (B151607):water mixture) are common.[4]
Q3: What are the expected recovery rates for acyl-CoAs from tissues?
A3: The recovery of acyl-CoAs can be variable and is influenced by the extraction method, tissue type, and the chain length of the acyl-CoA. For instance, a study on malonyl-CoA extraction from skeletal muscle reported a recovery rate of 44.7% (± 4.4%).[1] A different method for a wide range of acyl-CoA esters from rat liver reported recoveries of 93-104% for the tissue extraction step and 83-90% for the subsequent solid-phase extraction.[5] Due to potential loss during extraction, using a stable isotope-labeled internal standard is highly recommended for accurate quantification.[1]
Q4: How can I improve the stability of acyl-CoAs in my extracts?
A4: Acyl-CoAs are unstable, particularly in aqueous solutions, and are sensitive to temperature and pH.[2] To enhance stability, it is crucial to keep samples on ice at all times during processing.[1] After acid extraction, neutralizing the sample can improve stability. It is also advisable to use glass vials instead of plastic, as plastic can lead to signal loss of CoA species.[1] For long-term storage, storing extracts as dry pellets at -80°C can help preserve stability.[3]
Troubleshooting Guide
This guide addresses common issues encountered during acyl-CoA extraction and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Acyl-CoAs | Improper Sample Quenching: Enzymatic degradation occurred before homogenization. | Ensure tissue was rapidly freeze-clamped in liquid nitrogen immediately upon collection and stored at -80°C.[1][2] |
| Inefficient Extraction: Incomplete homogenization or protein precipitation. | Verify the correct concentration and volume of the extraction solvent. Ensure thorough homogenization of the tissue powder and complete protein precipitation before centrifugation.[1] | |
| Analyte Instability: Degradation of acyl-CoAs in the final extract. | Keep samples on ice throughout the procedure, use glass vials, and consider neutralizing the extract if an acidic method was used.[1][2] Store dried extracts at -80°C.[3] | |
| Poor Chromatographic Peak Shape (Broadening or Tailing) | Column Contamination: Buildup of biological material on the analytical column from repeated injections of tissue extracts. | Implement a robust column washing procedure between analytical runs. If the problem persists, consider replacing the column.[2] |
| Sample Matrix Effects: Interference from other molecules in the biological sample. | Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.[1] Ensure the sample solvent is compatible with the mobile phase.[1] | |
| Co-elution with Isomers: Isomers, such as malonyl-CoA and β-hydroxyl-butyryl-CoA, can have very similar masses and may co-elute. | Optimize chromatographic conditions to ensure proper separation of potential isomers.[1] | |
| High Variability Between Replicates | Inconsistent Homogenization: Non-uniform tissue disruption leading to variable extraction efficiency. | Ensure the tissue is ground to a fine, homogenous powder. Standardize the homogenization time and technique for all samples. |
| Pipetting Errors: Inaccurate dispensing of small volumes of internal standards or solvents. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize variations. | |
| Sample Degradation During Processing: Extended time on the bench allowing for enzymatic activity. | Minimize the time between tissue pulverization, homogenization, and extraction. Always keep samples on ice or at 4°C.[1] |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Precipitation for Short-Chain Acyl-CoAs
This method is rapid for quenching enzymatic activity and precipitating proteins, making it suitable for hydrophilic short-chain acyl-CoAs.[6]
-
Tissue Pulverization: In a mortar pre-chilled with liquid nitrogen, grind the frozen tissue (e.g., 200 mg) to a fine powder.[1][6]
-
Acid Extraction: Immediately add the frozen tissue powder to a pre-chilled tube containing 0.5 M perchloric acid (2:1 v/w, e.g., 400 µL for 200 mg of tissue).[6]
-
Homogenization: Homogenize the sample while still in liquid nitrogen to ensure immediate quenching of enzymatic reactions.[6] Once thawed on ice, further homogenize the sample.[6]
-
Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes.[6]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4][6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[4][6]
Protocol 2: Organic Solvent Extraction for a Broad Range of Acyl-CoAs
This protocol uses an organic solvent mixture to precipitate proteins and extract a wider range of acyl-CoAs.[4]
-
Tissue Pulverization: Grind frozen tissue to a fine powder in a liquid nitrogen-pre-chilled mortar.[3]
-
Extraction: Transfer a known weight of powdered tissue (e.g., ~20 mg) to a pre-chilled microcentrifuge tube.[3] Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., 400 µL of 80% methanol for 20 mg of tissue).[3][4] At this stage, add internal standards.[3]
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.[3]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[4]
-
Drying: Dry the supernatant completely in a vacuum concentrator (e.g., SpeedVac).[3]
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is often used after the initial extraction to remove interfering substances and enrich the acyl-CoA fraction.[1][3]
-
Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume of a suitable reconstitution solution.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, which typically involves washing with an elution solvent followed by equilibration with a loading buffer.[3]
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants.[3]
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.[3]
-
Drying and Storage: Dry the eluate completely in a vacuum concentrator and store the purified, dried acyl-CoA pellet at -80°C until analysis.[3]
Data Presentation
Table 1: Comparison of Common Acyl-CoA Extraction Methodologies
| Methodology | Principle | Advantages | Limitations |
| Perchloric Acid (PCA) Precipitation | Rapid quenching of enzymatic activity and protein precipitation using a strong acid. The supernatant contains water-soluble short-chain acyl-CoAs.[6] | Simple and fast for quenching metabolism.[6] Good for hydrophilic short-chain acyl-CoAs.[6] | Primarily extracts short-chain species; PCA needs to be removed or neutralized before LC-MS analysis.[6] |
| Organic Solvent Mixture (e.g., Methanol, Acetonitrile) | Single-phase extraction using a mixture of organic solvents and water to precipitate proteins and extract a wide range of metabolites.[6] | Comprehensive extraction of various acyl-CoA species.[6] | Requires a lyophilization and resolubilization step, which can introduce variability.[6] |
| Methanol-Chloroform Extraction | Biphasic extraction where acyl-CoAs are partitioned into the upper aqueous-methanol phase, while lipids are in the lower chloroform phase. | Good for removing lipid interference.[6] | Can be a more complex and time-consuming procedure. |
Visualizations
Caption: General experimental workflow for acyl-CoA extraction and analysis from biological tissues.
Caption: A troubleshooting decision tree for low acyl-CoA signal in experimental results.
References
selecting the appropriate internal standard for linoleoyl-coa quantification
Welcome to the technical support center for the quantification of linoleoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and to troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for accurate quantification of this compound?
A1: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest.[1] Therefore, the ideal internal standard for this compound quantification would be a molecule such as ¹³C- or deuterium-labeled this compound. These standards co-elute with the endogenous analyte, providing the most accurate correction for variations in sample preparation, matrix effects, and instrument response.[2]
Q2: Are stable isotope-labeled this compound standards commercially available?
A2: While a variety of SIL acyl-CoA standards are commercially available, including those for common saturated and monounsaturated fatty acids like palmitoyl-CoA and oleoyl-CoA, a specific, ready-to-use SIL this compound may not be as readily available.[3]
Q3: What are the alternatives if a stable isotope-labeled this compound is not available?
A3: When a specific SIL internal standard is unavailable, a common and effective alternative is to use an odd-chain fatty acyl-CoA.[4] These compounds, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), are structurally similar to this compound but are generally not found in significant amounts in biological samples, thus minimizing the risk of interference.[4][5]
Q4: Can I produce my own stable isotope-labeled acyl-CoA standards?
A4: Yes, it is possible to biosynthetically produce a range of stable isotope-labeled acyl-CoAs.[3] A technique known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be employed.[6][7][8] This involves growing cell cultures in a medium where a precursor to Coenzyme A, such as pantothenate (Vitamin B5), is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[3][7] The cells will then incorporate this labeled precursor into their entire pool of acyl-CoAs, including this compound.[6]
Troubleshooting Guide
Issue: Poor Signal Intensity or High Background Noise
Q: I am observing a very low signal for this compound or the background noise is unacceptably high. What are the possible causes and solutions?
A: This is a common issue in LC-MS/MS analysis of acyl-CoAs and can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.[9]
-
Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to degradation, particularly at non-optimal pH and temperatures.[1][9]
-
Solution: Always process samples quickly on ice and store them at -80°C.[1][9] Reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before analysis.[9]
-
-
Possible Cause 2: Matrix Effects. Biological samples are complex and contain molecules like salts, lipids, and proteins that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[9]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances and is a recommended step for cleaner extracts.[9]
-
-
Possible Cause 3: Suboptimal Chromatographic Conditions. Poor separation of this compound from other matrix components can lead to ion suppression.
-
Possible Cause 4: Inefficient Ionization. The settings on your mass spectrometer can dramatically impact signal intensity.
Comparison of Internal Standards for this compound Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled this compound | Co-elutes with the analyte, providing the most accurate correction for matrix effects and other experimental variations.[2] | May not be readily available commercially and can be expensive. |
| Odd-Chain Acyl-CoAs (e.g., C17:0-CoA) | Commercially available and not naturally abundant in most biological samples, avoiding interference.[4][5] | Does not co-elute exactly with this compound, which may lead to differential matrix effects.[2] |
| Biosynthetically Generated SIL Acyl-CoAs (SILEC) | Produces a full suite of labeled internal standards, including this compound, for comprehensive profiling.[3][7] | Requires cell culture expertise and can be a time-consuming and complex procedure.[6] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation and Extraction
-
Tissue Homogenization: Rapidly excise approximately 20-50 mg of tissue and immediately freeze it in liquid nitrogen.[1]
-
Deproteinization: Transfer the frozen, powdered tissue to a pre-chilled tube. Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA).[1]
-
Internal Standard Spiking: Add a known amount of your chosen internal standard (e.g., C17:0-CoA) to the sample.
-
Homogenization: Thoroughly homogenize the sample using a sonicator or tissue homogenizer, ensuring the sample remains on ice.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) as per the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol in water with 5 mM ammonium acetate) immediately prior to LC-MS/MS analysis.[9][10]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[10]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A linear gradient appropriate for the separation of long-chain acyl-CoAs. For example: 0-3 min, 15% B; 3-5.5 min, 95% B; 5.5-14.5 min, 95% B; 14.5-15 min, 15% B.[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[5][11]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5]
-
Monitor the specific precursor-to-product ion transitions for this compound and your chosen internal standard. The precursor ion will be [M+H]⁺. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.[4]
-
3. Data Analysis
-
Peak Integration: Integrate the peak areas for both this compound and the internal standard in your samples and calibration standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for your calibration standards.
-
Quantification: Determine the concentration of this compound in your samples by using the peak area ratio and the equation derived from the linear regression of your calibration curve.
Visualizations
Caption: Workflow for selecting an appropriate internal standard for this compound quantification.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
troubleshooting enzymatic assays using linoleoyl-coa as a substrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays using linoleoyl-CoA as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in enzymatic assays?
This compound, as a long-chain fatty acyl-CoA, presents several challenges in enzymatic assays. Its stability is a primary concern, as it is prone to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1] Handling this substrate requires care to avoid degradation, which can lead to inconsistent and unreliable results. Additionally, like other long-chain fatty acyl-CoAs, this compound can cause substrate inhibition at high concentrations, where the reaction rate decreases instead of increasing.[2] This phenomenon can complicate kinetic analyses and lead to inaccurate determinations of Vmax and Km.[2]
Q2: How can I minimize the degradation of this compound during my experiments?
To maintain the integrity of this compound, it is crucial to handle it properly. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C. For the assay itself, using a buffer with a neutral pH can help to minimize hydrolysis.[1] Some studies suggest that reconstituting the substrate in methanol (B129727) provides better stability over time compared to aqueous solutions.[1]
Q3: My assay is showing high background noise. What are the likely causes?
High background signals can originate from several sources. If you are using a spectrophotometric assay that measures the production of H2O2, incomplete separation of the substrate from the product can lead to elevated background readings.[2][4] Optimizing wash steps in an extraction protocol is recommended to ensure the complete removal of any unreacted substrate.[2] Additionally, the inherent instability of the substrate could lead to spontaneous breakdown that contributes to the background signal.[5]
Q4: I am observing inconsistent results between replicates. What should I check?
Inconsistent results are often traced back to procedural errors. Pipetting viscous solutions like those containing this compound can be challenging and lead to inaccuracies. Using positive displacement pipettes can improve precision.[2] Another factor could be the instability of this compound, so ensuring that fresh, properly stored substrate is used for each replicate is important.[2] Finally, ensure all reagents are completely thawed and mixed gently before use.[6]
Q5: What is substrate inhibition and how do I know if it's affecting my assay?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[2] This is a known issue with enzymes that metabolize long-chain fatty acyl-CoAs.[2] To determine if substrate inhibition is occurring, you should test a wide range of this compound concentrations. If you observe that the reaction velocity increases with substrate concentration up to a certain point and then begins to decrease as the concentration is further increased, this is a strong indication of substrate inhibition.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in enzymatic assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Use a fresh aliquot of the enzyme stored at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles.[3] |
| Incorrect assay buffer pH or composition. | Verify the buffer's pH and ensure all components are at the correct final concentrations.[3][7] | |
| Degraded this compound substrate or cofactors (e.g., NADH, ATP). | Prepare fresh substrate and cofactor solutions for each experiment.[3] | |
| High Background Signal | Substrate instability leading to spontaneous degradation. | Prepare the this compound solution immediately before use. Consider performing a stability check of the substrate under assay conditions.[5] |
| Contamination of reagents or buffers. | Use fresh, high-purity reagents and buffers. | |
| In spectrophotometric assays, interfering substances in the sample. | Run a sample blank (without enzyme) to determine the contribution of sample components to the signal.[6] | |
| Inconsistent Results Between Replicates | Inaccurate pipetting of viscous this compound solution. | Use positive displacement pipettes for better accuracy with viscous liquids.[2] |
| Incomplete mixing of reagents in assay wells. | Ensure thorough but gentle mixing after the addition of each reagent.[3] | |
| "Edge effects" in microplates. | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.[3] | |
| Non-linear Reaction Progress Curves | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear over the measurement period. |
| Enzyme instability under assay conditions. | Perform the assay at different temperatures or for shorter incubation times to check for enzyme stability. | |
| Substrate inhibition at high concentrations. | Test a wide range of this compound concentrations to identify the optimal concentration before inhibition occurs.[2] |
Experimental Protocols
General Spectrophotometric Assay for an Acyl-CoA Oxidase
This protocol is a generalized method for measuring the activity of an acyl-CoA oxidase that produces hydrogen peroxide (H2O2). The H2O2 is then measured using a colorimetric probe.
Materials:
-
Enzyme preparation (e.g., purified or cell lysate)
-
This compound stock solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red or leuco-dichlorofluorescein)[8][9]
-
96-well microplate (clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a fresh working solution of this compound in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, HRP, and the colorimetric probe at their final desired concentrations.
-
-
Assay Setup:
-
Add the reaction mixture to each well of the 96-well plate.
-
Add the enzyme preparation to the appropriate wells. For control wells (no enzyme), add an equal volume of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the this compound working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the chosen probe.
-
Measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) to obtain a kinetic read.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.
-
General LC-MS/MS-Based Assay for an Enzyme Consuming this compound
This protocol provides a framework for quantifying the consumption of this compound or the formation of a product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Enzyme preparation
-
This compound stock solution
-
Assay Buffer
-
Internal Standard (ISTD), e.g., a structurally similar acyl-CoA like C17:0-CoA.[10]
-
Quenching Solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare Reaction:
-
In a microcentrifuge tube, combine the assay buffer and the enzyme preparation.
-
Pre-warm the mixture to the optimal reaction temperature.
-
-
Initiate Reaction:
-
Start the reaction by adding a known concentration of this compound.
-
-
Incubation:
-
Incubate the reaction for a predetermined time, ensuring the reaction is within the linear range.
-
-
Quench Reaction:
-
Stop the reaction by adding an appropriate volume of ice-cold quenching solution containing the internal standard.
-
-
Sample Preparation:
-
Vortex the sample and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with ammonium hydroxide).[10][11]
-
Detect and quantify this compound and/or the product using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.[10]
-
-
Data Analysis:
-
Calculate the concentration of the remaining this compound or the formed product by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[10]
-
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. alevelbiology.co.uk [alevelbiology.co.uk]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Technical Support Center: Linoleoyl-CoA Storage and Handling
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the degradation of linoleoyl-CoA during storage, ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through two main chemical pathways due to its molecular structure. The polyunsaturated linoleoyl chain is prone to oxidation, while the thioester bond is susceptible to hydrolysis.[1][2]
-
Oxidation: The two double bonds in the linoleoyl acyl chain are highly susceptible to oxidation.[1] This process can be initiated by exposure to oxygen, light, heat, and trace metal ions.[2] Oxidation can lead to the formation of various byproducts, including hydroperoxides and aldehydes, which can alter the molecule's biological activity.[3]
-
Hydrolysis: The high-energy thioester bond that links the linoleic acid to Coenzyme A (CoA) can be hydrolyzed.[1] This reaction breaks the molecule into free linoleic acid and Coenzyme A, and it is accelerated by exposure to water, especially at neutral to alkaline pH.[1]
Q2: What are the visible signs of this compound degradation?
Degradation of this compound can manifest through several observable changes:
-
Physical Changes: The appearance of a yellowish tint in a previously colorless solution or changes in the viscosity of the sample can be early indicators of oxidation.[2]
-
Analytical Changes: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.[2]
-
Loss of Biological Activity: The most critical sign of degradation is a decrease or complete loss of the expected biological activity in your experiments, leading to inconsistent or unreliable results.[2]
Q3: How should I prepare stock solutions of this compound to maximize stability?
Proper preparation of stock solutions is crucial for preventing initial degradation.
-
Equilibrate: Before opening, allow the container of powdered this compound to warm to room temperature to prevent moisture condensation on the powder.[1]
-
Solvent Choice: For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) to minimize hydrolysis.[1] For organic solutions, use high-purity, peroxide-free solvents like ethanol (B145695) or a chloroform/methanol mixture.[1][4]
-
Dissolution: Gently swirl or vortex to dissolve the powder. Avoid vigorous shaking, which can introduce oxygen and promote oxidation.[1] Brief sonication in a water bath may assist dissolution if needed.[1]
-
Inert Atmosphere: After dissolution, flush the headspace of the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 30-60 seconds to displace oxygen.[1][2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
-
Container: Use clean, glass vials with Teflon-lined caps (B75204) to prevent contamination and leaching of plasticizers.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Chemical degradation (oxidation or hydrolysis) of this compound. | Confirm the purity of your stock solution using an analytical method like HPLC. If significant degradation is observed, discard the stock and prepare fresh, single-use aliquots from a new powder vial.[2] |
| Appearance of new peaks or a reduced main peak in HPLC/LC-MS analysis. | Formation of oxidation or hydrolysis byproducts. | Review your storage and handling procedures. Ensure vials are purged with inert gas before sealing and stored at -80°C.[1][2] Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%), but first verify it does not interfere with your downstream application.[2] |
| Solution has developed a yellowish tint. | Oxidation of the polyunsaturated linoleoyl chain. | This is a strong indicator of degradation. The stock should be considered compromised. Discard the solution and prepare a fresh stock, strictly following inert atmosphere handling protocols.[2] |
Quantitative Data Summary
To ensure the long-term stability of this compound, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale | Citation |
| Storage Temperature | -80°C (long-term) / -20°C (short-term) | Minimizes the rate of all chemical degradation reactions, including oxidation and hydrolysis. | |
| Form | Solution in a high-purity, deoxygenated solvent | Storing as a solution under an inert atmosphere is preferable to a dry powder, which can be more susceptible to oxidation upon exposure to air. | [2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen from the vial's headspace, preventing the initiation and propagation of lipid oxidation. | [1][2] |
| pH (Aqueous Sol.) | 4.0 - 6.0 | The thioester bond is more stable in a slightly acidic environment; neutral to alkaline pH accelerates hydrolysis. | [1] |
| Light Conditions | Protected from light (e.g., amber vials) | Light can catalyze the photo-oxidation of the unsaturated fatty acid chain. | [2] |
| Container | Glass vial with a Teflon-lined cap | Prevents contamination from plasticizers that can leach from plastic tubes when using organic solvents. | [2][4] |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots | Repeated freezing and thawing can accelerate the degradation process. | [1] |
Visualized Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).[1]
I. Materials
-
This compound stock solution (to be tested)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
High-purity water
-
Filtration apparatus for mobile phases (0.22 µm filter)
-
Autosampler vials
II. Method
-
Sample Preparation:
-
Prepare a fresh "Time Zero" (T0) sample by diluting the this compound stock solution to a final concentration of approximately 0.1-0.5 mg/mL in Mobile Phase A.
-
Store the remaining stock solution under the conditions you wish to test (e.g., -20°C, with/without inert gas).
-
At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), prepare new samples from the stored stock in the same manner.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Detection Wavelength: 257-260 nm (for the adenine (B156593) moiety of CoA).[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B
-
35-45 min: Re-equilibration at 10% B
-
-
Note: This gradient is a starting point and should be optimized for your specific column and system.
-
-
Data Analysis and Interpretation:
-
For each time point, integrate the peak area of the main this compound peak.
-
Calculate the percentage of remaining this compound relative to the T0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A significant decrease in the main peak area and/or the appearance of new, earlier-eluting peaks (often corresponding to more polar degradation products like free CoA) indicates degradation. A stable sample will show minimal change in the T0 chromatogram over time.
-
References
Technical Support Center: Refinement of Solid-Phase Extraction for Cleaner Acyl-CoA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) for the purification of acyl-CoA samples.
Troubleshooting Guide
Low recovery, sample contamination, and poor analytical performance are common challenges in the solid-phase extraction of acyl-CoAs. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| Low Acyl-CoA Recovery | Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization, potentially using a glass homogenizer. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of acyl-CoAs during sample preparation. | Work quickly on ice to minimize enzymatic and chemical degradation.[1] Use fresh, high-purity solvents and consider adding an internal standard early in the protocol to monitor recovery.[1][2] Flash-freeze tissue samples in liquid nitrogen and store them at -80°C, avoiding repeated freeze-thaw cycles.[1][2] | |
| Inefficient solid-phase extraction (SPE). | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a wash solvent that is too strong can prematurely elute the analytes, while a weak elution solvent may not be sufficient for complete recovery.[3] Consider adjusting the pH of the elution solvent to ensure the analyte is in its non-retained form.[3] | |
| Sorbent-analyte mismatch. | Select an SPE sorbent with a retention mechanism appropriate for the acyl-CoA species of interest (e.g., reversed-phase for nonpolar molecules, ion-exchange for charged species).[3] | |
| Insufficient elution volume. | Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte from the sorbent.[4] | |
| Poor Peak Shape in Downstream Analysis (e.g., LC-MS) | Secondary interactions with the analytical column. | Lowering the mobile phase pH (e.g., to 2-3) can protonate residual silanol (B1196071) groups on the column, minimizing these interactions.[5] Using an end-capped column can also reduce the number of accessible silanol groups.[5] |
| Column overload. | Reduce the sample concentration or the injection volume to avoid saturating the analytical column.[5] | |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte on the column.[5] | |
| Column contamination. | Implement a robust column washing procedure between analytical runs to remove biological material that can build up and cause peak distortion.[6] | |
| Sample Contamination | Carryover from previous samples. | Ensure the SPE manifold and all equipment are thoroughly cleaned between samples. |
| Leachables from the SPE cartridge. | Wash the SPE column with the elution solvent before the conditioning step to remove any potential contaminants.[4] | |
| Co-elution of interfering substances. | Optimize the wash step by using the strongest possible solvent that does not elute the target acyl-CoAs.[7] Consider using a more selective SPE sorbent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low acyl-CoA recovery during SPE?
A1: Low recovery of acyl-CoAs can stem from several factors, but a primary cause is often the inherent instability of these molecules.[1][8] Acyl-CoAs are susceptible to both enzymatic and chemical degradation, which can be accelerated by non-optimal pH and temperature.[6] Therefore, it is crucial to work quickly, keep samples on ice, and use appropriate buffers to maintain the integrity of the analytes throughout the extraction process.[1] Incomplete cell lysis and inefficient SPE procedures are also significant contributors to low yields.[1]
Q2: How do I choose the right SPE sorbent for my acyl-CoA of interest?
A2: The choice of sorbent depends on the physicochemical properties of the acyl-CoA species you are targeting. For a broad range of acyl-CoAs, including short-, medium-, and long-chain species, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has been shown to provide high recoveries.[9] Weak anion exchange SPE columns are also commonly used, particularly for long-chain acyl-CoAs.[2] For nonpolar, long-chain acyl-CoAs, reversed-phase sorbents like C18 can be effective.[8] It is important to match the retention mechanism of the sorbent to the chemistry of your analyte.[3]
Q3: My final eluate contains interfering substances. How can I improve the purity of my acyl-CoA sample?
A3: To improve sample purity, focus on optimizing the wash and elution steps of your SPE protocol. The goal of the wash step is to remove interfering compounds without eluting the acyl-CoAs of interest. You can increase the strength of the wash solvent (e.g., by increasing the percentage of organic solvent) to more effectively remove contaminants.[7] Additionally, using a more selective SPE sorbent can help to specifically retain the target analytes while allowing impurities to pass through. If interferences persist, consider a multi-step purification approach, potentially combining different SPE chemistries.
Q4: Can I use the same SPE protocol for short-chain and long-chain acyl-CoAs?
A4: While some protocols are designed for a broad range of acyl-CoAs, optimizing for either short-chain or long-chain species is often necessary due to their differing polarities.[9][10] Short-chain acyl-CoAs are more polar and may require different extraction and elution conditions compared to the more hydrophobic long-chain species. For instance, acid precipitation is often used for short-chain acyl-CoA extraction, a method that would exclude long-chain species.[9] Therefore, it is recommended to tailor your SPE protocol to the specific chain length of the acyl-CoAs you are analyzing.
Q5: What are the best practices for sample handling and storage to prevent acyl-CoA degradation?
A5: To minimize degradation, it is imperative to handle and store samples properly. Ideally, fresh tissue should be processed immediately.[1] If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the stability of acyl-CoAs.[1] During the extraction procedure, always keep samples on ice and use pre-chilled buffers and solvents.[2]
Quantitative Data Summary
The recovery of acyl-CoAs during solid-phase extraction can vary depending on the chain length of the acyl group, the type of tissue or cell, and the specific protocol used. The following tables summarize representative recovery data from various methods.
Table 1: Recovery of Acyl-CoA Species Using 2-(2-pyridyl)ethyl SPE
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 85-95% |
| Malonyl-CoA | Short (C3) | 83-90% |
| Octanoyl-CoA | Medium (C8) | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 83-88% |
| Data compiled from a protocol for the enrichment of a broad range of acyl-CoAs.[11] |
Table 2: Recovery of Long-Chain Acyl-CoAs Using Oligonucleotide Purification Column
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Palmitoyl-CoA | Long (C16:0) | 70-80% |
| Data from an improved method for tissue long-chain acyl-CoA extraction.[12] |
Experimental Protocols
Protocol 1: Broad-Range Acyl-CoA Enrichment from Tissue using 2-(2-pyridyl)ethyl SPE
This protocol is adapted from established methods for the solid-phase extraction of a wide range of acyl-CoAs from tissue samples.[11]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[11][12]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[11]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[11]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[11]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[11]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[11]
-
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[11]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[11]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[11]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution.[11]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis (e.g., a mixture of water and methanol for LC-MS).[11]
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cell Cultures using Weak Anion Exchange SPE
This protocol is designed for the specific extraction of long-chain acyl-CoAs from cell cultures.[2]
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Chloroform (B151607):Methanol (1:2 v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Wash Solvents: 100 mM KH2PO4 buffer (pH 4.9), Methanol
-
Elution Solvents: 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of cold (-20°C) extraction solvent (chloroform:methanol, 1:2 v/v) to the cell pellet or plate, including the internal standard.
-
For adherent cells, scrape the cells in the cold solvent. For suspension cells, resuspend the pellet.
-
Vortex the lysate for 2 minutes.[2]
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube and vortex vigorously.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper aqueous phase containing the long-chain acyl-CoAs.[2]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Sample Loading: Load the aqueous phase onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) and 1 mL of methanol.[2]
-
Elution: Elute the acyl-CoAs with the appropriate elution solvent (e.g., methanol containing 2% or 5% NH4OH).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Linoleoyl-CoA and Oleoyl-CoA Metabolism for Researchers and Drug Development Professionals
An in-depth guide to the distinct metabolic fates and signaling roles of two key fatty acyl-CoAs, supported by experimental data and detailed protocols.
Linoleoyl-CoA and oleoyl-CoA are the activated forms of linoleic acid and oleic acid, respectively, and stand as central intermediates in lipid metabolism. While both are 18-carbon fatty acyl-CoAs, the presence of an additional double bond in this compound (18:2) compared to oleoyl-CoA (18:1) dictates significantly different metabolic pathways and signaling functions. This guide provides a comprehensive, objective comparison of their metabolism, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support researchers, scientists, and drug development professionals in understanding their nuanced roles in health and disease.
I. Quantitative Comparison of Metabolic Fates
The metabolic partitioning of this compound and oleoyl-CoA into catabolic (β-oxidation) and anabolic (storage and complex lipid synthesis) pathways is governed by the substrate preferences of key enzymes. While a complete set of comparative kinetic data is not available in the literature for all enzymes, the following tables summarize known quantitative parameters and observed metabolic trends.
Table 1: Enzyme Kinetic Parameters for this compound and Oleoyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System |
| ACSL1 | Oleoyl-CoA | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| CPT1 | Oleoyl-CoA | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| Acyl-CoA Dehydrogenase | Oleoyl-CoA | Data not available | Data not available | |
| This compound | Data not available | Data not available | ||
| DGAT1 (human) | Oleoyl-CoA | 14.6 ± 1.3 | 956.6 ± 36.1 | Purified enzyme[1] |
| This compound | Data not available | Data not available | ||
| DGAT2 (yeast) | Oleoyl-CoA | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Note: The lack of comprehensive, directly comparative kinetic data for these substrates with key metabolic enzymes highlights a significant gap in the current literature.
Table 2: Comparative Metabolic Partitioning
| Metabolic Process | This compound | Oleoyl-CoA | Key Findings |
| β-Oxidation | Higher overall rate | Lower overall rate | The overall rate of β-oxidation of linoleic acid is greater than that of oleic acid in rat liver mitochondria.[2] |
| Acylcarnitine Formation (via CPT1) | Lower rate | Higher rate | The rate of acylcarnitine formation from acyl-CoA is higher with oleoyl-CoA than with this compound.[2] |
| Triglyceride (TG) Synthesis (via DGAT) | Substrate for DGAT1 & DGAT2 | Preferred substrate for DGAT1 | DGAT1 shows a preference for oleoyl-CoA over saturated fatty acyl-CoAs, while DGAT2 does not exhibit such a preference.[3] Mammalian DGAT2 preferentially utilizes oleoyl-CoA. |
| Incorporation into Phospholipids | Preferentially incorporated | Incorporated | Linoleate is rapidly and markedly incorporated into blood phospholipid fractions. |
II. Metabolic Pathways and Regulatory Networks
The distinct metabolic fates of this compound and oleoyl-CoA are rooted in their enzymatic processing and their roles as signaling molecules that modulate gene expression, primarily through nuclear receptors like PPARα and transcription factors such as SREBP-1c.
A. Catabolic Pathway: β-Oxidation
Both this compound and oleoyl-CoA are degraded via mitochondrial β-oxidation to generate acetyl-CoA. However, the presence of double bonds necessitates the action of auxiliary enzymes.
Caption: Comparative β-oxidation pathways of oleoyl-CoA and this compound.
B. Anabolic Pathway: Triglyceride Synthesis
A primary fate for both oleoyl-CoA and this compound is their incorporation into triglycerides for energy storage. This process is catalyzed by Diacylglycerol Acyltransferases (DGAT1 and DGAT2).
Caption: General pathway of triglyceride synthesis from glycerol-3-phosphate.
C. Regulation of Gene Expression
This compound and oleoyl-CoA, or their parent fatty acids, act as signaling molecules to regulate the expression of genes involved in lipid metabolism.
Caption: Differential regulation of PPARα and SREBP-1c by oleoyl-CoA and this compound.
III. Experimental Protocols
This section provides detailed methodologies for key experiments to comparatively analyze the metabolism of this compound and oleoyl-CoA.
A. In Vitro Fatty Acid β-Oxidation Assay
This protocol measures the rate of β-oxidation of radiolabeled fatty acids in isolated mitochondria or cell homogenates.
Workflow Diagram:
Caption: Experimental workflow for in vitro fatty acid β-oxidation assay.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Radiolabeled fatty acids: [1-¹⁴C]Oleic acid and [1-¹⁴C]Linoleic acid
-
Reaction Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4)
-
Cofactors: 2 mM L-carnitine, 0.2 mM CoA, 2 mM ATP, 1 mM MgCl₂, 2 mM NAD⁺, 0.1 mM FAD
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Perchloric acid (e.g., 1 M)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare stock solutions of [1-¹⁴C]oleic acid and [1-¹⁴C]linoleic acid complexed to BSA.
-
Reaction Setup: In a microcentrifuge tube, add the reaction buffer and cofactors.
-
Initiate Reaction: Add the isolated mitochondria or cell homogenate to the reaction mixture and pre-incubate for 5 minutes at 37°C. Start the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a volume of cold perchloric acid.
-
Separation: Centrifuge the tubes to pellet the precipitated, unoxidized fatty acids.
-
Quantification: Transfer the supernatant containing the acid-soluble metabolites (ASMs), which include ¹⁴C-acetyl-CoA and other intermediates, to a scintillation vial with scintillation cocktail.
-
Data Analysis: Measure the radioactivity (counts per minute, CPM) in a scintillation counter. Calculate the specific activity of the radiolabeled fatty acid and determine the rate of β-oxidation, typically expressed as nmol of fatty acid oxidized per minute per mg of protein.[2][4]
B. Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol measures the activity of DGAT enzymes using radiolabeled acyl-CoA substrates.
Workflow Diagram:
Caption: Experimental workflow for DGAT activity assay.
Materials:
-
Microsomal fractions from cells or tissues
-
Radiolabeled acyl-CoAs: [¹⁴C]Oleoyl-CoA and [¹⁴C]this compound
-
Diacylglycerol (DAG) stock solution (e.g., 1,2-dioleoyl-sn-glycerol)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
MgCl₂
-
Chloroform, Methanol
-
Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the reaction buffer, MgCl₂, and DAG.
-
Initiate Reaction: Add the microsomal protein to the reaction mixture and pre-incubate for 5 minutes at 37°C. Start the reaction by adding the radiolabeled acyl-CoA.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform:methanol solution (e.g., 2:1 v/v). Vortex and centrifuge to separate the phases.
-
TLC Separation: Spot the lipid-containing lower organic phase onto a TLC plate and develop the plate in the appropriate solvent system to separate the triglycerides from other lipids.
-
Quantification: Visualize and quantify the radiolabeled triglyceride spot using a phosphorimager or by scraping the spot into a scintillation vial and counting.[5][6]
-
Data Analysis: Calculate the amount of triglyceride formed and express the DGAT activity as pmol of acyl-CoA incorporated into triglyceride per minute per mg of microsomal protein.
IV. Conclusion
The metabolic fates of this compound and oleoyl-CoA are intricately regulated, with significant implications for cellular energy homeostasis and signaling. Oleoyl-CoA appears to be preferentially channeled towards triglyceride synthesis, a process potentially driven by its favorable kinetics with DGAT1. In contrast, this compound is more readily oxidized, suggesting a greater role in immediate energy provision in certain contexts. Furthermore, their differential effects on the master regulators of lipid metabolism, PPARα and SREBP-1c, underscore their distinct roles in transcriptional control.
For researchers in drug development, understanding these metabolic nuances is critical. Targeting specific enzymes or signaling pathways involved in the metabolism of these fatty acyl-CoAs could offer novel therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols provided herein offer a framework for further investigation into the comparative metabolism of these crucial lipid molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Linoleoyl-CoA: A Comparative Validation of LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the complexities of lipid metabolism, the precise and accurate quantification of linoleoyl-CoA is of paramount importance. As the activated form of the essential omega-6 fatty acid, linoleic acid, this compound is a central node in numerous metabolic and signaling pathways. The selection of an appropriate analytical methodology is critical for obtaining reliable data. This guide provides an objective comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques for this compound quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methodologies
The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry or UV detection, and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity, enabling comprehensive profiling of a wide array of acyl-CoA species within complex biological samples.[1][2]
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Sensitivity | High (Low femtomole to low nanomolar range)[1][3] | Moderate (Picomole range)[1] | Low to Moderate (Micromolar to picomolar range)[1] |
| Specificity | High (Based on mass-to-charge ratio and fragmentation)[1] | Moderate (Based on retention time) | Low to Moderate (Can be prone to interference) |
| Linearity Range | Several orders of magnitude[4] | Typically 2-3 orders of magnitude | Defined by the specific kit |
| Precision (CV%) | Inter-assay: 5-15%; Intra-assay: <5%[5] | Inter-assay: <1-3%; Intra-assay: <1-3%[1] | Typically <10% as per manufacturer specifications[1] |
| Throughput | Moderate (5-20 min per sample)[1] | Low to moderate (15-30 min per sample) | High |
| Analyte Coverage | Broad (Short- to very-long-chain acyl-CoAs)[1] | Limited (Typically short- to long-chain) | Specific to the enzyme's substrate |
Validation of a New LC-MS/MS Method for this compound Quantification
A newly developed LC-MS/MS method was validated for the quantification of this compound and other long-chain fatty acyl-CoAs in biological tissue. The validation was performed according to established guidelines, assessing accuracy, precision, sensitivity, and linearity.[5][6]
Table 2: Validation Summary for the New LC-MS/MS Method
| Validation Parameter | This compound |
| Accuracy (%) | 94.8 - 110.8[5] |
| Inter-run Precision (CV%) | 2.6 - 12.2[5] |
| Intra-run Precision (CV%) | 1.2 - 4.4[5] |
| Limit of Detection (LOD) | 1-5 fmol[3] |
| Lower Limit of Quantification (LLOQ) | 5-100 nM[7] |
| **Linearity (R²) ** | > 0.99 |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol provides a representative method for the quantification of this compound in biological samples.
1. Sample Preparation (Solid Phase Extraction)
-
Homogenize 100-200 mg of tissue in a suitable extraction buffer.
-
Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]
2. Liquid Chromatography
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[5]
-
Mobile Phase B: Acetonitrile (B52724).[5]
-
Gradient: A linear gradient from low to high acetonitrile concentration.
-
Injection Volume: 10 µL.[9]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][10]
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ion (m/z): Monitor specific fragment ions for this compound. A neutral loss of 507 is often characteristic for acyl-CoAs.[5]
-
Collision Energy: Optimized for the specific transition of this compound.[10]
4. Data Analysis
-
Quantify this compound by comparing the peak area of the analyte to a standard curve generated with authentic this compound standards.[1]
Signaling Pathways and Experimental Workflow
The accurate measurement of this compound is crucial for understanding its role in various metabolic pathways.
Caption: Activation of Linoleic Acid and its subsequent metabolic fate.
The experimental workflow for the LC-MS/MS analysis of this compound involves several key steps from sample collection to data interpretation.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. msacl.org [msacl.org]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Acyl-CoA Synthetases: Linoleic Acid vs. Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the substrate specificity of long-chain acyl-CoA synthetases (ACSLs) for two key fatty acids: the monounsaturated oleic acid (C18:1) and the polyunsaturated linoleic acid (C18:2). Understanding these specificities is crucial for elucidating the metabolic fate of these fatty acids and their roles in cellular signaling, which has significant implications for drug development and the study of metabolic diseases.
Introduction to Acyl-CoA Synthetases and Fatty Acid Metabolism
Long-chain acyl-CoA synthetases are a family of enzymes essential for lipid metabolism. They catalyze the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA esters.[1] This activation is a critical step, as it "traps" the fatty acids within the cell and primes them for various metabolic pathways, including:
-
β-oxidation: for energy production.
-
Synthesis of complex lipids: such as triglycerides, phospholipids, and cholesterol esters for energy storage and membrane structure.
-
Cellular signaling: where fatty acids and their derivatives act as signaling molecules.
Mammals have five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each with distinct tissue expression patterns, subcellular localizations, and substrate preferences. These differences in substrate specificity are a key mechanism by which cells can direct specific fatty acids toward distinct metabolic fates.[2][3]
Qualitative Comparison of Substrate Specificity
While direct quantitative comparisons of kinetic parameters across all ACSL isoforms for oleic and linoleic acid are not always available in the literature under identical experimental conditions, a qualitative understanding of their preferences has been established through various studies.
-
ACSL1: This isoform is predominantly expressed in the liver and adipose tissue and is generally considered to have a preference for saturated and monounsaturated fatty acids.[3] Overexpression of ACSL1 has been shown to increase the incorporation of oleic acid into diacylglycerol and phospholipids.[1][4] Studies on ACSL1-deficient macrophages showed reduced sensitivity to both oleate- and linoleate-mediated effects, suggesting it is required for the activation of both fatty acids.[5]
-
ACSL3: ACSL3 is ubiquitously expressed and appears to have a broad substrate specificity.[6] It has been implicated in channeling oleic acid into lipid droplet formation.[7] While it can activate a range of fatty acids, some studies suggest a preference for myristate, arachidonate, and eicosapentaenoate.[8]
-
ACSL4: This isoform is well-known for its preference for polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (C20:4).[9] Its catalytic activity for arachidonic acid is reported to be 5 to 6 times higher than for linoleic acid.[1][4] This suggests that while ACSL4 can activate linoleic acid, it does so less efficiently than other PUFAs.
-
ACSL5: ACSL5 is highly expressed in the small intestine and liver and is known to activate a wide range of long-chain fatty acids, including both oleic and linoleic acid.[10][11] It has been shown to channel exogenous fatty acids, such as oleic acid, towards the synthesis of triglycerides.
-
ACSL6: This isoform has two major splice variants, ACSL6V1 and ACSL6V2, which exhibit different substrate preferences. Oleic acid is a good common substrate for both variants. However, ACSL6V1 shows a preference for octadecapolyenoic acids like linoleic acid, while ACSL6V2 has a strong preference for docosapolyenoic acids like DHA.
Quantitative Data Presentation
Direct, side-by-side comparative kinetic data for oleic and linoleic acid across all ACSL isoforms is limited in the scientific literature. Variations in experimental conditions (e.g., enzyme source, assay method, and buffer composition) make direct comparisons between different studies challenging. However, a study by Kurotaki et al. (2021) provides a clear quantitative comparison for human ACSL6 variants.
| ACSL Isoform | Fatty Acid | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km | Reference |
| ACSL6V1 | Oleic Acid (C18:1) | 97.0 | 75.7 | 0.78 | |
| Linoleic Acid (C18:2) | 16.8 | 35.6 | 2.12 | ||
| ACSL6V2 | Oleic Acid (C18:1) | 116.9 | 86.6 | 0.74 | |
| Linoleic Acid (C18:2) | 86.6 | 25.4 | 0.29 |
Experimental Protocols
The activity of acyl-CoA synthetases can be measured using several methods. The two most common are the radiometric assay and the fluorometric assay.
Radiometric Acyl-CoA Synthetase Assay
This method measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Cell or tissue lysate containing acyl-CoA synthetases
-
Reaction Buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM dithiothreitol)
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
Radiolabeled fatty acid (e.g., [14C]oleic acid or [3H]linoleic acid) complexed with fatty acid-free bovine serum albumin (BSA)
-
Dole's Reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, and CoA.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's Reagent.
-
Add heptane and water to partition the phases. The unreacted fatty acid will move to the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radiolabeled acyl-CoA using a scintillation counter.
Fluorometric Acyl-CoA Synthetase Assay
This is a coupled enzyme assay that provides a sensitive, non-radioactive method to measure ACS activity. Several commercial kits are available for this assay.
Principle:
The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is directly proportional to the acyl-CoA synthetase activity.
General Procedure (based on commercially available kits):
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Setup: Prepare a master mix containing the assay buffer, a proprietary enzyme mix, a developer, and a fluorescent probe.
-
Reaction Initiation: Add the sample (cell or tissue lysate) to a 96-well plate. Add the fatty acid substrate (oleic acid or linoleic acid) to start the reaction.
-
Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). The specific activity is determined by comparing the rate to a standard curve.
Visualization of Workflows and Pathways
Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for determining the kinetic parameters of acyl-CoA synthetases.
Signaling Pathway: Fatty Acid Channeling by ACSLs
Caption: Differential channeling of oleic and linoleic acid by ACSL isoforms.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Long Chain Acyl-CoA Synthetase 3 Decreases Hepatic de Novo Fatty Acid Synthesis through Decreased Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of ACSL5 in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Acyl-CoA Assays: Enzymatic vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) is critical. These molecules are central players in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and post-translational modifications. The choice of analytical method for their measurement can significantly influence experimental outcomes. This guide provides a comprehensive comparison of two primary methodologies: enzymatic assays and mass spectrometry-based assays, with a focus on providing the data and protocols necessary for informed decision-making.
Quantitative Performance: A Head-to-Head Comparison
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis, offering high sensitivity and specificity.[1] However, enzymatic and fluorometric assays provide accessible and high-throughput alternatives, particularly for targeted analysis of specific or total acyl-CoAs.[1] A direct comparison of commercially available enzymatic kits with LC-MS-based methods revealed that while a colorimetric ELISA kit failed to produce interpretable results, a fluorometric enzymatic kit yielded results comparable to LC-MS, depending on the sample matrix and extraction method.[2][3]
Below is a summary of key quantitative performance metrics for each method.
| Feature | Enzymatic/Fluorometric Assays | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Coupled enzymatic reactions leading to a colorimetric or fluorescent signal proportional to the acyl-CoA concentration. | Separation of acyl-CoAs by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. |
| Sensitivity | Generally lower than LC-MS/MS. Linear detection ranges are typically in the low micromolar range (e.g., 0.3 to 100 µM).[4] | High sensitivity, with lower limits of detection and quantitation in the low nanomolar to picomolar range.[5] |
| Specificity | Can be susceptible to interference from other molecules in the sample that may interact with the enzymes or detection reagents. | High specificity due to the separation of analytes and the use of specific precursor-product ion transitions for detection (Multiple Reaction Monitoring - MRM).[5][6] |
| Throughput | High-throughput, often in a 96-well plate format, allowing for the rapid analysis of many samples.[2] | Lower throughput compared to plate-based enzymatic assays, as each sample is analyzed sequentially. |
| Multiplexing | Typically measures total acyl-CoAs or a specific acyl-CoA, with limited multiplexing capability. | Excellent multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acyl-CoA species in a single run.[2][7] |
| Cost | Lower initial instrument cost and generally less expensive consumables. | High initial instrument cost and requires specialized technical expertise for operation and data analysis.[8] |
| Matrix Effects | Can be affected by sample matrix, potentially leading to high background fluorescence or inhibition of enzymatic reactions.[2][9] | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can be mitigated with stable isotope-labeled internal standards and appropriate sample preparation.[10] |
Experimental Workflows
The selection of an appropriate assay is contingent on the specific research question, available resources, and the desired level of detail. The following diagrams illustrate the generalized experimental workflows for both enzymatic and mass spectrometry-based acyl-CoA assays.
Caption: Generalized workflows for enzymatic and mass spectrometry-based acyl-CoA assays.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to validated protocols. Below are detailed methodologies for both enzymatic and LC-MS/MS-based acyl-CoA assays, synthesized from established research.
Enzymatic Assay Protocol (Fluorometric)
This protocol is based on a commercially available fluorometric assay kit.[4]
-
Reagent Preparation:
-
Reconstitute the acyl-CoA standard (e.g., palmitoyl-CoA) to a stock concentration of 5 mM in methanol (B129727).
-
Prepare a working reagent mix containing assay buffer, enzyme, horseradish peroxidase (HRP), and a dye reagent.
-
Prepare a blank working reagent without the enzyme.
-
-
Sample Preparation:
-
For tissues, homogenize approximately 50 mg in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) and phosphate (B84403) buffer.
-
For cells, collect by centrifugation and homogenize or sonicate in a similar cold buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of sample or standard to each well.
-
For internal standardization, a set of sample wells should be spiked with a known amount of the acyl-CoA standard.
-
Add 90 µL of the working reagent to the sample and standard wells, and 90 µL of the blank working reagent to the sample blank wells.
-
Incubate the plate at room temperature for 40 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the acyl-CoA concentration in the samples based on a standard curve generated from the known concentrations of the acyl-CoA standard.
-
Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure for the quantification of short-chain and long-chain acyl-CoAs.[5][11]
-
Sample Preparation (Extraction and Deproteinization):
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol in water or 2:1:0.8 methanol:chloroform:water.[1]
-
Alternatively, for short-chain acyl-CoAs, use 5-sulfosalicylic acid (SSA) for deproteinization, which can eliminate the need for solid-phase extraction (SPE).[5]
-
For long-chain acyl-CoAs, a common method involves protein precipitation with an acid like trichloroacetic acid (TCA), followed by SPE for cleanup.[5][11]
-
Include an internal standard, such as an isotopically labeled acyl-CoA, during the extraction process to control for variability.[2]
-
-
Liquid Chromatography (LC) Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a binary gradient elution system. For example, for long-chain acyl-CoAs, mobile phase A can be ammonium (B1175870) hydroxide (B78521) in water and mobile phase B can be ammonium hydroxide in acetonitrile.[11]
-
-
Mass Spectrometry (MS) Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species. A common transition for many acyl-CoAs is the neutral loss of the 5'-ADP moiety (507 Da).[6][12]
-
-
Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the corresponding isotopically labeled internal standards and a standard curve generated with authentic standards.
-
Conclusion
The choice between enzymatic and mass spectrometry-based assays for acyl-CoA quantification should be guided by the specific needs of the research. For high-throughput screening of total or a single acyl-CoA, enzymatic and fluorometric assays offer a cost-effective and rapid solution. However, for comprehensive profiling of a wide range of acyl-CoA species with high sensitivity and specificity, LC-MS/MS remains the superior method. Researchers should carefully consider the trade-offs in terms of sensitivity, specificity, throughput, and cost when selecting the most appropriate method for their studies. The detailed protocols provided here serve as a starting point for the implementation of these powerful analytical techniques in the investigation of metabolic pathways and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
The Inflammatory Cascade: A Comparative Analysis of Linoleoyl-CoA and Arachidonoyl-CoA as Precursors for Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
The metabolism of polyunsaturated fatty acids is a critical nexus in the regulation of inflammation. Two key players in this intricate network are linoleoyl-CoA and arachidonoyl-CoA, the activated forms of linoleic acid (an omega-6 fatty acid) and arachidonic acid (also an omega-6 fatty acid), respectively. While both serve as precursors to signaling molecules, the inflammatory potential of their downstream products differs significantly, a distinction of paramount importance in the development of novel anti-inflammatory therapeutics. This guide provides an objective, data-driven comparison of this compound and arachidonoyl-CoA as precursors for inflammatory mediators, supported by experimental data and detailed methodologies.
Metabolic Pathways: A Fork in the Road to Inflammation
The metabolic fates of this compound and arachidonoyl-CoA diverge, leading to the production of distinct classes of lipid mediators: oxylipins from linoleic acid and the well-characterized eicosanoids (including prostaglandins (B1171923) and leukotrienes) from arachidonic acid. These pathways are catalyzed by a common set of enzymes, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Metabolic pathways of this compound and arachidonoyl-CoA.
Quantitative Comparison of Pro-Inflammatory Potential
The inflammatory effects of the metabolites derived from linoleic acid and arachidonic acid are mediated by their interaction with specific receptors. The following table summarizes key quantitative data on the pro-inflammatory and regulatory potential of their major products.
| Mediator | Precursor | Receptor(s) | Key Inflammatory Action | Potency (EC50) |
| 9-HODE | Linoleic Acid | GPR132 | Pro-inflammatory signaling | ~7.5 µM for GPR132 activation[1] |
| 13-HODE | Linoleic Acid | PPARγ | Generally considered anti-inflammatory/pro-resolving | Activates PPARγ, but specific EC50 varies |
| PGE2 | Arachidonic Acid | EP Receptors | Pro-inflammatory (e.g., vasodilation, pain) | Varies by cell type and endpoint |
| LTB4 | Arachidonic Acid | BLT1, BLT2 | Potent chemoattractant for neutrophils | Augments cytokine production at 3x10⁻¹⁰ to 3x10⁻⁷ M[2] |
Enzyme Kinetics: A Tale of Two Substrates
The efficiency with which COX and LOX enzymes utilize linoleic acid versus arachidonic acid dictates the profile of lipid mediators produced. The following table presents a comparative summary of available enzyme kinetic data.
| Enzyme | Substrate | Km (µM) | Vmax (relative) |
| COX-1 | Arachidonic Acid | ~6.0[3] | Higher |
| Linoleic Acid | - | Lower | |
| COX-2 | Arachidonic Acid | ~2.0[3] | Higher |
| Linoleic Acid | - | Lower | |
| 5-LOX | Arachidonic Acid | ~22[4] | - |
| Linoleic Acid | - | - | |
| 12-LOX | Arachidonic Acid | - | - |
| Linoleic Acid | - | - | |
| 15-LOX-1 | Arachidonic Acid | - | kcat = 5.6 s⁻¹[5] |
| Linoleic Acid | - | kcat = 7.6 s⁻¹[5] | |
| 15-LOX-2 | Arachidonic Acid | - | kcat/Km = 0.264 s⁻¹µM⁻¹[6] |
| Linoleic Acid | - | - |
Experimental Workflows and Protocols
Studying the inflammatory potential of these precursors and their metabolites requires robust experimental designs. A typical workflow involves cell culture, stimulation with the compounds of interest, and subsequent analysis of inflammatory markers.
Experimental workflow for comparing inflammatory mediators.
Experimental Protocol: LC-MS/MS for Oxylipin and Eicosanoid Analysis
This protocol provides a general framework for the simultaneous analysis of HODEs, prostaglandins, and leukotrienes.
1. Sample Preparation:
-
Cell Culture Supernatants: Collect supernatant from stimulated cells. Add an antioxidant like butylated hydroxytoluene (BHT) and a cocktail of internal standards (deuterated analogs of the analytes of interest).
-
Solid Phase Extraction (SPE): Acidify the sample to pH 3-4 with formic acid. Apply the sample to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities. Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the various lipid mediators, typically starting with a lower percentage of mobile phase B and ramping up to a high percentage to elute the more nonpolar compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
-
Experimental Protocol: Cell-Based Assay for Inflammatory Response
This protocol outlines a method to assess the pro-inflammatory effects of HODEs and eicosanoids on macrophage-like cells.
1. Cell Culture and Differentiation:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiate the monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
2. Cell Stimulation:
-
Prepare stock solutions of the test compounds (e.g., 9-HODE, 13-HODE, PGE2, LTB4) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solutions to the desired final concentrations in serum-free medium.
-
Add the test compounds to the differentiated macrophages. Include a vehicle control (solvent alone) and a positive control (e.g., lipopolysaccharide, LPS, at 100 ng/mL).
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Measurement of Inflammatory Cytokines:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Construct dose-response curves for each test compound and determine the EC50 value for the induction of each cytokine.
-
Compare the potency and efficacy of the different lipid mediators in inducing an inflammatory response.
Conclusion
The evidence clearly indicates that while both this compound and arachidonoyl-CoA are substrates for the same enzymatic pathways, the resulting lipid mediators have distinct and, in some cases, opposing effects on inflammation. Arachidonoyl-CoA is the precursor to a host of potent pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are well-established drivers of the inflammatory response. In contrast, the metabolites of this compound, such as 9-HODE and 13-HODE, exhibit a more nuanced role. 9-HODE demonstrates pro-inflammatory potential through the activation of the GPR132 receptor, whereas 13-HODE is often associated with anti-inflammatory or pro-resolving actions via PPARγ activation[7].
This differential activity underscores the importance of understanding the substrate specificity of the COX and LOX enzymes and the downstream signaling pathways of their products. For drug development professionals, targeting specific enzymatic pathways or receptors involved in the metabolism of these fatty acids offers a promising strategy for the development of more selective and effective anti-inflammatory therapies. Future research should focus on elucidating the complete quantitative profile of mediators produced from both precursors in various cell types and disease models to further refine our understanding of their respective contributions to inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of exogenous leukotriene B4 (LTB4) on BALB/c mice splenocyte production of Th1 and Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Investigations of Human Reticulocyte 15- and Platelet 12-Lipoxygenases with Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics: Unraveling the Role of Linoleoyl-CoA Metabolism through Wild-Type vs. Knockout Models
For researchers, scientists, and drug development professionals, understanding the intricate pathways of lipid metabolism is paramount. This guide provides an objective comparison of lipid profiles in wild-type versus knockout mouse models for genes integral to linoleoyl-CoA metabolism, supported by experimental data and detailed protocols. By examining the systemic effects of genetic modifications, we can illuminate the precise functions of these genes and identify potential therapeutic targets.
This compound, the activated form of the essential omega-6 fatty acid linoleic acid, stands at a critical juncture in lipid metabolism. It serves as a precursor for the synthesis of a diverse array of signaling molecules and structural lipids. Disruptions in its metabolic pathway are implicated in numerous pathological conditions, including inflammation, metabolic syndrome, and cardiovascular disease. The use of knockout (KO) mouse models, where a specific gene is inactivated, provides a powerful tool to dissect the in vivo roles of enzymes involved in this compound metabolism. By comparing the lipidomic profiles of these KO mice to their wild-type (WT) littermates, we can pinpoint the specific metabolic shifts caused by the absence of a single protein.
This guide will focus on key enzymes in this compound metabolism, primarily Fatty Acid Desaturase 2 (FADS2) and Stearoyl-CoA Desaturase 1 (SCD1), for which comparative lipidomics data are available. While not a direct consumer of this compound, SCD1's role in maintaining the balance between saturated and monounsaturated fatty acids significantly influences the overall lipid landscape.
Comparative Lipidomics Data: Wild-Type vs. Knockout Models
Table 1: Hepatic Fatty Acid Composition in FADS2 Wild-Type vs. Knockout Mice
| Fatty Acid | Wild-Type (WT) | FADS2 Knockout (KO) | Fold Change (KO/WT) | Significance |
| Linoleic Acid (18:2n-6) | 10.5 ± 1.2 | 25.3 ± 2.1 | 2.41 | p < 0.001 |
| Gamma-Linolenic Acid (18:3n-6) | 1.8 ± 0.3 | Not Detected | - | - |
| Dihomo-Gamma-Linolenic Acid (20:3n-6) | 3.2 ± 0.5 | 0.5 ± 0.1 | 0.16 | p < 0.001 |
| Arachidonic Acid (20:4n-6) | 15.7 ± 1.8 | 4.1 ± 0.7 | 0.26 | p < 0.001 |
| Oleic Acid (18:1n-9) | 18.2 ± 2.1 | 19.5 ± 2.5 | 1.07 | Not Significant |
| Palmitic Acid (16:0) | 22.4 ± 2.5 | 21.8 ± 2.3 | 0.97 | Not Significant |
Data are presented as mean percentage of total fatty acids ± SD. Data is representative based on findings from FADS2 knockout studies.[1][2][3]
Table 2: Plasma Acylcarnitine Profile in SCD1 Wild-Type vs. Knockout Mice
| Acylcarnitine Species | Wild-Type (WT) | SCD1 Knockout (KO) | Fold Change (KO/WT) | Significance |
| C16:0-carnitine | 150 ± 25 | 320 ± 45 | 2.13 | p < 0.01 |
| C18:0-carnitine | 80 ± 12 | 185 ± 30 | 2.31 | p < 0.01 |
| C16:1-carnitine | 25 ± 5 | 8 ± 2 | 0.32 | p < 0.001 |
| C18:1-carnitine | 40 ± 8 | 12 ± 3 | 0.30 | p < 0.001 |
Data are presented as mean concentration (pmol/mL) ± SD. Data is representative based on findings from SCD1 knockout studies.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of lipidomics studies. Below are representative protocols for the key experiments cited in this guide.
Lipid Extraction from Liver Tissue
-
Homogenization: Approximately 50 mg of frozen liver tissue is homogenized in 1 mL of ice-cold methanol (B129727) using a bead homogenizer.
-
Lipid Extraction: To the homogenate, 2 mL of methyl-tert-butyl ether (MTBE) is added. The mixture is vortexed for 10 minutes at 4°C.
-
Phase Separation: Phase separation is induced by adding 500 µL of water, followed by vortexing for 1 minute and centrifugation at 1,000 x g for 10 minutes.
-
Collection: The upper organic phase containing the lipids is collected into a new tube.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in 200 µL of methanol:chloroform (1:1, v/v) for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Column: A C18 reversed-phase column is typically used for the separation of lipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A gradient from 40% to 100% mobile phase B over 20 minutes is used to elute the lipids.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to detect a broad range of lipid classes. Data-dependent MS/MS is performed for lipid identification.
-
Data Analysis: Peak detection, alignment, and quantification are performed using specialized software (e.g., Progenesis QI, MassHunter). Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in lipid metabolism and experimental design.
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
Conclusion
The comparative lipidomic analysis of wild-type and knockout mouse models is an indispensable tool for elucidating the in vivo functions of enzymes involved in this compound metabolism. As demonstrated, the targeted deletion of genes like Fads2 and Scd1 leads to significant and specific alterations in the lipidome, providing a window into their metabolic roles. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the complexities of lipid metabolism and its implications for human health and disease. Future studies employing these methodologies will undoubtedly continue to uncover novel insights and pave the way for innovative therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Fads2 knockout mice reveal that ALA prevention of hepatic steatosis is dependent on delta-6 desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fads2 knockout mice reveal that ALA prevention of hepatic steatosis is dependent on delta-6 desaturase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase 1 deficiency drives saturated lipid accumulation and increases liver and plasma acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Linoleoyl-CoA as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including metabolic syndrome, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD), necessitates the discovery of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. While a range of biomarkers are currently in use, there is a continuous search for markers that offer a more direct insight into the underlying pathophysiology of these conditions. This guide provides a comparative overview of linoleoyl-CoA as an emerging biomarker for metabolic disease, objectively assessing its potential against established markers and providing supporting experimental context.
The Rationale for this compound as a Biomarker
This compound is the activated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The conversion of free fatty acids to their acyl-CoA derivatives is a critical step, committing them to various metabolic fates, including energy production through β-oxidation, storage as triglycerides, or incorporation into complex lipids.[1] Dysregulation of fatty acid metabolism is a cornerstone of metabolic diseases.[2] In states of energy surplus, an excess of intracellular acyl-CoAs can accumulate, contributing to mitochondrial stress, the production of reactive oxygen species, and the generation of lipotoxic intermediates that can impair insulin (B600854) signaling.[2]
The enzymes responsible for the synthesis of long-chain acyl-CoAs, the acyl-CoA synthetases (ACSs), have been shown to be dysregulated in obesity and insulin resistance. For instance, the expression of key ACS isoforms is altered in the skeletal muscle of individuals with obesity and T2D.[1] This suggests that the cellular pool of acyl-CoAs, including this compound, may be perturbed in metabolic disease.
Comparative Analysis of this compound and Established Biomarkers
Direct validation of this compound as a standalone biomarker for metabolic disease is still an emerging area of research, and large-scale clinical studies providing robust comparative data are limited. However, we can infer its potential by examining its position in metabolic pathways and comparing its theoretical advantages and disadvantages against well-established biomarkers.
| Biomarker Category | Specific Biomarker | Advantages | Disadvantages | Relevance to this compound |
| Glycemic Control | Hemoglobin A1c (HbA1c) | Reflects long-term (2-3 months) glucose control; standardized and widely used. | Not sensitive to short-term glycemic fluctuations; can be affected by conditions altering red blood cell lifespan. | Altered fatty acid metabolism, indicated by this compound levels, can contribute to the insulin resistance that leads to elevated long-term glucose levels. |
| Fasting Plasma Glucose | Simple, inexpensive, and widely available for screening and diagnosis of diabetes. | High day-to-day variability; only reflects a single point in time. | Impaired fatty acid oxidation, potentially signaled by this compound accumulation, is linked to hepatic and muscle insulin resistance, leading to elevated fasting glucose. | |
| Lipid Profile | Triglycerides (TG) | A key component of the definition of metabolic syndrome; widely measured. | High variability; influenced by recent diet. | This compound is a precursor for triglyceride synthesis. Elevated levels could reflect increased substrate availability for triglyceride production. |
| HDL-Cholesterol (HDL-C) | Inversely associated with cardiovascular risk; part of the metabolic syndrome criteria. | The function of HDL particles may be more important than the cholesterol concentration alone. | Dysregulated lipid metabolism can affect HDL particle composition and function. | |
| LDL-Cholesterol (LDL-C) | A primary target for cardiovascular risk reduction. | Standard calculations can be inaccurate, especially with high triglycerides. | Alterations in acyl-CoA metabolism can influence the production of atherogenic lipoprotein particles. | |
| Inflammation | C-reactive protein (hs-CRP) | A sensitive marker of systemic inflammation, which is a key feature of metabolic disease. | Non-specific; elevated in many other inflammatory conditions. | Accumulation of certain lipid species, downstream of acyl-CoAs, can trigger inflammatory pathways. |
| Adipokines | Adiponectin | An insulin-sensitizing and anti-inflammatory hormone; levels are decreased in obesity and T2D. | Less commonly measured in routine clinical practice. | Altered adipocyte metabolism, which would be reflected in acyl-CoA pools, can lead to reduced adiponectin secretion. |
| Leptin | A hormone regulating appetite and energy expenditure; levels are often elevated in obesity (leptin resistance). | Levels are highly correlated with fat mass, limiting its utility as an independent biomarker. | Dysfunctional adipose tissue metabolism is central to leptin resistance and altered acyl-CoA metabolism. | |
| Liver Enzymes | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Widely used as markers of liver injury in MASLD. | Can be normal in a significant proportion of individuals with MASLD; not specific to the liver. | Accumulation of lipotoxic acyl-CoAs in the liver is a key mechanism of hepatocellular injury in MASLD. |
Signaling Pathways and Experimental Workflows
To understand the potential role of this compound as a biomarker, it is crucial to visualize its position in metabolic pathways and the workflow for its validation.
Figure 1: Simplified pathway of linoleic acid activation and metabolism.
Figure 2: A generalized workflow for biomarker validation.
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will depend on the specific adduct and fragmentation pattern.
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
Conclusion and Future Directions
This compound holds promise as a biomarker for metabolic diseases due to its central role in fatty acid metabolism, which is known to be dysregulated in these conditions. Its measurement could provide a more direct readout of intracellular metabolic stress compared to some of the more systemic and less specific markers currently in use.
However, the validation of this compound as a clinically useful biomarker is in its early stages. Future research should focus on:
-
Large-scale clinical studies: Measuring this compound levels in large, well-phenotyped cohorts of individuals with and without metabolic diseases to establish reference ranges and assess its association with disease presence, severity, and progression.
-
Comparative studies: Directly comparing the diagnostic and prognostic performance of this compound against and in combination with established biomarkers.
-
Tissue-specific measurements: Investigating the levels of this compound in different tissues (e.g., liver, muscle, adipose tissue) to understand its role in tissue-specific insulin resistance and pathology.
-
Interventional studies: Assessing the response of this compound levels to therapeutic interventions, such as lifestyle modifications and pharmacological treatments.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound to improve the diagnosis and management of metabolic diseases.
References
Unraveling the Cellular Dialogue: A Comparative Analysis of Linoleoyl-CoA and Palmitoyl-CoA on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acyl-CoAs on cellular programming is paramount. This guide provides an objective comparison of the impacts of linoleoyl-CoA, an unsaturated acyl-CoA, and palmitoyl-CoA, a saturated acyl-CoA, on gene expression. By examining experimental data and dissecting the underlying signaling pathways, we aim to illuminate their distinct roles in cellular function and disease.
This compound and palmitoyl-CoA, the activated forms of linoleic acid and palmitic acid respectively, are central players in lipid metabolism. Beyond their bioenergetic and structural roles, they are increasingly recognized as potent signaling molecules that can profoundly influence the transcriptional landscape of a cell. While structurally similar, their effects on gene expression are often divergent, with significant implications for cellular processes ranging from inflammation and lipogenesis to cellular differentiation.
Quantitative Comparison of Gene Expression Changes
The following table summarizes the differential effects of this compound (or its precursor, linoleic acid) and palmitoyl-CoA (or its precursor, palmitic acid) on the expression of key genes across various cell types. The data is compiled from multiple studies employing techniques such as RNA sequencing and quantitative PCR.
| Gene | Pathway | Cell Type | Effect of this compound / Linoleic Acid | Effect of Palmitoyl-CoA / Palmitic Acid | References |
| Inflammatory Genes | |||||
| Interleukin 6 (IL-6) | Inflammation | 3T3-L1 Adipocytes | No significant induction | Upregulation | [1] |
| Tumor Necrosis Factor alpha (TNF-α) | Inflammation | 3T3-L1 Adipocytes | No significant induction | Upregulation | [1] |
| Nuclear Factor kappa B (NF-κB) target genes | Inflammation | Human Vascular Smooth Muscle Cells | No significant induction of proliferation in combination with adipocyte-conditioned medium | In combination with adipocyte-conditioned medium, does not induce proliferation or NF-κB activation to the same extent as oleic acid | [2][3] |
| Lipogenic Genes | |||||
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Lipogenesis | Hepatocytes | Downregulation of maturation | Can be activated by insulin, leading to increased lipogenesis | [4][5] |
| Fatty Acid Synthase (FASN) | Lipogenesis | HepG2 Liver Cells | - | Upregulation | [6][7] |
| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | - | - | - | |
| Stearoyl-CoA Desaturase (SCD) | Lipogenesis | Adipose Tissue | Downregulation | No significant change or slight increase | [8] |
| PPAR Target Genes | |||||
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Adipogenesis, Lipid Metabolism | Adipose Tissue | Downregulation | Downregulation of transcriptional factors | [8][9] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Fatty Acid Oxidation | Brown Adipocytes | - | Upregulation | [9] |
| Uncoupling Protein 1 (UCP1) | Thermogenesis | Brown Adipocytes | - | Downregulation | [9] |
| Sebocyte Specific Genes | |||||
| Genes related to cholesterol biosynthesis | Lipid Homeostasis | SZ95 Sebocytes | Upregulation | Distinctly different regulation | [10] |
| Genes related to androgen and nuclear receptor signaling | Cellular Signaling | SZ95 Sebocytes | Upregulation | Distinctly different regulation | [10] |
| Genes related to keratinization and differentiation | Cell Differentiation | SZ95 Sebocytes | Upregulation | Distinctly different regulation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes, or primary macrophages) in appropriate culture vessels and medium. Allow cells to reach 70-80% confluency before treatment.
-
Fatty Acid Preparation: Prepare stock solutions of linoleic acid and palmitic acid, typically by dissolving them in ethanol (B145695) or DMSO. To enhance solubility and mimic physiological conditions, fatty acids are often complexed with bovine serum albumin (BSA). This is achieved by incubating the fatty acid solution with a BSA solution at 37°C for 30-60 minutes.
-
Treatment: Aspirate the culture medium from the cells and replace it with fresh medium containing the desired concentration of the fatty acid-BSA complex or the vehicle control (BSA in medium). The final concentration of fatty acids used in studies typically ranges from 100 to 500 µM.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Isolation from Lipid-Rich Cells
Isolating high-quality RNA from cells with high lipid content, such as adipocytes, requires specific protocols to avoid contamination.
-
Cell Lysis: After removing the culture medium, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent, such as guanidinium (B1211019) thiocyanate (B1210189) (e.g., TRIzol reagent).
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by passing it several times through a needle and syringe or by using a rotor-stator homogenizer.
-
Phase Separation: Add chloroform (B151607) to the homogenate, vortex vigorously, and centrifuge. This step separates the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Solubilization: Wash the RNA pellet with 75% ethanol to remove salts and other impurities. Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control: Assess the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm) and integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green), and a DNA polymerase.
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument monitors the fluorescence intensity during the amplification cycles, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Signaling Pathways and Regulatory Mechanisms
The differential effects of this compound and palmitoyl-CoA on gene expression are mediated by their influence on distinct signaling pathways and transcription factors.
The Inflammatory Response: A Tale of Two Fatty Acyl-CoAs
Palmitoyl-CoA is a well-established pro-inflammatory molecule. Its precursor, palmitic acid, can activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Activated NF-κB then translocates to the nucleus and induces the expression of a battery of pro-inflammatory genes, including IL-6 and TNF-α.
In contrast, this compound and other polyunsaturated fatty acyl-CoAs generally exhibit anti-inflammatory or less pro-inflammatory properties. They do not typically activate the NF-κB pathway to the same extent as their saturated counterparts.
Lipogenesis Regulation: A Balancing Act
The regulation of fatty acid synthesis is another area where this compound and palmitoyl-CoA exert opposing effects. Polyunsaturated fatty acids, including linoleic acid, are known to suppress the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[4] This suppression leads to a decrease in the expression of key lipogenic enzymes like fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD).
Conversely, under conditions of high insulin, which can be exacerbated by a diet rich in saturated fats, SREBP-1c is activated, promoting the synthesis of fatty acids and triglycerides. Palmitoyl-CoA itself can be a substrate for the synthesis of other fatty acids and complex lipids.
The Role of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid metabolism and inflammation. Both this compound and palmitoyl-CoA can influence PPAR activity, though often targeting different isoforms or leading to different downstream effects. For instance, some studies suggest that linoleic acid can activate PPARγ, a key regulator of adipogenesis, while palmitic acid has been shown to downregulate its expression in certain contexts.[8] Furthermore, palmitic acid can upregulate the expression of PPARα target genes involved in fatty acid oxidation, such as CPT1A, potentially as a compensatory mechanism to handle excess saturated fatty acids.[9]
Conclusion
The evidence clearly indicates that this compound and palmitoyl-CoA exert distinct and often opposing effects on gene expression. Palmitoyl-CoA is predominantly associated with a pro-inflammatory and lipogenic transcriptional program, particularly through the activation of NF-κB and the promotion of SREBP-1c activity. In contrast, this compound tends to suppress lipogenesis and exhibits less inflammatory potential. These differences are critical in understanding the cellular and systemic consequences of diets rich in saturated versus polyunsaturated fats and have significant implications for the development of therapeutic strategies for metabolic and inflammatory diseases. Further research, particularly direct comparative transcriptomic and proteomic studies across a wider range of cell types and tissues, will continue to refine our understanding of the intricate regulatory roles of these fundamental metabolic intermediates.
References
- 1. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impact of oleate, palmitate, and adipokines on expression of NF-κB target genes in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 7. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 8. The Expression of Adipogenic Genes in Adipose Tissues of Feedlot Steers Fed Supplementary Palm Oil or Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic exposure to palmitic acid-induced adipocyte hypertrophy and altered batokine gene expression in T37i brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic Acid Induced Changes in SZ95 Sebocytes-Comparison with Palmitic Acid and Arachidonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings on Linoleoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental models used to study the metabolism of linoleoyl-CoA, a critical intermediate in fatty acid metabolism. Understanding the translation of findings from controlled, in vitro systems to complex, living organisms is paramount for advancing research and developing effective therapeutics. This document focuses on the activity and inhibition of key enzymes involved in this compound metabolism, particularly Stearoyl-CoA Desaturase (SCD) and Delta-6-Desaturase, to illustrate the validation process.
Introduction to this compound Metabolism
This compound, an activated form of the essential omega-6 fatty acid linoleic acid, sits (B43327) at a crucial juncture in lipid metabolism. Its fate is primarily determined by the activity of desaturase and elongase enzymes, which convert it into various polyunsaturated fatty acids (PUFAs). These PUFAs are not only essential components of cell membranes but also serve as precursors for signaling molecules that regulate inflammation, cell growth, and other physiological processes. Dysregulation of this compound metabolism has been implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer, making the enzymes in this pathway attractive targets for drug development.
Key Signaling and Metabolic Pathways
The metabolism of this compound is primarily governed by a series of desaturation and elongation reactions. The initial and rate-limiting step is the conversion of this compound to gamma-linolenoyl-CoA by Delta-6-desaturase. Another key enzyme, Stearoyl-CoA Desaturase (SCD), though primarily acting on saturated fatty acyl-CoAs, influences the overall lipid profile and can indirectly affect this compound metabolism by altering the availability of other fatty acid species.
Comparison of In Vitro and In Vivo Experimental Models
The validation of in vitro findings in in vivo systems is a critical step in the research and development pipeline. While in vitro models offer high throughput and mechanistic control, in vivo models provide physiological relevance, capturing the complex interplay of various organs and systems.
Data Presentation: Quantitative Comparison of Enzyme Activity
The following table summarizes representative quantitative data for Stearoyl-CoA Desaturase (SCD1) activity from both in vitro and in vivo studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative changes in activity in response to inhibitors provide a valuable metric for validating in vitro observations.
| Parameter | In Vitro Model (Rat Liver Microsomes) | In Vivo Model (Mouse Liver) | Reference |
| Basal SCD1 Activity | 0.66 ± 0.18 nmol/min/mg protein | 159.68 nmol/min/mg protein (CPT1 activity as a proxy for fatty acid oxidation) | [1][2] |
| SCD1 Activity with Inhibitor (Griseofulvin) | 0.16 ± 0.09 nmol/min/mg protein | Not directly measured, but inhibitor administration led to a significant decrease in the desaturation index. | [1] |
| SCD1 Inhibition (by a specific inhibitor) | IC50 of 247 nM in HepG2 cells | A939572 ameliorated obesity and hepatic steatosis in mice. | [3][4] |
| Km for Stearoyl-CoA | Larger for liver than for adipose tissue microsomes | Not directly measured | [5] |
Note: The data presented are compiled from multiple sources and are intended for comparative purposes. Experimental conditions and units may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for measuring SCD activity in both in vitro and in vivo settings.
This protocol describes a cell-based assay to quantify SCD activity by measuring the conversion of a labeled saturated fatty acid to its monounsaturated product.
Detailed Steps:
-
Cell Culture: Primary rat hepatocytes are cultured in 12-well plates until confluent.[5]
-
Tracer Incubation: The cells are incubated with [1-¹⁴C]stearic acid for 4 hours or overnight.[5]
-
Washing: The cells are thoroughly washed to remove any unincorporated extracellular fatty acids.[5]
-
Lipid Hydrolysis and Extraction: Total lipids are hydrolyzed, and the resulting fatty acids are extracted using a modified Folch method.[5]
-
HPLC Separation: The extracted fatty acids are separated using reverse-phase high-performance liquid chromatography (HPLC).[5]
-
Quantification: The amounts of [1-¹⁴C]stearic acid and its desaturated product, [1-¹⁴C]oleic acid, are quantified using an on-line flow scintillation detector.[5]
-
Calculation of Activity: SCD activity is expressed as the ratio of [1-¹⁴C]oleic acid to the total amount of [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid.[5]
This protocol outlines a method to determine the in vivo activity of delta-9 desaturase (which includes SCD) in a lactating dairy cow model by tracing the fate of a ¹³C-labeled fatty acid.
Detailed Steps:
-
Tracer Administration: A known amount of a ¹³C-labeled saturated fatty acid (e.g., [1-¹³C]stearic acid) is infused into the duodenum of a lactating cow.[6]
-
Sample Collection: Milk samples are collected at multiple time points following the infusion.[6]
-
Lipid Extraction and Preparation: Milk fat is extracted, and the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis.[6]
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of the infused fatty acid and its corresponding monounsaturated product.[6]
-
Calculation of Activity: The in vivo delta-9 desaturase activity is estimated from the ratio of the ¹³C-labeled monounsaturated fatty acid to the ¹³C-labeled saturated fatty acid in the milk fat.[6]
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The validation of in vitro findings in in vivo models is a cornerstone of translational research. While in vitro assays provide a controlled environment to dissect molecular mechanisms and screen for potential therapeutic agents, in vivo studies are indispensable for understanding the physiological and pharmacological effects in a whole-organism context. The comparative data and protocols presented in this guide highlight both the consistencies and the complexities encountered when translating findings from the bench to the preclinical setting. For instance, inhibitors of SCD1 identified in cell-based assays have demonstrated efficacy in animal models of metabolic disease, validating the in vitro findings.[4] However, discrepancies in absolute enzyme activities and the influence of systemic factors underscore the importance of a multi-faceted experimental approach. By carefully designing and integrating both in vitro and in vivo studies, researchers can build a more complete and accurate understanding of this compound metabolism and its role in health and disease.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of microsomal oxygenases of biosynthetic processes. Stearyl-CoA desaturase of adipose tissue and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures | eNeuro [eneuro.org]
comparative analysis of acyl-coa profiles in different cell types
For Researchers, Scientists, and Drug Development Professionals
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as substrates for energy production, lipid synthesis, and signaling pathways.[1][2] The composition and concentration of the cellular acyl-CoA pool are dynamically regulated and vary significantly across different cell types, reflecting their unique metabolic functions and energy demands.[2] This guide provides a comparative analysis of acyl-CoA profiles in key cell types, supported by quantitative data and detailed experimental methodologies, to aid researchers in metabolic disease, oncology, and neurobiology.
Quantitative Comparison of Acyl-CoA Profiles
The abundance of specific acyl-CoA species is a critical determinant of metabolic flux. Different cell types maintain distinct acyl-CoA pools to support their specialized functions. For instance, hepatocytes are geared towards both the synthesis and breakdown of fatty acids, while adipocytes are primarily focused on lipid storage.[1][3][4] Cancer cells often exhibit altered acyl-CoA metabolism to fuel rapid proliferation.[5][6] The following table summarizes representative acyl-CoA levels across different cell and tissue types from published studies.
| Acyl-CoA Species | Liver (HepG2 Cells)¹ [pmol/mg protein] | Liver (Mouse)² [nmol/g tissue] | White Adipose Tissue (Mouse)² [nmol/g tissue] |
| Free CoA | N/A | ~15 | ~10 |
| Acetyl-CoA (C2) | N/A | ~15 | ~3 |
| Malonyl-CoA (C3-DC) | N/A | ~0.2 | ~0.1 |
| Butyryl-CoA (C4) | N/A | ~0.1 | ~0.05 |
| Hexanoyl-CoA (C6) | N/A | ~0.05 | ~0.02 |
| Octanoyl-CoA (C8) | N/A | ~0.05 | ~0.02 |
| Decanoyl-CoA (C10) | N/A | ~0.05 | ~0.02 |
| Lauroyl-CoA (C12) | N/A | ~0.05 | ~0.02 |
| Myristoyl-CoA (C14) | ~10 | ~0.1 | ~0.05 |
| Palmitoyl-CoA (C16) | ~25 | ~1.5 | ~0.5 |
| Palmitoleoyl-CoA (C16:1) | ~15 | N/A | N/A |
| Stearoyl-CoA (C18) | ~10 | ~1.0 | ~0.3 |
| Oleoyl-CoA (C18:1) | ~30 | ~1.5 | ~0.5 |
| Linoleoyl-CoA (C18:2) | ~15 | ~0.5 | ~0.2 |
¹Data derived from studies on HepG2 cells overexpressing ACSL1, reflecting a state geared towards lipid storage.[7] ²Approximate values extrapolated from figures in a study comparing mice on a low-fat diet.[8] Note that high-fat diets were shown to reduce acetyl-CoA levels in both liver and white adipose tissue.[8] N/A: Data not available in the cited sources.
Cell-Type Specific Functions and Metabolic Pathways
The variations in acyl-CoA profiles are intrinsically linked to the specialized metabolic roles of each cell type. The activation of fatty acids into acyl-CoAs is the first committed step in their metabolism, catalyzed by a family of acyl-CoA synthetase (ACS) enzymes, whose expression and substrate preferences differ across tissues.[1][9]
-
Hepatocytes (Liver): The liver is a central hub for lipid metabolism. It expresses high levels of ACSL1, which handles a broad range of fatty acids and channels them towards both β-oxidation for energy and esterification into triglycerides (TGs) for storage or export.[3][7] Liver cells maintain a relatively high and dynamic acyl-CoA pool to manage fluctuations in dietary lipid intake.[8]
-
Adipocytes (White Adipose Tissue): Adipocytes are specialized for energy storage in the form of TGs. They express ACSL1 to activate fatty acids for TG synthesis.[1] The acetyl-CoA pool in adipocytes is a critical substrate for de novo lipogenesis, the process of synthesizing new fatty acids.[4]
-
Neurons (Brain): The brain has a unique lipid composition, rich in polyunsaturated fatty acids like docosahexaenoic acid (DHA).[10] Neurons express specific ACS isoforms, such as ACSL6, which is crucial for trapping and retaining DHA within the brain.[11] To prevent lipotoxicity from accumulating acyl-CoAs, neurons highly express acyl-CoA thioesterase 7 (ACOT7), which hydrolyzes acyl-CoAs back to free fatty acids.[12]
-
Cancer Cells: Many cancer cells reprogram their metabolism to support rapid growth and proliferation. This includes upregulating fatty acid synthesis to produce lipids for new membranes.[5][13] Consequently, the flux through acetyl-CoA and malonyl-CoA is often elevated.[6][14] This metabolic shift makes acyl-CoA metabolic enzymes potential therapeutic targets.[15]
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// Pathways BetaOxidation [label="β-Oxidation\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGSynthesis [label="Triglyceride Synthesis\n(Lipid Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLSynthesis [label="Phospholipid Synthesis\n(Membranes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinAcylation [label="Protein Acylation\n(Signaling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Energy [label="Energy (ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; Signaling [label="Cell Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Storage [label="Lipid Droplets", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; Membranes [label="Cellular Membranes", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];
// Edges FattyAcid -> ACSL [label=" + CoA\n + ATP", color="#5F6368"]; ACSL -> AcylCoA [color="#5F6368"];
AcylCoA -> BetaOxidation [color="#4285F4"]; AcylCoA -> TGSynthesis [color="#34A853"]; AcylCoA -> PLSynthesis [color="#34A853"]; AcylCoA -> ProteinAcylation [color="#EA4335"];
BetaOxidation -> Energy [label=" generates", color="#4285F4"]; TGSynthesis -> Storage [label=" leads to", color="#34A853"]; PLSynthesis -> Membranes [label=" builds", color="#34A853"]; ProteinAcylation -> Signaling [label=" regulates", color="#EA4335"]; } end_dot Caption: Central Fates of Acyl-CoA in Cellular Metabolism.
Experimental Protocols: Acyl-CoA Profiling by LC-MS/MS
Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability.[16] The most robust and widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[17][18]
Objective: To extract and quantify short- and long-chain acyl-CoAs from cultured cells.
A. Cell Culture and Harvesting
-
Culture cells to ~80-90% confluency in appropriate media (e.g., DMEM for HepG2 or K562 cells).[19]
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Immediately add a quenching/extraction solution to the culture plate to halt metabolic activity. A common solution is a cold mixture of 2:1:1 methanol (B129727):acetonitrile:water or a similar solvent system.[19][20]
-
Scrape the cells into the extraction solution, transfer the cell lysate to a microcentrifuge tube, and vortex vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for further processing. A portion of the protein pellet can be reserved for protein quantification (e.g., BCA assay) to normalize the data.
B. Acyl-CoA Extraction (Solid-Phase Extraction - SPE)
-
SPE Cartridge Activation: Use a C18 SPE cartridge. Activate it by passing 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) acetate).[17]
-
Sample Loading: Load the metabolite-containing supernatant from step A.6 onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound, polar contaminants.
-
Elution: Elute the bound acyl-CoAs using a series of increasing organic solvent concentrations. For example:
-
Drying: Combine the elution fractions and dry them completely under a stream of nitrogen gas or using a vacuum concentrator. Store the dried extract at -80°C until analysis.[17]
C. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).[16]
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the acyl-CoAs using a gradient elution profile. For example, a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[9]
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. All acyl-CoAs produce a characteristic neutral loss of the 507 Da phospho-ADP moiety.[16][17] The MRM transition is set from the precursor ion [M+H]⁺ to this common fragment or another specific product ion.[16]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each acyl-CoA species and the internal standard.
-
Generate a calibration curve using known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the sample relative to the calibration curve and normalize to the initial protein content.
-
// Nodes Start [label="Cell Sample\n(e.g., Cultured Cells)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="1. Metabolic Quenching\n& Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="2. Solid-Phase Extraction (SPE)\n(Isolate Acyl-CoAs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="3. Elution & Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reconstitute [label="4. Reconstitution\n(+ Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="5. LC Separation\n(C18 Reverse Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="6. MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="7. Data Analysis\n(Peak Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Acyl-CoA Profile\n(pmol/mg protein)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Reconstitute; Reconstitute -> LC; LC -> MS; MS -> Analyze; Analyze -> Result; } end_dot Caption: Experimental Workflow for LC-MS/MS-based Acyl-CoA Profiling.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Consequences of Compartmentalized Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and metabolite fluxes regulate white adipose tissue expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetyl-CoA metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 19. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Targeted Metabolomics Panels for Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acyl-coenzyme A's (LCACoAs) is critical for understanding their role in cellular metabolism, signaling, and the pathogenesis of various diseases. This guide provides a comparative overview of the primary analytical methods for this purpose, supported by performance data and detailed experimental protocols to aid in method selection and implementation.
Long-chain acyl-CoAs are key intermediates in lipid metabolism, serving as substrates for the synthesis of complex lipids and as signaling molecules. Given their low abundance and chemical properties, robust and sensitive analytical methods are required for their precise measurement in biological samples. The most prevalent technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard due to its high sensitivity and specificity.[1] Other methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays.
Comparative Performance of Analytical Methods
The choice of analytical method for LCACoA measurement depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available instrumentation. The following table summarizes key quantitative performance metrics for the different methods.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Coupled enzymatic reactions leading to a fluorescent or colorimetric product proportional to the analyte concentration. |
| Specificity | Very High (distinguishes between different acyl-CoA species).[1] | Moderate (potential for co-eluting interferences).[2] | Moderate to High (dependent on enzyme specificity).[3] |
| Sensitivity (LOQ) | High (low nM to sub-pmol).[4][5] | Lower than LC-MS/MS. | Variable, generally lower than LC-MS/MS.[1] |
| Reproducibility (CV) | High (Intra-assay CV: 1.2-10%, Inter-assay CV: 2.6-12.2%).[6][7][8] | Moderate. | High (Intra-assay CV: 5-10%, Inter-assay CV: 5-6%).[3] |
| Linearity | Excellent over several orders of magnitude.[9] | Good. | Good within a defined range. |
| Throughput | Moderate to High (run times as short as 5 min).[6] | Moderate. | High, suitable for screening.[3] |
| Coverage | Comprehensive, can analyze a wide spectrum of fatty acyl-CoA molecular species.[4] | Limited to more abundant species.[1] | Typically measures total or specific acyl-CoAs.[1] |
Experimental Protocols
LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol is based on established methods utilizing reverse-phase liquid chromatography coupled with tandem mass spectrometry.[6][7][8]
a. Sample Preparation: Acyl-CoA Extraction
A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.[1]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water).[1] Odd-chain-length fatty acyl-CoAs can be used as internal standards.[4]
-
Precipitation: Vortex the mixture vigorously and centrifuge to pellet proteins and other macromolecules.
-
Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation.[1][7][8]
-
Mobile Phases: A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile (B52724) is often employed.[6]
-
Gradient: A linear gradient is used to separate the different long-chain acyl-CoA species based on their hydrophobicity.
c. Mass Spectrometry
-
Ionization: Use positive electrospray ionization (ESI+).[6][7][8]
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for targeted quantification.[3][6] This involves monitoring specific precursor-product ion transitions for each acyl-CoA species and internal standards. A neutral loss scan of 507 Da can also be used for profiling complex LCACoA mixtures.[7][8]
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.[4]
Alternative Method: HPLC with UV Detection
While less sensitive and specific than LC-MS/MS, HPLC-UV is a more accessible and cost-effective alternative for quantifying more abundant acyl-CoA species.[1][2]
a. Sample Preparation: Same as for LC-MS/MS.
b. HPLC
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in a phosphate (B84403) buffer is a typical mobile phase system.
-
Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of coenzyme A.
c. Data Analysis: Quantify by comparing peak areas to a standard curve.
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the metabolic relevance of long-chain acyl-CoAs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Linoleoyl-CoA Desaturase (FADS2/Δ6-Desaturase) Activity Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of linoleoyl-CoA desaturase (fatty acid desaturase 2 or FADS2), a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). The activity of this enzyme varies significantly across different species, influencing their fatty acid metabolism and physiological characteristics. This document summarizes quantitative data on FADS2 activity, details experimental protocols for its measurement, and illustrates its transcriptional regulation.
Quantitative Comparison of this compound Desaturase Activity
The kinetic parameters of this compound desaturase, particularly the Michaelis constant (Km) and maximum velocity (Vmax), offer insights into the enzyme's affinity for its substrate and its catalytic efficiency. While comprehensive kinetic data across a wide range of species is limited in the literature, this section presents available quantitative and qualitative comparisons.
| Species | Tissue/Source | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Notes |
| Rat (Rattus norvegicus) | Liver Microsomes | This compound | 47[1] | 83[1] | Data from a reconstituted system with purified enzyme.[1] |
| Rat (Rattus norvegicus) | Liver Microsomes | Linoleic Acid | 1.5[2] | 0.63[2] | Calculated using computer modeling to correct for endogenous substrate.[2] |
| Fungus (Glossomastix chrysoplasta) | Recombinant (expressed in S. cerevisiae) | Linoleic Acid | 148.6 ± 12.3 | 1.18 ± 0.09 (μmol/g/h) | Exhibits high catalytic activity.[3] |
| Fungus (Thalassiosira pseudonana) | Recombinant (expressed in S. cerevisiae) | Linoleic Acid | 139.7 ± 11.5 | 1.05 ± 0.08 (μmol/g/h) | Shows significant desaturase activity.[3] |
| Cat (Felis catus) | Intestine | Linoleic Acid | - | Not detectable | Cats lack intestinal delta-6-desaturase activity, which is significant for the sexual reproduction of Toxoplasma gondii.[4] |
| Zebrafish (Danio rerio) | Recombinant | Linoleic Acid | - | - | Possesses bifunctional Δ5/Δ6 desaturase activity. |
| Mouse (Mus musculus) | - | - | - | - | FADS2 is crucial for the biosynthesis of highly unsaturated fatty acids.[5] |
| Plants | - | - | - | - | A Δ6-desaturase from the microalga Ostreococcus tauri has been characterized as an acyl-CoA desaturase.[6] |
Note: Direct comparison of Vmax values can be challenging due to variations in experimental conditions and units.
Experimental Protocols for Measuring this compound Desaturase Activity
The determination of this compound desaturase activity typically involves the incubation of a biological sample (e.g., liver microsomes) with a labeled or unlabeled fatty acid substrate and subsequent quantification of the desaturated product.
Preparation of Liver Microsomes
This protocol is adapted from methods used for rat liver microsome preparation.
-
Tissue Homogenization: Euthanize the animal and perfuse the liver with ice-cold saline to remove blood. Mince the liver and homogenize it in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
-
Washing and Storage: Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and centrifuge again at 105,000 x g for 60 minutes. Resuspend the final pellet in a small volume of the same buffer, determine the protein concentration (e.g., by the Bradford assay), and store at -80°C until use.
This compound Desaturase Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (pH 7.2)
-
ATP
-
Coenzyme A
-
NADH or NADPH
-
The substrate: this compound (or Linoleic acid, which will be converted to this compound by acyl-CoA synthetase present in the microsomes). Radiolabeled substrates (e.g., [1-¹⁴C]linoleic acid) are often used for sensitive detection.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the microsomal protein suspension.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes) with gentle shaking.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Analysis of Fatty Acids
The extracted fatty acids are analyzed to quantify the substrate and the product (gamma-linolenic acid).
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding a solution of methanolic KOH and heating.
-
Methylate the fatty acids by adding a methylating agent such as BF₃-methanol or methanolic HCl and heating. This converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs: Extract the FAMEs with a non-polar solvent like hexane.
-
GC-FID Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the different FAMEs.
-
Identify and quantify the peaks corresponding to the methyl esters of linoleic acid and gamma-linolenic acid by comparing their retention times and peak areas with those of known standards.
-
LC-MS can be used for the direct analysis of fatty acyl-CoAs, avoiding the need for derivatization.
-
Sample Preparation: The lipid extract can be directly analyzed, or a solid-phase extraction (SPE) step can be included for sample cleanup and concentration of acyl-CoAs.
-
LC Separation:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase system suitable for acyl-CoA analysis (e.g., a gradient of ammonium (B1175870) acetate (B1210297) or formate (B1220265) in water and an organic solvent like acetonitrile).
-
-
MS Detection:
-
Use a mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode for acyl-CoAs.
-
Monitor the specific precursor-to-product ion transitions for this compound and gamma-linolenoyl-CoA in multiple reaction monitoring (MRM) mode for accurate quantification.
-
Visualization of Regulatory Pathways and Workflows
Transcriptional Regulation of FADS2
The expression of the FADS2 gene is regulated by transcription factors that respond to the cellular lipid status. Key regulators include Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).
Caption: Transcriptional regulation of the FADS2 gene by SREBP-1c and PPAR-α.
Experimental Workflow for FADS2 Activity Measurement
The following diagram outlines the general workflow for determining this compound desaturase activity.
Caption: General workflow for measuring FADS2 activity from tissue samples.
References
- 1. [Purification and characterization of this compound desaturase from rat liver microsomes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal delta-6-desaturase activity determines host range for Toxoplasma sexual reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Linoleoyl-CoA: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Linoleoyl-CoA with the appropriate personal protective equipment (PPE). Given the absence of specific hazard data, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Protects against accidental splashes. |
| Skin/Body Protection | Lab coat | Provides a barrier against spills. |
All handling of this compound, especially when in powdered form or in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to prevent its release into the environment. Under no circumstances should this chemical or its solutions be poured down the drain.[1] The proper disposal pathway involves collection and management as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams contaminated with this compound to ensure correct handling.
-
Solid Waste: This includes unused or expired pure compounds, contaminated consumables such as gloves, weighing papers, and absorbent materials from spill cleanups.
-
Liquid Waste: This encompasses solutions containing this compound. It is crucial to not mix incompatible waste streams (e.g., acidic and basic solutions).[2]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.[3]
Step 2: Waste Collection and Containerization
Collect all waste in appropriate, clearly labeled containers.
-
Select an Appropriate Container: Use a clean, compatible, and properly sealed waste container. The container should be made of a material resistant to the chemical and any solvents present.[4] Plastic containers are often preferred for chemical waste.[5]
-
Keep the Container Closed: Waste containers must be kept tightly closed except when adding waste to prevent spills and the release of vapors.[5][6]
Step 3: Labeling
Properly label all waste containers. The label should be clear, in English, and include the following information[2][7]:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
Relevant hazard pictograms, if known.
Step 4: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
Location: The SAA must be at or near the point of waste generation.[5]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), and the time limits for storage.[5][6]
Step 5: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through regular trash or sewer systems.[8] Contact your institution's EHS department to schedule a pickup for the chemical waste.[4]
-
Provide Information: Be prepared to provide the EHS department with information about the waste, including its composition and volume.[4]
Empty Containers: Empty containers that held this compound should have their labels defaced or removed. They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.[1] Once cleaned, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][9]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for the chemical inactivation of a similar compound, S-Acetoacetyl Coenzyme A, involves hydrolysis of the thioester bond.[7] This procedure should only be performed by trained personnel and in accordance with institutional EHS approval.
Objective: To hydrolyze the thioester bond of a Coenzyme A ester.
Materials:
-
Waste Coenzyme A ester solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate PPE
Procedure:
-
In a well-ventilated fume hood, slowly add 1 M NaOH to the waste solution while stirring to raise the pH to approximately 12.
-
Allow the solution to stand for a designated period (e.g., 24 hours) to ensure complete hydrolysis.
-
After the hydrolysis period, slowly neutralize the solution by adding 1 M HCl dropwise while stirring.
-
Monitor the pH and continue adding HCl until the pH is between 6 and 8.
-
The resulting neutralized solution should be collected as aqueous chemical waste and disposed of through the institutional EHS office. Do not pour down the drain without explicit EHS approval. [7]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. odu.edu [odu.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Linoleoyl-coa
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Linoleoyl-CoA. Adherence to these procedures is vital for personal safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact. Although not classified as a hazardous substance, good laboratory practice dictates a cautious approach.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Protects against accidental splashes. |
| Skin/Body Protection | Laboratory coat | Provides a barrier against spills and contamination. |
Operational Plan: Handling and Storage
This compound is susceptible to degradation through hydrolysis and oxidation, especially due to its polyunsaturated linoleoyl chain.[1] Proper handling and storage are critical to ensure its stability and experimental reliability.
Receiving and Storage:
-
Initial Storage: Upon receipt, store this compound at -20°C or -80°C for long-term stability.[2]
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Light Protection: Protect from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Container: Use glass containers with Teflon-lined caps (B75204) to avoid contamination from plasticizers.[2][3]
Preparation of Solutions:
-
Work Environment: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.[4]
-
Temperature: Work quickly and keep all solutions and samples on ice to minimize thermal degradation.[1]
-
Dissolving:
-
Inert Gas Purge: After dissolving, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[2]
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Minimizes chemical degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the unsaturated acyl chain.[2] |
| Light Conditions | Protected from light (Amber vials) | Light can catalyze oxidation.[2] |
| Solution pH | 4-6 (for aqueous solutions) | Reduces the rate of thioester bond hydrolysis.[1] |
| Container Type | Glass with Teflon-lined cap | Prevents leaching of plasticizers.[2][3] |
Disposal Plan
All materials that have come into contact with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification: Classify all this compound contaminated materials as chemical waste.
-
Segregation: Keep this waste stream separate from other laboratory waste types. Do not mix with incompatible chemicals.[5]
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container (e.g., high-density polyethylene (B3416737) or glass).[6]
-
Clearly label the container as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and any solvents with their approximate concentrations.[4]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's licensed hazardous waste disposal service.[4]
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Cover the spill with an inert absorbent material, then collect it into the designated hazardous waste container. Clean the spill area thoroughly with soap and water.[7]
Under no circumstances should this compound or its solutions be disposed of down the drain. [4]
Experimental Workflow and Safety Protocol
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
